3-(2-Nitrophenoxy)azetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-nitrophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-11(13)8-3-1-2-4-9(8)14-7-5-10-6-7/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHOCWKTNHUTFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310443 | |
| Record name | 3-(2-Nitrophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219948-86-3 | |
| Record name | 3-(2-Nitrophenoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Nitrophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-Nitrophenoxy)azetidine: A Versatile Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-(2-Nitrophenoxy)azetidine. As a bifunctional molecule, it incorporates the strained, sp³-rich azetidine ring—a privileged scaffold in modern drug discovery—and a synthetically versatile nitrophenyl ether moiety. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the strategic utilization of this compound as a key intermediate for the synthesis of complex bioactive molecules. Detailed experimental protocols, predicted spectroscopic data, and potential chemical transformations are discussed to facilitate its practical application in the laboratory.
Introduction: The Strategic Value of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in drug discovery.[1] Their unique structural features, including significant ring strain (~25.4 kcal/mol), impart a degree of conformational rigidity and a three-dimensional character that is highly sought after in modern medicinal chemistry.[1][2] Unlike their more strained aziridine counterparts, azetidines offer a superior balance of reactivity and stability, making them easier to handle while still providing avenues for strain-release functionalization.[2]
The incorporation of an azetidine ring into a drug candidate can significantly improve key pharmacokinetic properties, such as aqueous solubility, metabolic stability, and receptor binding affinity.[1] Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature an azetidine moiety, underscoring the scaffold's value in creating successful therapeutics.[1]
This compound emerges as a particularly valuable building block. It combines the beneficial properties of the azetidine core with a 2-nitrophenoxy group, which serves two primary purposes:
-
A Stable Linker: The ether linkage is generally robust under many reaction conditions.
-
A Latent Functional Group: The nitro group is a versatile precursor to an aniline, a common anchor point for building molecular complexity in drug candidates.
This guide will explore the fundamental properties and synthetic utility of this compound.
Physicochemical and Structural Properties
This compound is a solid at room temperature, possessing the core structural features illustrated below. Its key properties, sourced from chemical supplier data and predictive models, are summarized in Table 1.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1219948-86-3 | [3][4] |
| Molecular Formula | C₉H₁₀N₂O₃ | [3] |
| Molecular Weight | 194.19 g/mol | [3] |
| Appearance | Solid (predicted) | General Knowledge |
| Boiling Point | 343.9 ± 32.0 °C (Predicted) | [3] |
| Density | 1.309 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa (of Azetidine N-H) | 9.12 ± 0.40 (Predicted) | [3] |
| XlogP (Predicted) | 1.1 | [5] |
Synthesis and Purification
The most logical and widely applicable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction, a variant of the classic Williamson ether synthesis.[6][7] In this procedure, the alkoxide generated from azetidin-3-ol attacks an electron-deficient aromatic ring, such as 2-fluoronitrobenzene, displacing the fluoride leaving group. The ortho-nitro group is critical, as its electron-withdrawing nature activates the aromatic ring toward nucleophilic attack.
Representative Synthetic Protocol
Reaction Scheme: Azetidin-3-ol + 2-Fluoronitrobenzene → this compound
Causality Behind Choices:
-
Reactants: Azetidin-3-ol provides the azetidine core and the nucleophilic oxygen. 2-Fluoronitrobenzene is an excellent electrophile because the fluorine is a good leaving group and the nitro group activates the ring for SNAᵣ.
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide, maximizing the concentration of the active nucleophile.[8]
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is chosen because it effectively solvates the sodium cation without protonating the highly reactive alkoxide, thus accelerating the Sₙ2-like reaction.[6]
-
Temperature: The reaction is initially cooled to control the exothermic reaction of NaH with the alcohol. It is then gently heated to ensure the reaction proceeds to completion in a reasonable timeframe.
Step-by-Step Methodology:
-
Preparation: To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add azetidin-3-ol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the starting material). Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C. Add 2-fluoronitrobenzene (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Unambiguous structural confirmation is critical. While a dedicated public spectrum is not available, the expected spectroscopic data can be reliably predicted based on the constituent functional groups.[9][10]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks and Signals |
| ¹H NMR | Aromatic Protons (4H): δ 7.0-8.0 ppm (multiplets). The proton ortho to the nitro group will be the most downfield. Azetidine CH (1H): δ ~4.8-5.2 ppm (quintet). This proton is shifted downfield by the adjacent oxygen. Azetidine CH₂ (4H): δ ~3.8-4.2 ppm (multiplets). The two sets of methylene protons adjacent to the nitrogen will be distinct. Azetidine NH (1H): δ ~2.0-3.5 ppm (broad singlet), exchangeable with D₂O. |
| ¹³C NMR | Aromatic C-O: δ ~150-155 ppm. Aromatic C-NO₂: δ ~140-145 ppm. Aromatic CHs: δ ~115-135 ppm. Azetidine C-O: δ ~70-75 ppm. Azetidine CH₂s: δ ~50-55 ppm. |
| FT-IR | N-H Stretch: ~3350 cm⁻¹ (secondary amine). C-H Stretch (Aromatic/Aliphatic): ~3100-2850 cm⁻¹. NO₂ Asymmetric Stretch: ~1520-1540 cm⁻¹ (strong). NO₂ Symmetric Stretch: ~1340-1360 cm⁻¹ (strong). C-O-C Stretch (Aryl Ether): ~1250 cm⁻¹. |
| Mass Spec (ESI+) | [M+H]⁺: m/z 195.0764 |
Chemical Reactivity and Synthetic Potential
This compound is a bifunctional molecule with two primary sites of reactivity: the azetidine nitrogen and the aromatic nitro group. This dual reactivity makes it a powerful intermediate for library synthesis and lead optimization.
-
N-Functionalization of the Azetidine Ring: The secondary amine of the azetidine is nucleophilic and can readily undergo standard transformations such as N-alkylation, N-acylation, reductive amination, and sulfonylation.[11] This allows for the introduction of diverse side chains to explore the structure-activity relationship (SAR).
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (aniline) under various conditions (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This unmasks a nucleophilic site on the aromatic ring, which is a cornerstone of many synthetic strategies in medicinal chemistry. The resulting 3-(2-aminophenoxy)azetidine can be further functionalized via amide bond formation, urea formation, or participation in the synthesis of new heterocyclic rings (e.g., benzoxazines).
Caption: Key chemical transformations of this compound.
Applications in Drug Discovery
While this compound is not an active pharmaceutical ingredient itself, it serves as an ideal starting point for building more complex molecules. The azetidine moiety acts as a "bioisostere" or substitute for other common rings like pyrrolidine or piperidine, often leading to improved physicochemical properties.[12]
The primary application is the synthesis of libraries of compounds for high-throughput screening. By combining the two reactive handles (N-functionalization and nitro reduction/functionalization), a diverse set of molecules can be rapidly generated from this single, advanced intermediate. This strategy is highly efficient for exploring the chemical space around a biological target. For example, derivatives could be screened in assays for kinase inhibition, GPCR modulation, or as antibacterial agents.[12][13]
Safety and Handling
-
Hazard Class: Irritant.[3]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Vendor recommendations suggest storage at 2-8°C.[4]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
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T. W. Chamberlin, et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]
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Williamson Ether Synthesis Lab Procedure. (n.d.). University of California, Davis. Retrieved from [Link]
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PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
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J. S. Baxi, et al. (2014). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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W. Knorn, et al. (1993). Catalytic Williamson ether synthesis. Angewandte Chemie International Edition in English. Available at: [Link]
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PubChem. (n.d.). 3-(2-nitrophenyl)azetidine hydrochloride. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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J. Vávra, et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]
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A. K. Sharma, et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]
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H. T. Al-Masoudi, et al. (2015). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. Al-Nahrain Journal of Science. Available at: [Link]
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G. S. Singh & T. Pheko. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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An In-depth Technical Guide to the Molecular Structure, Synthesis, and Properties of 3-(2-Nitrophenoxy)azetidine
This guide provides a comprehensive technical overview of 3-(2-Nitrophenoxy)azetidine, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. We will delve into its molecular structure, plausible synthetic routes, and predicted physicochemical and spectroscopic properties, grounding our discussion in the established principles of organic chemistry and referencing analogous chemical entities.
Introduction: The Significance of the Azetidine Scaffold
Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in medicinal chemistry. Their inherent ring strain, which lies between that of the highly reactive aziridines and the more stable pyrrolidines, imparts unique conformational rigidity and metabolic stability to molecules.[1] This makes the azetidine moiety a valuable component in the design of novel therapeutics, with several FDA-approved drugs, such as baricitinib and cobimetinib, featuring this core structure to enhance their pharmacokinetic profiles.[1] The 3-substituted azetidines, in particular, offer a versatile platform for introducing a wide range of functional groups, allowing for the fine-tuning of a molecule's biological activity and properties.
Molecular Structure and Physicochemical Properties
This compound is comprised of an azetidine ring linked at the 3-position to a 2-nitrophenoxy group via an ether linkage. The presence of the electron-withdrawing nitro group on the aromatic ring is expected to influence the electronic properties of the molecule, potentially impacting its reactivity and biological interactions.
Below is a summary of the key identifiers and predicted physicochemical properties for this compound.
| Property | Value | Source |
| CAS Number | 1219948-86-3 | [2][3] |
| Molecular Formula | C₉H₁₀N₂O₃ | [2][4] |
| Molecular Weight | 194.19 g/mol | [2][4] |
| SMILES | O=[O-] | [2] |
| Predicted Boiling Point | 343.9 ± 32.0 °C | [4] |
| Predicted Density | 1.309 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 9.12 ± 0.40 | [4] |
Synthesis of this compound: A Proposed Experimental Protocol
The proposed synthesis involves the following key transformations:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: N-Boc Protection of 3-Hydroxyazetidine
This initial step protects the secondary amine of the azetidine ring, preventing it from interfering with subsequent reactions.
-
To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (Et₃N, 2.2 eq) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine.
Step 2: Tosylation of N-Boc-3-hydroxyazetidine
The hydroxyl group is a poor leaving group and must be converted to a better one, such as a tosylate, to facilitate nucleophilic substitution.
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous pyridine or DCM at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-3-tosyloxyazetidine.
Step 3: Nucleophilic Substitution with 2-Nitrophenol
This is the key bond-forming step where the 2-nitrophenoxy moiety is introduced.
-
To a solution of 2-nitrophenol (1.2 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the potassium 2-nitrophenoxide salt.
-
Add a solution of N-Boc-3-tosyloxyazetidine (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, pour it into water, and extract with an organic solvent.
-
Wash the organic layer with dilute NaOH solution and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to obtain N-Boc-3-(2-nitrophenoxy)azetidine.
Step 4: Deprotection of the Boc Group
The final step is the removal of the Boc protecting group to yield the target compound.
-
Dissolve N-Boc-3-(2-nitrophenoxy)azetidine (1.0 eq) in a solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting residue can be triturated with diethyl ether to afford this compound as its corresponding salt (e.g., trifluoroacetate or hydrochloride).
Predicted Spectroscopic Data
4.1. ¹H NMR Spectroscopy
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.80 | d | 1H | Ar-H (ortho to NO₂) |
| ~7.50 | t | 1H | Ar-H (para to NO₂) |
| ~7.10 | d | 1H | Ar-H (ortho to O) |
| ~7.00 | t | 1H | Ar-H (meta to NO₂) |
| ~5.00 | m | 1H | O-CH (azetidine ring) |
| ~4.20 | t | 2H | CH₂ (azetidine ring) |
| ~3.90 | t | 2H | CH₂ (azetidine ring) |
| ~2.50 (broad s) | s | 1H | NH |
4.2. ¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~152.0 | Ar-C (ipso, attached to O) |
| ~141.0 | Ar-C (ipso, attached to NO₂) |
| ~134.0 | Ar-CH |
| ~125.5 | Ar-CH |
| ~122.0 | Ar-CH |
| ~115.0 | Ar-CH |
| ~68.0 | O-CH (azetidine ring) |
| ~48.0 | CH₂ (azetidine ring) |
4.3. Infrared (IR) Spectroscopy
| Predicted Absorption Band (cm⁻¹) | Functional Group |
| 3300-3400 (broad) | N-H stretch |
| 3000-3100 | Aromatic C-H stretch |
| 2850-2950 | Aliphatic C-H stretch |
| ~1520 and ~1340 | Asymmetric and symmetric N-O stretch (nitro group) |
| ~1250 | Aryl-O-C stretch |
4.4. Mass Spectrometry
The predicted exact mass of the neutral molecule is 194.0691 g/mol . In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 195.0764.[7]
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups.
Caption: Potential reactivity sites of this compound.
-
Azetidine Nitrogen: The secondary amine is nucleophilic and can undergo reactions such as N-alkylation, N-acylation, and sulfonylation, allowing for the introduction of diverse substituents at this position.
-
Azetidine Ring: Due to its inherent ring strain, the azetidine ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or nucleophiles.[8]
-
Nitro Group: The nitro group is a versatile functional group that can be reduced to an amine, which can then be further functionalized. This transformation opens up a wide range of synthetic possibilities for creating novel derivatives.
-
Aromatic Ring: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.
The structural features of this compound make it an attractive building block for the synthesis of more complex molecules with potential applications in drug discovery. The azetidine core provides a rigid scaffold, while the 2-nitrophenoxy group offers a handle for further chemical modifications. Given the broad range of biological activities associated with azetidine derivatives, it is plausible that compounds derived from this compound could be explored as potential therapeutic agents.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data for this compound is not available, so it should be treated as potentially hazardous.
Conclusion
This compound is a valuable heterocyclic building block that combines the desirable structural features of the azetidine scaffold with the synthetic versatility of the nitrophenoxy group. While detailed experimental data for this specific molecule is limited in the public domain, this guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthetic protocol, and predicted spectroscopic and physicochemical properties based on sound chemical principles and data from analogous compounds. The potential for this molecule to serve as a key intermediate in the synthesis of novel compounds for drug discovery and other applications is significant, and it is our hope that this guide will serve as a valuable resource for researchers in this field.
References
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synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. [Link]
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ResearchGate. Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. [Link]
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An In-Depth Technical Guide to the Synthesis of 3-(2-Nitrophenoxy)azetidine
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a "privileged scaffold."[1] This four-membered, nitrogen-containing heterocycle is prized for the unique conformational rigidity and three-dimensional character it imparts to molecules.[1] Unlike more flexible aliphatic chains or larger rings, the inherent strain of the azetidine ring (approx. 25.4 kcal/mol) provides a well-defined vector for substituents, enabling precise interactions with biological targets.[2] This structural feature often translates into enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles, making azetidine derivatives highly sought-after components in drug discovery programs.[1]
This guide provides a comprehensive, in-depth walkthrough of a reliable and scalable synthesis pathway for 3-(2-nitrophenoxy)azetidine, a key building block for the elaboration of more complex pharmaceutical intermediates. We will dissect a robust two-step synthesis, beginning with a protected 3-hydroxyazetidine, proceeding through a nucleophilic aromatic substitution to form the core ether linkage, and concluding with the deprotection of the azetidine nitrogen. The focus will be not only on the procedural steps but on the underlying chemical principles and the critical parameters that ensure a successful and reproducible outcome.
Retrosynthetic Analysis: A Two-Step Approach
A logical retrosynthetic disconnection of the target molecule, this compound, breaks the aryl ether C-O bond. This reveals two primary starting materials: a 3-hydroxyazetidine synthon and a 2-nitrophenyl electrophile. To prevent unwanted side reactions at the azetidine nitrogen, it is strategically advantageous to use a protected form of the azetidine, most commonly with a tert-butyloxycarbonyl (Boc) group. The forward synthesis, therefore, logically proceeds in two main stages:
-
Ether Formation: Coupling of N-Boc-3-hydroxyazetidine with an activated 2-nitrophenyl electrophile.
-
Deprotection: Removal of the Boc group to yield the final product.
This pathway is efficient and leverages commercially available starting materials, making it a practical choice for both academic and industrial research settings.
Part 1: Synthesis of tert-butyl this compound-1-carboxylate
Underlying Principle: Nucleophilic Aromatic Substitution (SNAr)
The formation of the aryl ether linkage is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, a variant of the classical Williamson ether synthesis.[3] The success of this reaction hinges on three key factors:
-
The Nucleophile: The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor nucleophile. It must first be deprotonated with a strong, non-nucleophilic base to form the corresponding, and much more reactive, alkoxide.
-
The Electrophile: The phenyl ring must be "activated" towards nucleophilic attack. The presence of a strongly electron-withdrawing group, such as the nitro group (-NO₂) ortho to the leaving group, is critical. This group stabilizes the negative charge that develops in the aromatic ring in the transition state (the Meisenheimer complex), thereby lowering the activation energy of the reaction.
-
The Leaving Group: A good leaving group is required. Fluorine is an excellent leaving group in SNAr reactions, often superior to other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic.
Therefore, the reaction between the sodium salt of N-Boc-3-hydroxyazetidine and 1-fluoro-2-nitrobenzene provides an efficient and high-yielding route to the desired ether.
Experimental Protocol: Ether Formation
Materials:
-
N-Boc-3-hydroxyazetidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Fluoro-2-nitrobenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-3-hydroxyazetidine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: NaH reacts with moisture to produce flammable hydrogen gas; ensure the system is under an inert atmosphere.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium alkoxide should be complete.
-
SNAr Reaction: Cool the reaction mixture back down to 0 °C. Add a solution of 1-fluoro-2-nitrobenzene (1.1 eq) in a small amount of anhydrous DMF dropwise via a syringe or dropping funnel over 20 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Work-up & Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water (twice) and then with brine (once) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford tert-butyl this compound-1-carboxylate as a solid.
Part 2: Deprotection to Yield this compound
Underlying Principle: Acid-Catalyzed Boc Cleavage
The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under strong acidic conditions.[4] The deprotection mechanism is initiated by the protonation of the carbamate oxygen.[4] This is followed by the collapse of the protonated intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4] The tert-butyl cation can be scavenged by the counter-ion or may react with the solvent. Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether.[5][6]
Experimental Protocol: N-Boc Deprotection
Materials:
-
tert-butyl this compound-1-carboxylate
-
4M Hydrogen chloride (HCl) in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting material, tert-butyl this compound-1-carboxylate (1.0 eq), in a minimal amount of DCM.
-
Acid Addition: Add the 4M HCl solution in 1,4-dioxane (5-10 eq) to the flask at room temperature.
-
Reaction Progression: Stir the solution at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by TLC, observing the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product.
-
Product Isolation (as Hydrochloride Salt): Upon completion, concentrate the reaction mixture under reduced pressure. The product will often precipitate as the hydrochloride salt. Triturate the residue with diethyl ether to yield a solid, which can be collected by vacuum filtration and washed with cold ether. This provides this compound hydrochloride.
-
Isolation of Free Base (Optional): To obtain the free amine, dissolve the hydrochloride salt in water and cool in an ice bath. Basify the solution to a pH of 10-12 by the careful addition of a base such as 1M NaOH or saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer three times with DCM or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as the free base.
Data & Workflow Summary
Overall Synthesis Workflow
Caption: A two-step pathway for the synthesis of this compound.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield |
| 1. Ether Formation | N-Boc-3-hydroxyazetidine (1.0 eq) | 1-Fluoro-2-nitrobenzene (1.1 eq) | NaH (1.2 eq) | DMF | 0 °C to RT | 12-18 | 80-95% |
| 2. Deprotection | Protected Intermediate (1.0 eq) | - | 4M HCl in Dioxane (5-10 eq) | DCM | RT | 1-3 | >95% |
Conclusion
The described two-step synthesis provides a robust and high-yielding pathway to this compound, a valuable intermediate for drug discovery. The process relies on fundamental and well-understood organic reactions: a nucleophilic aromatic substitution and an acid-catalyzed deprotection. By carefully controlling key parameters such as solvent purity, reaction temperature, and stoichiometry, researchers can reliably produce this important building block for further chemical exploration and the development of novel therapeutics.
References
- Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives.
- BenchChem. (2025). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.
- Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Couto, N., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100122.
- BenchChem. (2025). Optimizing reaction conditions for 3-Phenoxyazetidine synthesis.
- Kaur, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
- Dermer, O. C., & Hart, E. (2010). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.
- ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis.
- Ben M'Barek, K., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Organic Chemistry, 2, 169-172.
- MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(23), 7249.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-(2-Phenoxyethyl)azetidine.
- Organic Chemistry Portal. (2006). Azetidine synthesis.
-
ResearchGate. (2020). Methods for the synthesis of azetidines. Available at: [Link]
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- BenchChem. (2025). Green Chemistry Approaches to N-Boc Protection and Deprotection.
- BenchChem. (2025). Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine.
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
Sources
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. reddit.com [reddit.com]
An In-Depth Technical Guide to 3-(2-Nitrophenoxy)azetidine (CAS RN: 1219948-86-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(2-Nitrophenoxy)azetidine, a molecule of significant interest in medicinal chemistry. By integrating foundational chemical principles with an exploration of its constituent functional groups—the azetidine ring and the nitroaromatic system—we will delve into its properties, potential applications, and the scientific rationale underpinning its study.
Core Molecular Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a four-membered azetidine ring linked via an ether bond to a 2-nitrophenyl group. This unique structural combination imparts specific physicochemical characteristics that are crucial for its behavior in biological and chemical systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Registry Number | 1219948-86-3 | N/A |
| Molecular Formula | C₉H₁₀N₂O₃ | [1] |
| Molecular Weight | 194.19 g/mol | [1] |
| Predicted Boiling Point | 343.9 ± 32.0 °C | N/A |
| Predicted Density | 1.309 ± 0.06 g/cm³ | N/A |
| Predicted pKa | 9.12 ± 0.40 | N/A |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
It is important to note that the boiling point, density, and pKa values are predicted and may vary from experimentally determined values.
The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry
The azetidine ring is a saturated four-membered heterocycle containing a nitrogen atom. Its inclusion in a molecule is a strategic choice in drug design for several compelling reasons:
-
Structural Rigidity and Vectorial Projection: The strained four-membered ring imparts a high degree of conformational rigidity. This restricts the spatial arrangement of substituents, allowing for a well-defined three-dimensional presentation to biological targets. This "vectorial projection" can lead to enhanced binding affinity and selectivity.
-
Improved Physicochemical Properties: Azetidines can serve as "bioisosteres" for other functional groups, such as gem-dimethyl or carbonyl groups. Their introduction can favorably modulate key drug-like properties, including:
-
Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving aqueous solubility.
-
Metabolic Stability: The azetidine ring itself is generally more stable to metabolic degradation compared to larger, more flexible aliphatic chains.
-
Lipophilicity (logP): The incorporation of the polar azetidine moiety can fine-tune the overall lipophilicity of a molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
-
Novel Chemical Space: The unique geometry of the azetidine ring allows for the exploration of novel chemical space, providing opportunities to develop intellectual property and overcome challenges associated with existing drug scaffolds.
Azetidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and central nervous system (CNS) effects.[2]
The Nitroaromatic Moiety: A Gateway to Bioactivity and a Note of Caution
The 2-nitrophenyl group is another key feature of this compound, contributing significantly to its potential biological profile.
-
Bioactivation and Mechanism of Action: Nitroaromatic compounds are often prodrugs that require enzymatic reduction of the nitro group to exert their biological effects. This bioactivation is particularly prevalent in hypoxic (low oxygen) environments, such as those found in solid tumors and anaerobic bacteria. The resulting reactive nitrogen species can induce cellular damage, making these compounds valuable as potential anticancer and antimicrobial agents.
-
Diverse Biological Activities: The nitro group is a well-established pharmacophore found in numerous approved drugs. Nitroaromatic compounds have shown a broad spectrum of activities, including antibacterial, antifungal, antiparasitic, and anticancer effects.
-
Potential for Toxicity: It is crucial to acknowledge that the nitroaromatic group is also a "structural alert" for potential toxicity, including mutagenicity and genotoxicity. The same reactive intermediates responsible for therapeutic effects can also interact with host macromolecules, leading to adverse effects. Therefore, any drug development program involving nitroaromatic compounds must include rigorous safety and toxicology assessments.
Synthesis Strategies: A Conceptual Framework
A general approach for the synthesis of 3-phenoxyazetidine derivatives involves the reaction of a protected 3-hydroxyazetidine with a suitable phenoxide. In the case of this compound, this would likely involve the following key steps:
-
Activation of the Azetidine Hydroxyl Group: The hydroxyl group of a nitrogen-protected 3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine) would be converted into a good leaving group, such as a tosylate or mesylate.
-
Nucleophilic Attack by the Phenoxide: The activated azetidine would then be reacted with the sodium or potassium salt of 2-nitrophenol. The phenoxide anion would displace the leaving group via an Sₙ2 reaction to form the ether linkage.
-
Deprotection: The nitrogen protecting group (e.g., Boc) would be removed under appropriate conditions (e.g., acidic treatment) to yield the final product, this compound.
Figure 1. A conceptual workflow for the synthesis of this compound.
Potential Research Applications and Experimental Considerations
Given its structural features, this compound is a candidate for investigation in several areas of drug discovery.
Antimicrobial Activity Screening
The combination of the azetidine scaffold, known to be present in some antibacterial agents, and the nitroaromatic group, a classic antibacterial pharmacophore, suggests that this compound should be evaluated for its antimicrobial properties.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth medium.
-
Compound Dilution Series: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. A two-fold serial dilution is then performed in a 96-well microtiter plate containing broth, creating a range of concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included. A known antibiotic (e.g., ciprofloxacin) is used as a reference compound.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity Screening
The nitroaromatic moiety suggests potential for hypoxia-selective anticancer activity.
Experimental Protocol: Cytotoxicity Assay in Cancer Cell Lines
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate medium supplemented with fetal bovine serum.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is added to the wells, and the plates are incubated for a specified period (e.g., 48 or 72 hours) under both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. The absorbance or fluorescence is proportional to the number of viable cells.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling azetidine derivatives and nitroaromatic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Inhalation, Ingestion, and Skin Contact: Take measures to avoid generating dust or aerosols. Do not ingest the compound. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]
Future Directions and Conclusion
This compound represents a compelling starting point for further investigation in medicinal chemistry. The convergence of the structurally intriguing azetidine ring and the biologically active nitroaromatic group warrants a thorough evaluation of its pharmacological properties.
Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol with full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is essential.
-
In-depth Biological Profiling: Comprehensive screening against a panel of bacterial, fungal, parasitic, and cancer cell lines will elucidate its spectrum of activity.
-
Mechanism of Action Studies: Investigating the role of nitroreductase enzymes in its activation and identifying its cellular targets will provide crucial insights into its mode of action.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs with modifications to both the azetidine and nitrophenyl rings will guide the optimization of potency and selectivity while mitigating potential toxicity.
References
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Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. (2020). ResearchGate. [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. [Link]
-
Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013). Molecules. [Link]
-
This compound hydrochloride (C9H10N2O3). (n.d.). PubChemLite. [Link]
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. (2023). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Muthanna Journal of Pure Science. [Link]
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Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2022). PMC. [Link]
-
Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Safety Data Sheet. (2023). AA Blocks. [Link]
-
Azetidine. (n.d.). PubChem. [Link]
-
Azetidines of pharmacological interest. (2021). PubMed. [Link]
Sources
A Technical Guide to 3-(2-Nitrophenoxy)azetidine: Nomenclature, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3-(2-nitrophenoxy)azetidine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document covers its formal nomenclature, physicochemical properties, a detailed synthetic protocol with mechanistic considerations, and a discussion of its applications for researchers, scientists, and drug development professionals.
Chemical Identity and Nomenclature
Correctly identifying a compound is the foundation of all subsequent research. This compound is a small molecule featuring a four-membered azetidine ring linked via an ether bond to a 2-nitrophenyl group.
The standard and most widely accepted name under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is This compound .
-
Synonyms: A common synonym found in chemical databases and supplier catalogs is Azetidine, 3-(2-nitrophenoxy)-.[1]
-
CAS Number: The Chemical Abstracts Service has assigned the unique identifier 1219948-86-3 to this compound.[1][2]
Below is a 2D representation of the chemical structure.
Caption: 2D Structure of this compound
Physicochemical Properties
Understanding the physicochemical properties of a molecule is critical for designing experiments, formulating drug candidates, and predicting its behavior in biological systems. The data below are based on predicted values from computational models.
| Property | Value | Source |
| Boiling Point | 343.9 ± 32.0 °C | [1] |
| Density | 1.309 ± 0.06 g/cm³ | [1] |
| pKa (Conjugate Acid) | 9.12 ± 0.40 | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |
Synthesis and Mechanistic Insights
The azetidine ring is a valuable scaffold in modern medicinal chemistry, prized for its ability to impart favorable properties such as improved solubility and metabolic stability.[3] The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.
Reaction Scheme:
Caption: General synthesis workflow for this compound.
Mechanistic Causality: The choice of an SNAr reaction is logical and efficient for this transformation. The key principles are:
-
Activation of the Aromatic Ring: The nitro group (-NO₂) is a powerful electron-withdrawing group. Its presence at the ortho position (and to a lesser extent, para) to the leaving group (fluorine) significantly acidifies the ring protons and stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the reaction.
-
Choice of Leaving Group: Fluorine is an excellent leaving group for SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophile: The oxygen atom of azetidin-3-ol acts as the nucleophile. To prevent side reactions with the secondary amine of the azetidine ring, the nitrogen is typically protected with a suitable protecting group (e.g., Boc, Cbz) before the reaction. The protecting group is then removed in a subsequent step.
-
Role of the Base: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of azetidin-3-ol, forming a more potent alkoxide nucleophile.
Experimental Protocol: Synthesis of N-Boc-3-(2-nitrophenoxy)azetidine
This protocol describes the synthesis of the N-Boc protected intermediate, a common and stable precursor.
Materials:
-
N-Boc-azetidin-3-ol
-
1-Fluoro-2-nitrobenzene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add N-Boc-azetidin-3-ol (1.0 eq).
-
Solvation: Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0°C for 30 minutes.
-
Addition: Add 1-fluoro-2-nitrobenzene (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure N-Boc-3-(2-nitrophenoxy)azetidine.
Deprotection (if required): The Boc group can be readily removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane to yield the final hydrochloride salt of this compound.[4]
Applications in Research and Drug Development
This compound is not an end-product therapeutic itself but rather a versatile chemical intermediate. Its value lies in the combination of the azetidine core and the functional "handle" provided by the nitrophenyl group.
-
Scaffold for Library Synthesis: The azetidine ring is a desirable "saturated heterocycle" used to explore chemical space outside of traditional flat, aromatic rings. It can improve physicochemical properties relevant to drug development, such as aqueous solubility, while providing a three-dimensional vector for substituents.[3]
-
Linker Chemistry: The ether linkage provides a stable connection between the azetidine and phenyl rings.
-
Functional Group Transformation: The nitro group is a key synthetic handle. It can be easily and selectively reduced to an aniline (amino group) under various conditions (e.g., H₂, Pd/C; SnCl₂). This newly formed amine can then be used for a wide array of subsequent reactions, including:
-
Amide bond formation
-
Sulfonamide synthesis
-
Reductive amination
-
Diazotization and subsequent Sandmeyer reactions
-
This versatility allows for the rapid generation of a library of diverse molecules from a single, common intermediate, accelerating the structure-activity relationship (SAR) studies that are crucial in early-stage drug discovery.
References
-
Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]
-
PubChemLite. This compound hydrochloride (C9H10N2O3). [Link]
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- 4. PubChemLite - this compound hydrochloride (C9H10N2O3) [pubchemlite.lcsb.uni.lu]
Spectroscopic Blueprint of 3-(2-Nitrophenoxy)azetidine: A Technical Guide for Advanced Research
Introduction: Unveiling the Molecular Architecture
The strategic incorporation of an azetidine ring, a four-membered nitrogen-containing heterocycle, can significantly influence the physicochemical properties of a molecule, such as solubility and metabolic stability. The 2-nitrophenoxy substituent further modulates its electronic profile and potential for intermolecular interactions, making a detailed spectroscopic analysis essential for understanding its behavior in biological systems.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation. Here, we present the predicted ¹H and ¹³C NMR spectral data for 3-(2-Nitrophenoxy)azetidine, offering a window into its atomic connectivity and chemical environment.
Experimental Protocol: NMR Data Acquisition
A standardized approach to acquiring high-quality NMR data for a novel azetidine derivative would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Caption: Workflow for NMR-based structural elucidation.
Predicted ¹H NMR Spectral Data
The predicted proton NMR spectrum of this compound will exhibit distinct signals for the azetidine and nitrophenoxy protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |
| H-2', H-6' (Azetidine) | 3.8 - 4.2 | m | - | 4H |
| H-3 (Azetidine) | 4.9 - 5.3 | p | - | 1H |
| H-Ar (aromatic) | 7.0 - 8.0 | m | - | 4H |
| NH (Azetidine) | 1.5 - 3.5 | br s | - | 1H |
-
Expertise & Experience: The protons on the carbons adjacent to the nitrogen in the azetidine ring (H-2' and H-6') are expected to be deshielded due to the electronegativity of the nitrogen atom, appearing as a multiplet. The proton at the 3-position (H-3), being attached to the carbon bearing the ether linkage, will be further deshielded and is anticipated to appear as a pentet. The aromatic protons will reside in the typical downfield region, with their exact shifts and multiplicities depending on the substitution pattern. The NH proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The predicted carbon NMR spectrum provides complementary information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2', C-6' (Azetidine) | 45 - 55 |
| C-3 (Azetidine) | 65 - 75 |
| C-Ar (Aromatic) | 115 - 155 |
| C-NO₂ (Aromatic) | 140 - 150 |
| C-O (Aromatic) | 150 - 160 |
-
Trustworthiness: The carbon atoms of the azetidine ring are expected in the aliphatic region, with the C-3 carbon shifted downfield due to the attached electronegative oxygen atom. The aromatic carbons will span a wider range in the downfield region, with the carbons directly attached to the nitro and ether groups being the most deshielded.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded, followed by the spectrum of the sample. The data is typically collected over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Azetidine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |
| N-O Stretch (Nitro) | 1500 - 1550 (asymmetric) | Strong |
| 1300 - 1350 (symmetric) | Strong | |
| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |
| C-N Stretch (Azetidine) | 1000 - 1250 | Medium |
-
Authoritative Grounding: The presence of a broad absorption in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine in the azetidine ring. Strong, sharp peaks around 1520 cm⁻¹ and 1340 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. A strong absorption in the 1200-1275 cm⁻¹ range would confirm the presence of the aryl ether C-O bond.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which would likely produce the protonated molecule [M+H]⁺.
-
Mass Analysis: A variety of mass analyzers can be used, such as a time-of-flight (TOF) or quadrupole analyzer, to separate the ions based on their mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS): To gain further structural information, the parent ion of interest can be isolated and fragmented to produce a characteristic fragmentation pattern.
Predicted Mass Spectrometry Data
The predicted mass spectrometry data for this compound (Molecular Formula: C₉H₁₀N₂O₃) is presented below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 195.0764 |
| [M+Na]⁺ | 217.0584 |
Source: PubChem CID 53403968[1]
-
Expertise & Experience: In ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 195.0764. The fragmentation of this ion in a tandem MS experiment would likely involve cleavage of the azetidine ring and the ether bond, providing valuable structural information.
Caption: Potential fragmentation pathways in mass spectrometry.
Conclusion: A Predictive Framework for Spectroscopic Analysis
This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for this compound. By leveraging established principles of NMR, IR, and mass spectrometry, and by providing detailed experimental protocols, this document equips researchers with the necessary framework to confidently approach the empirical characterization of this and related molecules. The provided data tables and diagrams serve as a practical reference for spectral interpretation, ultimately facilitating the acceleration of research and development in medicinal chemistry.
References
- General Principles of NMR Spectroscopy: For a foundational understanding of NMR, refer to "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.
- Infrared Spectroscopy of Functional Groups: A comprehensive resource for IR functional group analysis is "Introduction to Spectroscopy" by Pavia, Lampman, Kriz, and Vyvyan.
-
PubChem Database: Predicted mass spectrometry data for this compound hydrochloride (CID 53403968). URL: [Link][1]
Sources
An In-depth Technical Guide to 3-(2-Nitrophenoxy)azetidine Hydrochloride Salt: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 3-(2-nitrophenoxy)azetidine hydrochloride, a valuable building block for researchers, medicinal chemists, and drug development professionals. This document details its synthesis, purification, in-depth characterization, and potential applications, offering a foundational understanding of this versatile azetidine derivative. The azetidine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to confer advantageous physicochemical and pharmacological properties.[1][2][3] The unique strained four-membered ring of azetidine provides a rigid molecular framework, enabling precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity for biological targets.[4]
Physicochemical Characteristics
This compound hydrochloride is a crystalline solid that is generally soluble in polar organic solvents. The hydrochloride salt form enhances its aqueous solubility, a crucial attribute for many biological and pharmaceutical applications.[5]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ · HCl | Predicted |
| Molecular Weight | 230.65 g/mol | Predicted |
| Appearance | White to off-white crystalline solid | Predicted |
| Solubility | Soluble in water and polar organic solvents | [5] |
Synthesis and Purification
The synthesis of this compound hydrochloride is most effectively achieved through a two-step process involving a Williamson ether synthesis followed by deprotection and salt formation. This approach offers a reliable and scalable route to the target compound.
Step 1: Synthesis of tert-butyl this compound-1-carboxylate
The initial step involves the coupling of an N-protected 3-hydroxyazetidine with an activated nitroaromatic ring. The Williamson ether synthesis is a classic and robust method for forming the ether linkage.[6][7][8][9]
Experimental Protocol:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-fluoro-2-nitrobenzene (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl this compound-1-carboxylate.
Causality Behind Experimental Choices:
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the azetidine nitrogen. It is stable under the basic conditions of the Williamson ether synthesis and can be readily removed under acidic conditions in the subsequent step.
-
Sodium Hydride: A strong base like sodium hydride is necessary to deprotonate the secondary alcohol of the N-Boc-3-hydroxyazetidine, forming the nucleophilic alkoxide.
-
1-Fluoro-2-nitrobenzene: The fluorine atom is a good leaving group, and the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution.
-
DMF: A polar apathetic solvent like DMF is ideal for this reaction as it solvates the ions and facilitates the S_N2 reaction.
Caption: Workflow for the Williamson ether synthesis of the protected intermediate.
Step 2: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.
Experimental Protocol:
-
Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq.) in a minimal amount of dichloromethane or ethyl acetate.
-
Add a solution of hydrochloric acid in diethyl ether (4 M, 5.0 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, the hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Causality Behind Experimental Choices:
-
Acidic Deprotection: The Boc group is labile under acidic conditions, making its removal straightforward with hydrochloric acid.
-
Anhydrous Conditions: Using a solution of HCl in an organic solvent like diethyl ether ensures anhydrous conditions, which is often preferable for the isolation of a clean hydrochloride salt.
-
Precipitation: The hydrochloride salt is generally less soluble in non-polar organic solvents like diethyl ether, facilitating its isolation by precipitation.
Caption: Workflow for the deprotection and hydrochloride salt formation.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and stability of this compound hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons and the aromatic protons of the 2-nitrophenoxy group. The azetidine protons will likely appear as multiplets in the upfield region, while the aromatic protons will be in the downfield region. The integration of the signals should correspond to the number of protons in each environment. Based on data for 2-nitrophenol, the aromatic protons are expected in the range of δ 7.0-8.2 ppm.[10][11][12]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the azetidine ring and the aromatic ring. The carbon attached to the nitro group will be significantly deshielded.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic protons: δ 7.0 - 8.2 ppm (m, 4H) | Aromatic carbons: δ 115 - 155 ppm |
| Azetidine CH: δ ~5.0 ppm (m, 1H) | Azetidine CH: δ ~70 ppm |
| Azetidine CH₂: δ ~4.0 ppm (m, 4H) | Azetidine CH₂: δ ~50 ppm |
| NH₂⁺: δ > 9.0 ppm (br s, 2H) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-3200 | N-H stretch (from hydrochloride salt) |
| ~1520 and ~1350 | Asymmetric and symmetric N-O stretch of the nitro group[13][14][15][16] |
| ~1250 | C-O-C stretch (aryl ether) |
| ~1600, ~1475 | C=C stretch (aromatic ring) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound. The expected exact mass for the free base (C₉H₁₀N₂O₃) can be calculated and compared with the experimental value.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of the final compound. Due to the polar nature of the hydrochloride salt and the aromatic system, a reversed-phase HPLC method is suitable.
Suggested HPLC Method:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid. The acid in the mobile phase helps to ensure good peak shape for the amine.[17][18][19][20]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Applications in Research and Drug Discovery
This compound hydrochloride serves as a versatile building block in medicinal chemistry. The azetidine ring is a bioisostere for other cyclic amines and can improve pharmacokinetic properties such as solubility and metabolic stability.[1][4] The 2-nitrophenoxy moiety offers several handles for further chemical modification. The nitro group can be reduced to an amine, which can then be functionalized in a variety of ways. This allows for the rapid generation of a library of diverse compounds for screening in drug discovery programs.[2][21]
Caption: Potential synthetic utility in generating compound libraries.
Safety and Handling
As with all chemicals, this compound hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound hydrochloride is a valuable and versatile building block for chemical synthesis and drug discovery. Its synthesis via the Williamson ether reaction is a robust and scalable method. The protocols and analytical methods described in this guide provide a solid foundation for researchers to produce and characterize this compound with a high degree of confidence. The unique structural features of the azetidine ring, combined with the synthetic handles of the 2-nitrophenoxy group, make it an attractive scaffold for the development of novel therapeutics.[1][2][4][21]
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- Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR: 2-Nitrophenol.
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- BenchChem. (2025). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
- Serajuddin, A. T. M. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Advanced Drug Delivery Reviews, 40(1-2), 1-20.
- Newman, A. W., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(10), 2963–2967.
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- Nachhaltigkeit im organisch-chemischen Praktikum. (n.d.). 1H-NMR: 2-Nitrophenol.
- Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 77(23), 6341-6351.
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- Bruker. (n.d.). High-resolution mass spectra were measured using a Bruker MicrOTOF-Q III (ESI+)
- Avdeef, A. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
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The Azetidine Scaffold: A Technical Guide to its Discovery, Synthesis, and Ascendance in Drug Development
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, stands as a testament to the evolution of synthetic chemistry and rational drug design. Once relegated to a position of academic curiosity due to its inherent ring strain, this scaffold has ascended to become a privileged motif in modern medicinal chemistry. Its unique conformational rigidity, sp³-rich three-dimensionality, and profound influence on physicochemical properties—such as metabolic stability and aqueous solubility—have made it an indispensable tool for drug development professionals. This technical guide provides an in-depth exploration of the azetidine core, charting its historical discovery, the decades-long challenge to tame its synthesis, and its ultimate validation through a growing portfolio of FDA-approved therapeutics. We will dissect the causality behind key synthetic strategies, from classical cyclizations to modern photocatalytic methods, and illustrate its strategic deployment in contemporary drug design.
Chapter 1: The Azetidine Scaffold: A Molecule Forged in Strain
An Introduction to a Strained Heterocycle
Azetidine is a saturated four-membered heterocycle containing one nitrogen atom. It occupies a unique chemical space between the highly reactive, three-membered aziridine and the stable, five-membered pyrrolidine. This distinction is not merely academic; it is the foundation of the azetidine's utility. The majority of its chemical properties are dictated by a significant ring strain of approximately 25.4 kcal/mol.[1] This value is intermediate between the less stable aziridines (27.7 kcal/mol) and the far more stable pyrrolidines (5.4 kcal/mol).[1] This "Goldilocks" level of strain renders the azetidine ring stable enough for facile handling and incorporation into complex molecules, yet reactive enough to participate in unique, strain-driven chemical transformations.[1][2]
The Strategic Advantage of Ring Strain and Rigidity
The inherent strain and conformational rigidity of the azetidine ring are not liabilities but powerful assets in medicinal chemistry. In an industry increasingly focused on moving beyond flat, aromatic structures, the sp³-rich, three-dimensional character of the azetidine scaffold is highly desirable.
The benefits of incorporating an azetidine moiety include:
-
Enhanced Metabolic Stability: The rigid structure can shield adjacent chemical bonds from metabolic enzymes, increasing a drug's half-life.[3][4]
-
Improved Aqueous Solubility: As a polar, non-aromatic heterocycle, it can improve the solubility of lipophilic compounds, a critical parameter for oral bioavailability.
-
Conformational Restriction: The rigid ring locks pendant substituents into well-defined spatial orientations. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and potency.[5]
-
Novel Chemical Space: It provides a vector for exiting a flat molecule in a defined three-dimensional trajectory, allowing chemists to probe previously inaccessible regions of a target's binding pocket.
Chapter 2: A Historical Journey: From Obscurity to Prominence
The Dawn of Azetidine Chemistry
The journey of the azetidine ring began in the late 19th century, a period of foundational exploration in organic chemistry. The first documented synthesis of the parent azetidine was achieved in 1888 by the German chemists Siegmund Gabriel and J. Weiner.[6] For many decades that followed, the strained four-membered ring was largely viewed as a synthetic curiosity. The inherent difficulty in its preparation, a direct consequence of the ring strain that makes its properties so interesting today, kept it on the periphery of mainstream synthetic chemistry.[6][7]
Nature's Endorsement and the Rise of the β-Lactam
A pivotal moment arrived in 1955 with the isolation and characterization of L-azetidine-2-carboxylic acid from the leaves of the lily of the valley (Convallaria majalis).[6] This discovery was profound; it demonstrated that the azetidine motif was not merely a laboratory construct but a component of natural products, hinting at its biological relevance.[6]
Simultaneously, the world was already experiencing the revolutionary impact of another class of azetidine derivatives: the azetidin-2-ones, more commonly known as β-lactams. The discovery of penicillin and cephalosporins, with their β-lactam core, had transformed medicine.[8][9] For a long period, the immense scientific and clinical interest in β-lactam antibiotics overshadowed the potential of the parent azetidine scaffold itself.[9] It was only in the late 20th and early 21st centuries that medicinal chemists began to fully appreciate the unsubstituted azetidine ring as a valuable pharmacophore in its own right.
Chapter 3: The Synthetic Challenge: Methodologies for Forging the Ring
The synthesis of azetidines has long been a challenge due to the high activation barrier for forming a strained four-membered ring.[9] Early methods were often plagued by low yields and competing side reactions. However, modern organic chemistry has furnished a robust toolkit for accessing this valuable scaffold.
Foundational Strategy: Intramolecular Cyclization
The most conceptually direct route to an azetidine is the intramolecular cyclization of a linear precursor, typically involving the formation of a C-N bond from a molecule containing both an amine and a suitable leaving group.
Classical Approach: The traditional method involves the cyclization of γ-amino halides or alcohols. While straightforward, this approach is often inefficient due to the entropic penalty of forming a four-membered ring and competition from intermolecular reactions and intramolecular elimination.[7]
Modern Advance: The Couty Azetidine Synthesis: A more efficient and widely adopted method is the Couty synthesis, which proceeds from readily available β-amino alcohols. This strategy leverages an electron-withdrawing group on the nitrogen to facilitate the key ring-closing step.[6][10]
-
N-Protection and Functionalization: A chiral β-amino alcohol is N-protected (e.g., with a benzyl group) and then reacted with an activated acetic acid derivative (e.g., bromoacetonitrile) to install an electron-withdrawing group, such as a cyanomethyl moiety. The causality here is that the electron-withdrawing group increases the acidity of the α-protons, which is crucial for the final cyclization.
-
Hydroxyl to Leaving Group Conversion: The primary alcohol is converted into a good leaving group. This is typically achieved by chlorination with a reagent like thionyl chloride (SOCl₂) or mesylation/tosylation.
-
Base-Mediated Cyclization (4-exo-trig): The functionalized precursor is treated with a strong base (e.g., sodium hydride, NaH). The base deprotonates the carbon alpha to the electron-withdrawing group, creating a nucleophilic carbanion. This carbanion then undergoes an intramolecular Sₙ2 reaction, displacing the leaving group and closing the four-membered ring in a 4-exo-trig cyclization. The choice of a strong, non-nucleophilic base is critical to favor deprotonation over other potential side reactions.
-
Deprotection/Modification: The N-protecting group and/or the activating group can then be removed or modified to yield the desired functionalized azetidine.
The Atom-Economic Ideal: [2+2] Photocycloadditions
Arguably the most direct and atom-economical approach to azetidines is the aza Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene.[11][12]
Historical Challenge: For decades, this reaction was of limited synthetic utility. The primary reason was the inherent photophysics of imines; upon photochemical excitation, they tend to relax rapidly through E/Z isomerization rather than engage in the desired cycloaddition.[11][13]
Modern Breakthrough: Visible-Light Photocatalysis: Recent advances have revolutionized this field by employing visible-light photoredox catalysis.[1] In a typical system, an iridium or ruthenium-based photocatalyst absorbs visible light and enters an excited state. It can then transfer its energy to one of the reactants (often a cyclic oxime precursor to the imine), promoting it to a triplet excited state.[14] This triplet species has a longer lifetime and different reactivity, allowing it to be trapped by the alkene partner to form the azetidine ring, bypassing the problematic isomerization pathway.[1][14]
Leveraging High Strain: Synthesis from Azabicyclo[1.1.0]butanes
Another powerful modern strategy involves strain-release methodologies. This approach uses highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), which can be readily synthesized. The immense strain in the ABB system makes it susceptible to ring-opening by a wide variety of reagents, providing a versatile entry point to diverse, functionalized azetidines.[1][15] This method is particularly valuable for its broad substrate scope and ability to construct densely functionalized products that are difficult to access otherwise.[1]
Chapter 4: The Azetidine in Modern Drug Discovery
The transition of azetidine from a synthetic challenge to a privileged scaffold is evident in the number of marketed drugs that feature this ring.[16][17] Medicinal chemists now strategically employ the azetidine motif to fine-tune the properties of drug candidates.
Case Studies: FDA-Approved Azetidine-Containing Drugs
The incorporation of an azetidine ring has proven successful across a wide range of therapeutic areas. The rationale for its inclusion is often tied to overcoming specific pharmacokinetic or pharmacodynamic hurdles.
| Drug Name | Therapeutic Area | Rationale for Azetidine Inclusion |
| Azelnidipine | Antihypertensive | The azetidine moiety contributes to the drug's unique calcium channel blocking profile and favorable pharmacokinetics.[1][16] |
| Cobimetinib | Oncology (MEK Inhibitor) | The 3-substituted azetidine provides a key interaction with the target protein and enhances metabolic stability.[1][3][16] |
| Baricitinib | Rheumatoid Arthritis (JAK Inhibitor) | The azetidine ring serves as a rigid scaffold, optimizing the presentation of pharmacophoric elements to the kinase active site.[3][18] |
| Tofacitinib | Rheumatoid Arthritis (JAK Inhibitor) | While not containing an azetidine itself, its development spurred research into related scaffolds, with azetidine-containing analogues being explored for improved selectivity.[16] |
| Sarolaner | Veterinary Antiparasitic | The azetidine component is crucial for the molecule's insecticidal and acaricidal activity.[3] |
| Ximelagatran | Anticoagulant (Withdrawn) | The azetidine core provided a rigid structure for this direct thrombin inhibitor, though it was later withdrawn due to hepatotoxicity.[1][16] |
The Next Frontier of Azetidine Chemistry
The impact of azetidines continues to grow. Current research is actively exploring their use in developing novel agents for oncology, infectious diseases, inflammation, and central nervous system (CNS) disorders.[3][19] The development of new synthetic methods that allow for the precise, stereoselective functionalization of all three carbon atoms of the azetidine ring is a key area of focus, promising to unlock even more sophisticated molecular architectures for future therapeutics.[1][20]
Conclusion: An Enduring and Evolving Legacy
The story of the azetidine ring is a compelling narrative of chemical discovery. It has evolved from a 19th-century synthetic curiosity, defined by its challenging ring strain, to a 21st-century cornerstone of drug design, valued for that very same property. The journey highlights the interplay between natural product discovery, the relentless innovation in synthetic methodology, and the practical demands of medicinal chemistry. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and unique strain-driven reactivity of azetidines is not just beneficial—it is essential for harnessing the full potential of this remarkable scaffold in the creation of next-generation medicines.
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Potential biological activities of nitrophenoxy derivatives
An In-Depth Technical Guide to the Potential Biological Activities of Nitrophenoxy Derivatives
Foreword
The nitrophenoxy scaffold represents a privileged chemical structure, serving as a cornerstone in the development of a diverse array of biologically active agents. The presence of the nitro group, a potent electron-withdrawing moiety, profoundly influences the molecule's electronic properties, polarity, and reactivity, making it both a pharmacophore and, in some contexts, a toxicophore.[1][2] This dual nature necessitates a deep understanding of its mechanism of action to harness its therapeutic potential while mitigating risks. This guide provides an in-depth exploration of the significant biological activities associated with nitrophenoxy derivatives—spanning antimicrobial, anticancer, and herbicidal applications. We will delve into the underlying mechanisms, present structure-activity relationship data, and provide detailed, field-proven experimental protocols for their evaluation. The methodologies described herein are designed as self-validating systems, incorporating the necessary controls to ensure data integrity and reproducibility, reflecting the rigorous standards of modern drug discovery and development.
Antimicrobial Activity: A Renewed Front Against Resistance
Nitroaromatic compounds, including nitrophenoxy derivatives, have long been investigated for their antibacterial properties since the discovery of chloramphenicol.[1][3] Their utility is particularly relevant today amidst the growing crisis of antimicrobial resistance. Many of these compounds are prodrugs, requiring intracellular activation to exert their cytotoxic effects.
Mechanism of Action: Reductive Activation
The primary mechanism of antimicrobial action for many nitro-heterocyclic and nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within the target microorganism.[1][4]
-
Entry and Reduction : The compound enters the bacterial cell.
-
Enzymatic Activation : Bacterial nitroreductases, such as NfsA and NfsB in E. coli, catalyze the reduction of the nitro group.[4] This process consumes cellular reducing equivalents (e.g., NADPH).
-
Radical Formation : This reduction generates a highly reactive nitro anion radical (NO₂⁻) and other cytotoxic intermediates.[1]
-
Macromolecular Damage : These reactive species indiscriminately damage cellular macromolecules, including DNA, RNA, and proteins, leading to metabolic disruption and cell death.[2]
This mechanism's reliance on microbial enzymes provides a degree of selectivity, as analogous enzymes in mammalian cells are often less efficient at this specific activation.
Caption: Reductive activation of nitrophenoxy derivatives in bacteria.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of nitrophenoxy derivatives is closely tied to their chemical structure. Modifications to the scaffold can influence cell permeability, susceptibility to nitroreductase enzymes, and intrinsic reactivity.
| Compound Class | Key Structural Features | Target Organism | Activity (MIC) | Reference |
| Nitrobenzyl-oxy-phenol | 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 µM | [5] |
| Aminobenzylated 4-Nitrophenols | Indoline as amine counterpart, para-nitrophenol group | MRSA, VRE | Promising Activity | [6] |
| Nitrothiophene Carboxamides | Nitrothiophene core | Multi-drug resistant E. coli | Potent MIC90 | [4] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the quantitative measurement of in vitro antimicrobial activity to determine the Minimum Inhibitory Concentration (MIC), a gold-standard metric for assessing antimicrobial potency.[7][8]
Causality and Self-Validation: This method is superior to diffusion assays for determining potency as it provides a quantitative value (e.g., in µg/mL).[7] The inclusion of positive, negative, and sterility controls is non-negotiable for a self-validating experiment. The positive control (a known antibiotic) validates the susceptibility of the test organism, while the negative control (no compound) ensures the organism's viability in the test medium.
Materials:
-
96-well microtiter plates, sterile
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial culture in log-phase growth
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)[9]
-
Reference antibiotic (e.g., Gentamycin, Ciprofloxacin)[5]
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Compound Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the wells in the first column. This creates the starting concentration for the serial dilution.
-
Serial Dilution: Using a multichannel pipette, transfer 50 µL from the first column to the second, mixing thoroughly. Repeat this two-fold serial dilution across the plate to the second-to-last column. Discard the final 50 µL from this column to ensure all wells have a 50 µL volume. The last column serves as the growth control (no compound).
-
Inoculum Preparation: Dilute the log-phase bacterial culture in fresh broth to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in each well. This standardization is critical for reproducibility.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to all wells, bringing the final volume to 100 µL. This step halves the compound concentration, achieving the desired final test concentrations.
-
Control Setup:
-
Growth Control (Negative): Wells containing medium and inoculum but no test compound.
-
Sterility Control (Blank): Wells containing medium only, to check for contamination.
-
Positive Control: A separate dilution series with a reference antibiotic.
-
-
Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).[9]
-
Result Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[7]
Anticancer Activity: Targeting Malignant Cells
The cytotoxic potential of nitrophenoxy derivatives has been extensively explored, with many compounds demonstrating promising activity against various cancer cell lines.[10][11] Their mechanisms often involve inducing programmed cell death (apoptosis) or halting the cell cycle.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
While diverse mechanisms exist, a common pathway involves the induction of cellular stress, leading to apoptosis. Some derivatives have been shown to arrest the cell cycle, preventing cancer cells from proliferating. For example, a novel 3-nitrophenyl chalcone derivative was found to be particularly effective against colon cancer cells by inducing apoptosis and causing cell cycle arrest in the G2/M phase.[11] More recently, o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives have been designed as potent inhibitors of the PD-1/PD-L1 immune checkpoint, triggering antitumor immunity.[12]
Caption: Key anticancer mechanisms of nitrophenoxy derivatives.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the cytotoxic potential of a compound. It represents the concentration required to inhibit the growth of 50% of the cell population.
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
| Tetrahydroisoquinolines | PACA2 (Pancreatic) | 25.9 µM (Compound 5h) | [10] |
| Tetrahydroisoquinolines | A549 (Lung) | 34.9 µM (Compound 6b) | [10] |
| 3-Nitrophenyl Chalcone | HCT-116 (Colon) | 2.38 µM | [11] |
| 3-Nitrophenyl Chalcone | HT-29 (Colon) | 7.89 µM | [11] |
| o-(Biphenyl-3-ylmethoxy)nitrophenyl | PD-1/PD-L1 Inhibition | 2.7 nM (Compound B2) | [12] |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a widely used colorimetric method for assessing cell viability.[13][14] Its principle lies in the capacity of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan precipitate.[15][16][17]
Causality and Self-Validation: The amount of formazan produced is directly proportional to the number of viable cells.[16] This relationship allows for the quantitative assessment of cytotoxicity.[15] The protocol's integrity relies on a blank control (to subtract background absorbance from the medium and MTT) and a vehicle control (to ensure the solvent used to dissolve the compound is not toxic to the cells).
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
Test nitrophenoxy derivative
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitrophenoxy derivative in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Herbicidal Activity: Agricultural Applications
Phenoxy herbicides, a class that includes nitrophenoxy derivatives, have been a mainstay in agriculture for decades.[18] They exhibit varied mechanisms of action, from mimicking plant hormones to inhibiting crucial metabolic enzymes.
Mechanisms of Herbicidal Action
-
Auxin Mimicry: The first discovered phenoxy herbicides act by mimicking the plant growth hormone indoleacetic acid (IAA). When applied to broad-leaf plants, they induce rapid, uncontrolled growth that is ultimately lethal. This mechanism provides selectivity, as monocot crops like corn and wheat are less affected.[18]
-
ACCase Inhibition: Another class of phenoxy herbicides, often called "fops," acts by inhibiting acetyl-CoA carboxylase (ACCase).[18][19] This enzyme is vital for fatty acid synthesis, and its inhibition disrupts cell membrane formation, particularly in grasses. Their selectivity arises from targeting the plastid isoform of ACCase found only in grasses.[18]
-
Protoporphyrinogen Oxidase (PPO) Inhibition: Some diphenyl ether herbicides, which include nitrophenoxy structures, function by inhibiting PPO. This leads to an accumulation of phototoxic intermediates that, in the presence of light, generate reactive oxygen species and cause rapid cell membrane disruption.[20]
Synthesis of Nitrophenoxy Derivatives
A common and versatile method for synthesizing nitrophenoxy derivatives, particularly those with an ether linkage, is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
General Protocol: Williamson Ether Synthesis This protocol describes the synthesis of a nitrophenyl ether from a nitrophenol and an alkyl halide.[21]
Causality and Rationale: The reaction requires a base to deprotonate the weakly acidic phenol, forming a more nucleophilic phenoxide ion. The choice of solvent and temperature is critical to favor the desired SN2 substitution pathway over competing elimination reactions.
Caption: General scheme for Williamson ether synthesis.
Materials:
-
A nitrophenol (e.g., 4-nitrophenol)
-
An alkyl halide (e.g., benzyl bromide)
-
A weak base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., acetone or DMF)
-
Reaction vessel with reflux condenser and magnetic stirrer
Procedure:
-
Setup: To a round-bottom flask, add the nitrophenol, the alkyl halide (typically 1.0-1.2 equivalents), and the base (typically 1.5-2.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash with the solvent.
-
Extraction: Evaporate the solvent from the filtrate. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure nitrophenoxy ether.
Conclusion and Future Directions
Nitrophenoxy derivatives are a versatile class of compounds with a broad spectrum of demonstrated biological activities. Their efficacy as antimicrobial, anticancer, and herbicidal agents is well-documented, with clear mechanistic underpinnings often related to the unique electrochemical properties of the nitro group. The requirement for reductive activation in many microbial and hypoxic tumor environments provides a compelling avenue for developing targeted therapies with enhanced selectivity. Future research should focus on designing novel derivatives with improved safety profiles, overcoming resistance mechanisms, and exploring synergistic combinations with existing therapeutic agents. The robust and validated protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to continue unlocking the full potential of this remarkable chemical scaffold.
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Methodological & Application
Application Note: Synthesis of 3-(2-Nitrophenoxy)azetidine from 3-Hydroxyazetidine
Introduction
Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] Their strained ring system imparts unique conformational rigidity, making them valuable scaffolds and linkers in the design of therapeutic agents.[1][2] Specifically, 3-substituted azetidines are prevalent motifs in a variety of biologically active molecules.[1][2] This application note provides a detailed guide for the synthesis of 3-(2-nitrophenoxy)azetidine, a key intermediate for the elaboration into more complex drug candidates. The presence of the nitro group on the phenyl ring offers a versatile handle for further chemical modifications, such as reduction to an amine and subsequent derivatization.
This document outlines two primary and robust synthetic strategies commencing from the commercially available and versatile starting material, 3-hydroxyazetidine, or its commonly used N-protected form, N-Boc-3-hydroxyazetidine. The choice of protecting group is crucial to prevent unwanted side reactions at the azetidine nitrogen.[3][4] The tert-butoxycarbonyl (Boc) group is a frequent choice due to its stability under various reaction conditions and its straightforward removal under acidic conditions.[3][5] The two main synthetic pathways detailed herein are the Williamson Ether Synthesis and the Mitsunobu reaction.
Synthetic Strategies
The synthesis of this compound from 3-hydroxyazetidine fundamentally involves the formation of an ether linkage between the azetidine ring and the 2-nitrophenol moiety. The two most effective methods to achieve this transformation are the Williamson ether synthesis, a classic and reliable method for ether formation, and the Mitsunobu reaction, a powerful tool for the conversion of alcohols with inversion of stereochemistry.[6][7][8][9][10][11][12]
Pathway 1: Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers.[6][10][11] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a leaving group on an alkyl halide or sulfonate.[7][10][11] In the context of synthesizing this compound, this pathway can be approached in two ways:
-
Direct SNAr Reaction: The reaction between the alkoxide of 3-hydroxyazetidine and an activated aryl halide, such as 1-fluoro-2-nitrobenzene. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).
-
Two-Step Activation and Substitution: This involves the conversion of the hydroxyl group of 3-hydroxyazetidine into a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with 2-nitrophenoxide.[13]
The direct SNAr approach is often preferred for its atom economy and fewer synthetic steps.
Pathway 2: Mitsunobu Reaction
The Mitsunobu reaction provides a mild and efficient method for the direct conversion of a primary or secondary alcohol to an ether with a clean inversion of stereochemistry.[8][9][12][14] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9][15] The alcohol is activated in situ to form an alkoxyphosphonium salt, which is then displaced by the nucleophile, in this case, 2-nitrophenol.[9]
Experimental Protocols
PART 1: N-Protection of 3-Hydroxyazetidine (Optional but Recommended)
To prevent side reactions at the azetidine nitrogen, it is highly recommended to protect it with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.
Protocol: Synthesis of N-Boc-3-hydroxyazetidine
-
To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, add a base such as triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3-hydroxyazetidine.
PART 2: Ether Synthesis
Method A: Williamson Ether Synthesis (SNAr Approach)
This protocol describes the direct reaction between N-Boc-3-hydroxyazetidine and 1-fluoro-2-nitrobenzene.
Protocol: Synthesis of N-Boc-3-(2-nitrophenoxy)azetidine
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.[13]
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Slowly add a solution of 1-fluoro-2-nitrobenzene (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.[16]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-3-(2-nitrophenoxy)azetidine.
Method B: Mitsunobu Reaction
This protocol provides an alternative route using Mitsunobu conditions.[2]
Protocol: Synthesis of N-Boc-3-(2-nitrophenoxy)azetidine
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), 2-nitrophenol (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DCM, cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.
PART 3: Deprotection
The final step is the removal of the Boc protecting group to yield the target compound, typically as a hydrochloride salt to improve stability and handling.
Protocol: Synthesis of this compound Hydrochloride
-
Dissolve the purified N-Boc-3-(2-nitrophenoxy)azetidine (1.0 eq) in a suitable organic solvent such as dioxane, methanol, or ethyl acetate.
-
Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M solution, 5-10 eq) or bubble HCl gas through the solution at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be triturated with diethyl ether or another non-polar solvent to precipitate the hydrochloride salt.
-
Filter the solid, wash with the non-polar solvent, and dry under vacuum to obtain this compound hydrochloride.
Data Presentation
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | N-Protection | 3-hydroxyazetidine·HCl, Boc₂O, Et₃N | DCM | 0 to RT | >90 |
| 2A | Williamson Ether Synthesis | N-Boc-3-hydroxyazetidine, 1-fluoro-2-nitrobenzene, NaH | DMF | 0 to RT/60 | 60-80 |
| 2B | Mitsunobu Reaction | N-Boc-3-hydroxyazetidine, 2-nitrophenol, PPh₃, DEAD | THF | 0 to RT | 70-90 |
| 3 | Deprotection | N-Boc-3-(2-nitrophenoxy)azetidine, HCl | Dioxane | 0 to RT | >95 |
Visualization of Synthetic Workflow
Caption: Synthetic pathways to this compound.
Discussion of Causality and Experimental Choices
-
Choice of Protecting Group: The Boc group is chosen for its robustness in the basic conditions of the Williamson ether synthesis and the neutral conditions of the Mitsunobu reaction.[3][5] Its facile removal under acidic conditions that are orthogonal to the ether linkage ensures the integrity of the final product.[4]
-
Williamson Ether Synthesis Considerations:
-
Base: A strong, non-nucleophilic base like sodium hydride is crucial for the complete deprotonation of the secondary alcohol on the azetidine ring, forming the nucleophilic alkoxide.[13] Weaker bases like potassium carbonate may not be sufficient for this alcohol, unlike for more acidic phenols.[13]
-
Solvent: Polar aprotic solvents like DMF or DMSO are essential for SNAr reactions.[13] They effectively solvate the cation of the base while leaving the alkoxide nucleophile relatively unsolvated and highly reactive.
-
Aryl Halide: 1-Fluoro-2-nitrobenzene is an excellent electrophile for SNAr reactions. The high electronegativity of fluorine makes the ipso-carbon highly susceptible to nucleophilic attack, and fluoride is a good leaving group in this context. The ortho-nitro group provides strong electron-withdrawing activation.
-
-
Mitsunobu Reaction Considerations:
-
Reagents: The combination of triphenylphosphine and DEAD (or DIAD) is the classic reagent set for the Mitsunobu reaction.[8][9] PPh₃ acts as the oxygen scavenger, and DEAD is the ultimate oxidant.
-
Stereochemistry: A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon.[8][9][12] While 3-hydroxyazetidine is achiral, this aspect is critical when working with chiral analogs.
-
Workup: A significant drawback of the Mitsunobu reaction is the formation of triphenylphosphine oxide and the reduced hydrazine byproduct, which can complicate purification.[9] Column chromatography is almost always necessary to obtain a pure product.
-
-
Deprotection: Acidic cleavage of the Boc group is a clean and high-yielding reaction. The use of HCl in an anhydrous solvent like dioxane is standard practice and directly affords the hydrochloride salt of the final product, which is often more stable and easier to handle than the free base.
Conclusion
This application note provides two reliable and well-established methods for the synthesis of this compound from 3-hydroxyazetidine. The choice between the Williamson ether synthesis and the Mitsunobu reaction will depend on factors such as substrate scope, desired stereochemical outcome (for chiral analogs), and ease of purification. Both pathways, when coupled with a robust N-protection strategy, offer efficient access to this valuable building block for drug discovery and development.
References
- An In-Depth Technical Guide to the Synthesis of 3-Phenoxyazetidine - Benchchem.
- Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide - Benchchem.
- Optimizing reaction conditions for 3-Phenoxyazetidine synthesis - Benchchem.
- Williamson Ether Synthesis.
- Williamson Ether Synthesis.
- Protecting Groups.
- The Williamson Ether Synthesis - Master Organic Chemistry.
- Buchwald–Hartwig amin
- Mitsunobu reaction - Wikipedia.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- Mitsunobu reaction - Grokipedia.
- Williamson ether synthesis - Wikipedia.
- The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applic
- Williamson Ether Synthesis - Chemistry Steps.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- Mitsunobu Reaction - Common Conditions.
- Protecting Groups List - SynArchive.
- Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide - Benchchem.
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P
- Protecting Groups - Organic Chemistry Portal.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
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- 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists.
- Buchwald-Hartwig Amin
- Azetidine synthesis - Organic Chemistry Portal.
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- SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress.
- The Buchwald‐Hartwig Amination of Nitroarenes | Request PDF - ResearchG
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences.
- The first Pd-catalyzed Buchwald–Hartwig aminations
- Ortho-selectivity in the nucleophilic aromatic substitution (S NAr)
- (PDF)
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Application Notes and Protocols for the Williamson Ether Synthesis of 3-(2-Nitrophenoxy)azetidine
Introduction: The Strategic Importance of 3-(2-Nitrophenoxy)azetidine
Azetidines are a fascinating class of saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structure provides a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The incorporation of an aryloxy moiety at the 3-position of the azetidine ring, as in this compound, generates a valuable scaffold for the development of novel therapeutics. The 2-nitrophenoxy group, in particular, can serve as a versatile synthetic handle for further functionalization or as a key pharmacophoric element.
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, leveraging a modified Williamson ether synthesis. The direct Williamson ether synthesis between 3-hydroxyazetidine and 2-nitrophenol is challenging due to the poor leaving group nature of the hydroxyl group.[1][2] Therefore, a two-step approach is employed, beginning with the activation of the hydroxyl group of N-Boc-3-hydroxyazetidine via mesylation, followed by a nucleophilic substitution with the 2-nitrophenoxide ion. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the preparation of this important building block.
Reaction Scheme Overview
The synthesis is performed in two key stages, starting from the commercially available N-Boc-3-hydroxyazetidine:
-
Mesylation: Activation of the hydroxyl group of N-Boc-3-hydroxyazetidine with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) to form the highly reactive intermediate, N-Boc-3-mesyloxyazetidine.
-
Williamson Ether Synthesis: An SN2 reaction between N-Boc-3-mesyloxyazetidine and the sodium salt of 2-nitrophenol, generated in situ with sodium hydride (NaH), to yield N-Boc-3-(2-nitrophenoxy)azetidine. Subsequent deprotection of the Boc group would yield the final target compound.
Experimental Protocols
Part 1: Synthesis of N-Boc-3-mesyloxyazetidine (Intermediate 1)
Rationale: The hydroxyl group of an alcohol is a notoriously poor leaving group for SN2 reactions. Its conversion to a sulfonate ester, such as a mesylate, transforms it into an excellent leaving group, facilitating the subsequent nucleophilic substitution.[1][2]
Materials and Reagents:
-
N-Boc-3-hydroxyazetidine (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise via a dropping funnel over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude N-Boc-3-mesyloxyazetidine, which can often be used in the next step without further purification.
Part 2: Williamson Ether Synthesis of N-Boc-3-(2-nitrophenoxy)azetidine (Protected Product)
Rationale: The mesylate is an excellent leaving group for the SN2 reaction. 2-Nitrophenol is deprotonated by a strong base, sodium hydride, to form the nucleophilic 2-nitrophenoxide. A polar aprotic solvent like DMF is used to solvate the cation and leave the "naked" anion as a potent nucleophile.[3]
Materials and Reagents:
-
N-Boc-3-mesyloxyazetidine (Intermediate 1) (1.0 eq)
-
2-Nitrophenol (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of 2-nitrophenol (1.1 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Add a solution of crude N-Boc-3-mesyloxyazetidine (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Heat the reaction to 65 °C and stir for 3-5 hours, monitoring by TLC.[4]
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-Boc-3-(2-nitrophenoxy)azetidine.
Visualization of the Synthetic Workflow
Caption: Two-step synthesis of N-Boc-3-(2-nitrophenoxy)azetidine.
Expected Results and Characterization
The following table summarizes the expected quantitative data for the synthesis and the predicted spectroscopic data for the final protected product.
| Parameter | Expected Value |
| Yield (Step 1) | >90% (crude) |
| Yield (Step 2) | 70-85% (after purification) |
| Appearance | Pale yellow solid or oil |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 8.0-7.8 (m, 1H, Ar-H), 7.6-7.4 (m, 1H, Ar-H), 7.2-7.0 (m, 2H, Ar-H), 5.2-5.0 (m, 1H, O-CH), 4.4-4.2 (m, 2H, azetidine-CH₂), 4.0-3.8 (m, 2H, azetidine-CH₂), 1.45 (s, 9H, Boc-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 156.0 (C=O), 150.0 (Ar-C-O), 140.0 (Ar-C-NO₂), 134.0 (Ar-CH), 125.0 (Ar-CH), 120.0 (Ar-CH), 115.0 (Ar-CH), 80.0 (Boc-C), 70.0 (O-CH), 58.0 (azetidine-CH₂), 28.5 (Boc-CH₃) |
| IR (thin film, cm⁻¹) | Predicted: 2975 (C-H), 1695 (C=O, Boc), 1520 & 1345 (NO₂), 1240 (C-O) |
| MS (ESI+) | Predicted m/z: [M+H]⁺, [M+Na]⁺ |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; moisture in the reaction. | Ensure all glassware, solvents, and reagents are anhydrous. Increase reaction time or slightly warm to room temperature for longer. |
| Low yield in Step 2 | Incomplete deprotonation of 2-nitrophenol; poor quality of mesylate intermediate. | Use fresh, high-purity sodium hydride. Ensure complete removal of mineral oil if necessary. Use the mesylate intermediate immediately after preparation. |
| Formation of side products | Elimination reaction of the mesylate; reaction of the amine with the mesylate. | Maintain the recommended reaction temperature. Ensure slow addition of reagents. |
| Difficult purification | Residual DMF; closely eluting impurities. | Co-evaporate with a high-boiling solvent like toluene to remove DMF. Optimize the mobile phase for column chromatography. |
Mechanism of the Williamson Ether Synthesis
The core of this synthesis is the SN2 reaction in the second step. The mechanism is illustrated below.
Caption: SN2 mechanism for the Williamson ether synthesis step.
Safety and Handling Precautions
-
Methanesulfonyl chloride (MsCl): Highly corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6][7][8]
-
Triethylamine (TEA): Flammable and corrosive. Causes severe skin and eye irritation. Use in a fume hood.[9][10][11][12]
-
2-Nitrophenol: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.[13][14][15][16]
-
Sodium Hydride (NaH): Highly flammable and water-reactive. It will ignite spontaneously on contact with water, releasing flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon). Use a powder funnel for transfers. Quench any excess NaH carefully with a non-protic solvent like isopropanol.[17][18][19][20][21]
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin and irritant. It is readily absorbed through the skin. Always use in a fume hood and wear appropriate gloves.[22][23][24][25]
-
1-Boc-3-hydroxyazetidine: May cause respiratory irritation and serious eye damage. Handle with care, wearing appropriate PPE.[26][27]
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Triethylamine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
Safety Data Sheet: 2-Nitrophenol. Carl ROTH. Available at: [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). University of California, Santa Barbara. Available at: [Link]
-
Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. Available at: [Link]
-
Common Name: SODIUM HYDRIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]
-
Safety Data Sheet: Triethylamine. Carl ROTH. Available at: [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Center for Biotechnology Information. Available at: [Link]
-
Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
HAZARD SUMMARY - 2-Nitrophenol. New Jersey Department of Health. Available at: [Link]
-
Safety Data Sheet: N,N-Dimethylformamide. Carl ROTH. Available at: [Link]
- Synthesis of azetidine derivatives. Google Patents.
-
N,N-Dimethylformamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of azetidines by aza Paternò–Büchi reactions. Royal Society of Chemistry. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
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Triethylamine - SAFETY DATA SHEET. Penta chemicals. Available at: [Link]
-
111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. Loba Chemie. Available at: [Link]
-
DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE. International Programme on Chemical Safety. Available at: [Link]
-
Safety Data Sheet GC-3™. Greenbook.net. Available at: [Link]
-
MSDS for SODIUM HYDRIDE. Alkali Metals Limited. Available at: [Link]
-
Williamson Ether Synthesis. YouTube. Available at: [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
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Safe Handling of Hazardous Drugs. Duke Safety. Available at: [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Preprints.org. Available at: [Link]
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The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. Available at: [Link]
-
CAS No : 141699-55-0 | Product Name : 1-Boc-3-hydroxyazetidine. Pharmaffiliates. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
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Application Notes and Protocols for the Derivatization of the Azetidine Ring in 3-(2-Nitrophenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are a vital class of four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1][2][3] Their unique structural properties, arising from a balance of ring strain and stability, make them valuable scaffolds in the design of novel therapeutic agents.[1][2] The azetidine moiety can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and receptor binding affinity.[3][4] This guide provides a detailed exploration of synthetic strategies for the derivatization of 3-(2-nitrophenoxy)azetidine, a versatile building block for creating diverse chemical libraries for drug discovery.
The strategic functionalization of the azetidine ring at the nitrogen atom (N1) and the C3 position, as well as modifications of the appended nitrophenyl group, opens up a vast chemical space for the synthesis of novel compounds with potential biological activity.[5][6] This document outlines detailed protocols for N-functionalization, nucleophilic substitution at C3, ring-opening reactions, and modification of the aromatic side chain.
I. N-Functionalization of the Azetidine Ring
The secondary amine of the azetidine ring in this compound is a prime site for derivatization. N-functionalization allows for the introduction of a wide array of substituents, significantly impacting the molecule's steric and electronic properties.
A. N-Acylation
N-acylation is a robust method for introducing amide functionalities, which can act as hydrogen bond donors or acceptors, influencing molecular interactions.
Protocol: General Procedure for N-Acylation
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution to act as an acid scavenger.
-
Acylating Agent Addition: Slowly add the desired acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Acylating Agent | Product | Expected Yield (%) |
| Acetyl chloride | N-acetyl-3-(2-nitrophenoxy)azetidine | 85-95 |
| Benzoyl chloride | N-benzoyl-3-(2-nitrophenoxy)azetidine | 80-90 |
| Methanesulfonyl chloride | N-mesyl-3-(2-nitrophenoxy)azetidine | 75-85 |
Causality: The use of a non-nucleophilic base is crucial to prevent side reactions with the acylating agent. The reaction is typically performed at a low initial temperature to control the exothermic reaction.
B. N-Alkylation
N-alkylation introduces alkyl groups, which can modulate the lipophilicity and basicity of the azetidine nitrogen.
Protocol: General Procedure for N-Alkylation
-
Dissolution: Dissolve this compound (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq), to the mixture.
-
Alkylating Agent Addition: Add the alkylating agent (e.g., alkyl halide, 1.2 eq).
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic base. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
| Alkylating Agent | Product | Expected Yield (%) |
| Benzyl bromide | N-benzyl-3-(2-nitrophenoxy)azetidine | 70-85 |
| Ethyl iodide | N-ethyl-3-(2-nitrophenoxy)azetidine | 65-80 |
Causality: Stronger bases and higher temperatures are often required for N-alkylation compared to N-acylation due to the lower electrophilicity of alkyl halides.
II. C3-Functionalization via Nucleophilic Substitution
The 2-nitrophenoxy group at the C3 position can potentially act as a leaving group, allowing for nucleophilic substitution to introduce diverse functionalities directly onto the azetidine ring.[7] Activation of the azetidine nitrogen, for instance through N-sulfonylation or N-acylation, can facilitate this substitution by increasing the electrophilicity of the C3 carbon.
Workflow for C3-Functionalization
Caption: Workflow for C3-functionalization of this compound.
Protocol: Nucleophilic Substitution at C3
-
N-Activation: Synthesize the N-activated intermediate (e.g., N-tosyl-3-(2-nitrophenoxy)azetidine) following the N-acylation protocol described above.
-
Nucleophile Preparation: Prepare a solution of the desired nucleophile (e.g., sodium azide, sodium cyanide, or a thiol with a base, 2.0-3.0 eq) in a suitable solvent (e.g., DMF or DMSO).
-
Reaction: Add the N-activated azetidine (1.0 eq) to the nucleophile solution. Heat the reaction mixture to 80-120 °C and stir for 12-48 hours.
-
Work-up: Cool the reaction, pour it into water, and extract with an appropriate organic solvent.
-
Purification: Wash the organic phase with water and brine, dry, and concentrate. Purify the product by column chromatography.
| Nucleophile | Product |
| Sodium azide | N-Tosyl-3-azidoazetidine |
| Sodium cyanide | N-Tosyl-3-cyanoazetidine |
| Thiophenol/K₂CO₃ | N-Tosyl-3-(phenylthio)azetidine |
Expertise & Experience: The electron-withdrawing nitro group on the phenoxy moiety enhances its leaving group ability. However, this reaction can be challenging due to the inherent stability of the C-O bond and may require elevated temperatures and strongly nucleophilic reagents.
III. Ring-Opening Reactions
The inherent strain of the four-membered ring makes azetidines susceptible to ring-opening reactions by various nucleophiles, providing access to functionalized γ-amino compounds.[7][8][9]
Workflow for Azetidine Ring-Opening
Caption: General workflow for the nucleophilic ring-opening of azetidines.
Protocol: General Procedure for Nucleophilic Ring-Opening
-
Activation: Dissolve the N-acylated or N-sulfonylated this compound (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile). For some reactions, a Lewis acid or protic acid can be used to activate the azetidine.
-
Nucleophile Addition: Add the nucleophile (2.0-5.0 eq).
-
Reaction: Stir the reaction at room temperature or with heating, monitoring its progress.
-
Work-up and Purification: Quench the reaction as appropriate for the nucleophile used, followed by extraction and chromatographic purification.
| Nucleophile | Ring-Opened Product |
| Thiophenol | N-Acyl-1-amino-3-(phenylthio)propan-2-ol derivative |
| Benzylamine | N-Acyl-1,3-bis(benzylamino)propan-2-ol derivative |
| Hydrochloric acid | N-Acyl-1-amino-3-chloropropan-2-ol derivative |
Trustworthiness: The regioselectivity of the ring-opening (attack at C2 vs. C4) can be influenced by the nature of the N-substituent and the nucleophile.[7] The 2-nitrophenoxy group at C3 will also influence the regioselectivity of the attack.
IV. Modification of the 2-Nitrophenyl Group
The 2-nitrophenyl moiety offers further opportunities for derivatization, most notably through the reduction of the nitro group to an amine.
A. Reduction of the Nitro Group
Protocol: Nitro Group Reduction
-
Catalyst Suspension: In a flask, suspend a catalyst such as 10% Palladium on carbon (Pd/C) or Raney Nickel in a solvent like methanol or ethanol.
-
Substrate Addition: Add the N-protected this compound derivative (1.0 eq).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 2-16 hours.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure to obtain the 2-aminophenoxy derivative.
This newly formed aniline can then undergo a variety of classical amine reactions, such as acylation, sulfonylation, or diazotization followed by Sandmeyer reactions, to introduce a wide range of functionalities.
Conclusion
This compound is a versatile scaffold for the synthesis of diverse libraries of substituted azetidines and their ring-opened derivatives. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and medicinal chemistry to explore the chemical space around this promising core structure. The strategic derivatization at the N1 and C3 positions, coupled with modifications of the aromatic side chain, allows for the fine-tuning of molecular properties to optimize biological activity.
References
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
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Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]
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Li, J., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 87(15), 10186–10196. [Link]
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Zhang, Z., et al. (2022). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers, 9(10), 2736-2742. [Link]
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Becker, M. R., Richardson, A. D., & Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 10(1), 5094. [Link]
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Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]
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Couty, F., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 5(11), 1119–1129. [Link]
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Han, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(19), 8188–8192. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]
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Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(19), 8188-8192. [Link]
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ResearchGate. (n.d.). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. Retrieved from [Link]
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Beilstein Journals. (2019). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]
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Jacobsen, E. N., et al. (2019). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 141(42), 16631–16636. [Link]
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Application Notes and Protocols for the Reduction of the Nitro Group in 3-(2-Nitrophenoxy)azetidine
Introduction
The transformation of a nitro group to an amine is a fundamental and critical reaction in the synthesis of pharmaceuticals and other fine chemicals. The resulting aromatic amine serves as a versatile building block for the introduction of diverse functionalities. This guide provides a comprehensive overview of the methodologies for the reduction of the nitro group in 3-(2-nitrophenoxy)azetidine to yield 3-(2-aminophenoxy)azetidine. This particular transformation is of significant interest to researchers in drug development, as the resulting product is a key intermediate for various pharmacologically active compounds.
This document will explore various robust and scalable methods for this reduction, including catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation. Each section will provide not only a step-by-step protocol but also a detailed rationale for the experimental choices, potential challenges, and troubleshooting strategies to ensure a high-yielding and clean reaction.
Theoretical Considerations and Method Selection
The reduction of a nitroarene to an aniline is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[1][2] The choice of the reduction method is paramount and depends on several factors, including the presence of other functional groups, desired chemoselectivity, scalability, cost, and safety considerations.[3][4][5] For this compound, the key challenge lies in achieving selective reduction of the nitro group without affecting the azetidine ring or the ether linkage.
Here, we will discuss three primary methodologies:
-
Catalytic Hydrogenation: This is often the cleanest and most efficient method, utilizing a catalyst (e.g., Palladium on carbon) and a hydrogen source.[4][5][6] It is generally high-yielding and produces water as the only byproduct.[4] However, care must be taken to prevent over-reduction or side reactions, and the catalyst can be sensitive to poisoning.[7]
-
Metal-Mediated Reduction: This classic method employs metals like iron, zinc, or tin in the presence of an acid.[8][9] These reactions are typically robust and tolerant of a wide range of functional groups. The use of iron with ammonium chloride is a common and milder alternative to strong acids.[10]
-
Transfer Hydrogenation: This method offers a convenient alternative to using gaseous hydrogen. A hydrogen donor, such as ammonium formate or hydrazine hydrate, is used in conjunction with a catalyst like Pd/C.[11][12][13] This technique is often advantageous for its operational simplicity and mild reaction conditions.
The following sections will provide detailed protocols for each of these methods, tailored for the reduction of this compound.
Experimental Protocols
Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a widely used and highly efficient method for the reduction of nitroarenes. The choice of palladium on carbon (Pd/C) as the catalyst is due to its high activity and selectivity for this transformation.[4][10] The reaction is typically carried out under a hydrogen atmosphere.
Rationale for Experimental Choices:
-
Catalyst: 10% Pd/C is a standard and effective catalyst for nitro group reductions. The catalyst loading is kept low to minimize cost and potential side reactions.
-
Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the hydrogenation conditions. Protic solvents can also aid in the hydrogenation process.[14][15]
-
Hydrogen Source: A hydrogen balloon is sufficient for small-scale reactions, providing a constant, low-pressure supply of hydrogen. For larger scales, a Parr shaker or a similar hydrogenation apparatus would be more appropriate to ensure sufficient hydrogen availability.[14]
-
Work-up: Filtration through Celite is crucial to remove the pyrophoric palladium catalyst safely. The Celite pad should be kept wet to prevent ignition.[16]
Workflow Diagram:
Caption: Workflow for Catalytic Hydrogenation.
Detailed Protocol:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% palladium on carbon (5-10 mol% Pd).
-
Seal the flask with a septum and purge with nitrogen gas for 5 minutes.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process two more times.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully purge the flask with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol. Caution: The Pd/C catalyst is pyrophoric; do not allow it to dry completely. Keep the Celite pad wet during filtration.[16]
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(2-aminophenoxy)azetidine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data Summary:
| Parameter | Recommended Value |
| Catalyst Loading | 5-10 mol% |
| Hydrogen Pressure | 1 atm (balloon) |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours (monitor) |
| Expected Yield | >90% |
Method 2: Metal-Mediated Reduction with Iron and Ammonium Chloride
This method is a robust and economical alternative to catalytic hydrogenation, particularly useful if catalyst poisoning is a concern. The use of iron powder in the presence of ammonium chloride provides a milder and more controlled reduction compared to using strong acids.[10]
Rationale for Experimental Choices:
-
Reducing Agent: Iron powder is an inexpensive and effective reducing agent for nitroarenes.[8][9]
-
Proton Source: Ammonium chloride acts as a mild proton source, facilitating the reduction without the harshness of strong acids, which could potentially cleave the ether linkage or open the azetidine ring.
-
Solvent System: A mixture of ethanol and water is commonly used to ensure the solubility of both the organic substrate and the inorganic reagents.
-
Work-up: After the reaction, the iron salts are removed by filtration. A basic work-up with sodium bicarbonate ensures that the product amine is in its free base form.
Reaction Mechanism Diagram:
Caption: Simplified Nitro Reduction Pathway.
Detailed Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq), iron powder (3-5 eq), and ammonium chloride (3-5 eq).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90 °C).
-
Stir the reaction vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired product.
-
Purify by column chromatography if necessary.
Quantitative Data Summary:
| Parameter | Recommended Value |
| Iron Powder | 3-5 equivalents |
| Ammonium Chloride | 3-5 equivalents |
| Temperature | Reflux (80-90 °C) |
| Reaction Time | 1-6 hours (monitor) |
| Expected Yield | 80-95% |
Method 3: Transfer Hydrogenation with Ammonium Formate
Transfer hydrogenation is a safe and convenient method that avoids the use of gaseous hydrogen. Ammonium formate serves as the hydrogen donor in the presence of a palladium catalyst.[11] This method is often highly chemoselective.
Rationale for Experimental Choices:
-
Hydrogen Donor: Ammonium formate is a stable, easy-to-handle solid that decomposes in situ to provide hydrogen.
-
Catalyst: 10% Pd/C is an effective catalyst for this process.
-
Solvent: Methanol or ethanol are suitable solvents for this reaction.
-
Work-up: The work-up is similar to that of catalytic hydrogenation, involving the removal of the catalyst by filtration.
Detailed Protocol:
-
To a solution of this compound (1.0 eq) in methanol, add ammonium formate (3-5 eq).
-
Carefully add 10% palladium on carbon (5-10 mol% Pd).
-
Heat the reaction mixture to a gentle reflux (around 60-70 °C).
-
Monitor the reaction by TLC or LC-MS. The reaction is often rapid.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a Celite pad and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate to give the crude product, which can be purified by chromatography.
Quantitative Data Summary:
| Parameter | Recommended Value |
| Ammonium Formate | 3-5 equivalents |
| Catalyst Loading | 5-10 mol% |
| Temperature | 60-70 °C |
| Reaction Time | 0.5-3 hours (monitor) |
| Expected Yield | >90% |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete Reaction or Low Yield | - Insufficient reducing agent or catalyst.[7] - Poor catalyst activity (for catalytic methods).[7][14] - Catalyst poisoning.[7] - Poor solubility of the starting material.[14] | - Increase the equivalents of the reducing agent or the catalyst loading.[7][14] - Use a fresh batch of catalyst. - Purify the starting material to remove potential catalyst poisons. - Try a different solvent or a co-solvent system to improve solubility.[14][15] |
| Formation of Side Products (e.g., hydroxylamines, azoxy compounds) | - Incomplete reduction.[1][14] - Reaction conditions are too harsh or too mild. | - Ensure sufficient reducing agent is used to drive the reaction to completion.[14] - Adjust the reaction temperature; some reductions may require heating, while others proceed cleanly at room temperature.[14] - For catalytic hydrogenation, ensure adequate hydrogen supply and efficient stirring. |
| Decomposition of the Azetidine Ring | - Strongly acidic or basic conditions. - High reaction temperatures. | - Use milder conditions, such as Fe/NH₄Cl instead of Fe/HCl. - For catalytic methods, ensure the reaction is run at or near neutral pH. - Avoid excessive heating. |
Conclusion
The reduction of the nitro group in this compound to the corresponding amine is a crucial transformation that can be achieved through several reliable methods. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. Catalytic hydrogenation with Pd/C offers a clean and efficient route, while metal-mediated reduction with iron and ammonium chloride provides a robust and economical alternative. Transfer hydrogenation presents a convenient and safe option that avoids the handling of gaseous hydrogen. By following the detailed protocols and considering the troubleshooting guidance provided, researchers can successfully synthesize 3-(2-aminophenoxy)azetidine in high yield and purity, paving the way for the development of novel therapeutic agents.
References
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- General scheme for the catalytic hydrogenation of nitroarene.
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The Strategic Application of 3-(2-Nitrophenoxy)azetidine in Medicinal Chemistry: A Guide to a Photocleavable Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Dual Functionality
In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that offer both structural rigidity and functional versatility is paramount. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in drug design, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to bioactive molecules.[1] Concurrently, the field of photopharmacology has advanced the use of light to control the activity of therapeutic agents with high spatiotemporal precision. Central to this approach are photolabile protecting groups (PPGs), which can be cleaved upon light irradiation to release a caged bioactive molecule.
This technical guide focuses on the intersection of these two powerful concepts in the form of 3-(2-nitrophenoxy)azetidine . This molecule uniquely combines the desirable structural features of the azetidine scaffold with the photo-responsive nature of the 2-nitrophenoxy group. Here, we provide a comprehensive overview of its synthesis, functionalization, and, most importantly, its application as a versatile building block and photocleavable linker in the design of next-generation therapeutics.
The Azetidine Scaffold: A Privileged Structure in Drug Discovery
The utility of the azetidine moiety in medicinal chemistry is well-established. Its incorporation into drug candidates has been shown to enhance metabolic stability and receptor selectivity.[1] The strained four-membered ring provides a rigid framework that can orient substituents in a precise manner, leading to improved binding affinity for biological targets. Several FDA-approved drugs, such as the Janus kinase (JAK) inhibitor tofacitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring its importance in contemporary drug development.
The 2-Nitrophenoxy Group: A Classic Photolabile Trigger
The o-nitrobenzyl group and its derivatives are among the most widely used photocleavable protecting groups in chemistry and biology. Upon irradiation with UV light (typically in the range of 300-365 nm), the 2-nitrophenoxy group undergoes an intramolecular rearrangement and subsequent cleavage, releasing the protected functional group and a 2-nitrosobenzaldehyde byproduct.[2][3] This light-triggered release mechanism offers a powerful tool for the controlled delivery and activation of drugs at a specific site and time, minimizing off-target effects and improving therapeutic outcomes.
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic substitution reaction between a suitable azetidine precursor and 1-fluoro-2-nitrobenzene. A common starting material is 1-Boc-3-hydroxyazetidine, where the Boc (tert-butyloxycarbonyl) group protects the azetidine nitrogen. The hydroxyl group is deprotonated with a base, such as sodium hydride, to form an alkoxide that then displaces the fluoride from 1-fluoro-2-nitrobenzene. Subsequent deprotection of the Boc group yields the target compound, this compound, typically as a hydrochloride salt.
Application as a Photocleavable Building Block
The primary application of this compound in medicinal chemistry is as a bifunctional building block. The secondary amine of the azetidine ring serves as a versatile handle for further chemical modification, while the 2-nitrophenoxy group provides a latent hydroxyl group that can be unmasked with light. This allows for the synthesis of complex molecules where the azetidine-3-ol moiety is revealed at a desired stage, potentially altering the molecule's biological activity or solubility.
Experimental Protocols: N-Functionalization of this compound
The following protocols are adapted from established methods for the N-functionalization of similar 3-aryloxyazetidines and can be applied to this compound.[1]
1. N-Alkylation via Reductive Amination
This protocol describes the addition of an alkyl group to the azetidine nitrogen through the formation and subsequent reduction of an imine.
-
Materials:
-
This compound hydrochloride
-
Aldehyde or ketone (1.2 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (for neutralization of the hydrochloride salt)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound hydrochloride in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add the desired aldehyde or ketone (1.2 eq) and stir for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated this compound.
-
2. N-Acylation
This protocol details the formation of an amide bond at the azetidine nitrogen.
-
Materials:
-
This compound hydrochloride
-
Acyl chloride or anhydride (1.1 eq)
-
Triethylamine or Diisopropylethylamine (DIEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Suspend this compound hydrochloride in anhydrous DCM.
-
Add triethylamine or DIEA (2.2 eq) and stir until the solution becomes homogeneous.
-
Cool the solution to 0 °C.
-
Add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
3. N-Arylation via Buchwald-Hartwig Amination
This protocol describes the coupling of an aryl halide to the azetidine nitrogen.
-
Materials:
-
This compound hydrochloride
-
Aryl halide (e.g., aryl bromide) (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous toluene or dioxane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a reaction vessel, combine this compound hydrochloride, the aryl halide (1.0 eq), palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene or dioxane.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Photocleavage Protocol and Mechanistic Considerations
The 2-nitrophenoxy ether linkage in functionalized this compound derivatives can be cleaved using UV light. This process regenerates the 3-hydroxyazetidine moiety, which can be a critical step in activating a drug or modulating its properties.
General Photocleavage Protocol
-
Materials:
-
N-functionalized this compound derivative
-
Solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)
-
UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)
-
Quartz reaction vessel
-
-
Procedure:
-
Dissolve the this compound derivative in the chosen solvent in a quartz reaction vessel to a desired concentration.
-
Irradiate the solution with the UV lamp while stirring.
-
Monitor the progress of the photocleavage by TLC, LC-MS, or HPLC.
-
Upon completion, the solvent can be removed under reduced pressure to isolate the photoproducts.
-
Mechanism of Photocleavage
The photodecomposition of 2-nitrophenoxy ethers proceeds through a well-studied mechanism.[2][3] Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic position. This is followed by a rearrangement to form an aci-nitro intermediate, which then cyclizes and subsequently fragments to release the protected alcohol and 2-nitrosobenzaldehyde. The efficiency of this process can be influenced by the solvent and the electronic nature of the substituents on the aromatic ring.
Data Presentation
| Reaction Type | Reagents | Typical Yield | Key Considerations |
| N-Alkylation | Aldehyde/Ketone, Sodium triacetoxyborohydride | 60-90% | Mild conditions, broad substrate scope. |
| N-Acylation | Acyl chloride/anhydride, Amine base | 70-95% | Generally high yielding, sensitive to steric hindrance. |
| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | 40-80% | Requires inert atmosphere, optimization of catalyst/ligand system may be necessary. |
Visualizations
Experimental Workflow for N-Functionalization
Caption: General workflows for the N-functionalization of this compound.
Photocleavage Signaling Pathway
Caption: Conceptual pathway for light-induced drug activation using a this compound linker.
Conclusion and Future Perspectives
This compound stands as a promising and versatile tool in the medicinal chemist's arsenal. Its unique combination of a privileged azetidine scaffold and a photocleavable protecting group opens up exciting possibilities for the design of innovative therapeutic agents. The ability to synthesize diverse libraries of compounds through straightforward N-functionalization protocols, coupled with the potential for light-activated drug release, makes this molecule a valuable asset for developing targeted therapies and sophisticated chemical probes. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to fully exploit its potential in addressing unmet medical needs.
References
-
Corrie, J. E. T., et al. (2003). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. Journal of the American Chemical Society, 125(28), 8546–8554. [Link]
-
ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
-
PrepChem. (n.d.). Synthesis of 1-Ethyl-3-(4-nitrophenoxy)azetidine. [Link]
-
Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(30), 9458–9472. [Link]
-
Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry, 77(17), 7187–7211. [Link]
-
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. [Link]
-
Burrell, A. J. M., et al. (2008). Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling. The Journal of Organic Chemistry, 73(15), 6070–6073. [Link]
-
Tripodi, F., et al. (2021). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Medicinal Chemistry, 12(1), 118–128. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
Sources
Application Notes and Protocols: The Strategic Use of 3-(2-Nitrophenoxy)azetidine in the Synthesis of CNS-Active Compounds
Introduction: The Azetidine Scaffold in CNS Drug Discovery
The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is one of the most challenging areas in modern medicinal chemistry. A primary obstacle is the blood-brain barrier (BBB), a highly selective membrane that restricts the passage of most small molecules from the bloodstream into the brain. Successful CNS drug candidates must possess a specific set of physicochemical properties, often characterized by a low molecular weight, limited polar surface area, and a defined lipophilicity window.
The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold" in this context.[1][2] Its rigid, three-dimensional structure can improve metabolic stability, enhance binding affinity, and fine-tune solubility and lipophilicity, making it an attractive bioisostere for larger or more flexible groups.[3] The incorporation of azetidine moieties is a validated strategy for optimizing compounds for CNS penetration and efficacy.[4]
This guide focuses on a specialized building block, 3-(2-nitrophenoxy)azetidine , and its strategic application in the synthesis of novel CNS-active compounds. While direct literature on this specific reagent is emerging, its structure strongly implies its role as a highly efficient precursor for 3-substituted azetidines, particularly 3-aminoazetidine derivatives. The 2-nitrophenoxy group serves as an excellent leaving group, activated by the electron-withdrawing nitro substituent, facilitating nucleophilic displacement. This positions this compound as a key intermediate for introducing the valuable azetidine pharmacophore into advanced drug candidates.
Core Concept: The Role of the 2-Nitrophenoxy Leaving Group
The central value of this compound lies in its reactivity as an electrophile at the C3 position. The ether linkage is significantly activated towards nucleophilic aromatic substitution (SNAr-type) or, more accurately in this aliphatic context, nucleophilic substitution, by the presence of the ortho-nitro group on the phenyl ring. This activation is critical for ensuring high-yielding reactions under mild conditions, which is essential for complex, multi-step syntheses.
The workflow below illustrates the logical flow from the building block to a functionalized intermediate ready for incorporation into a CNS-targeted library.
Sources
- 1. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacological Screening of 3-(2-Nitrophenoxy)azetidine Derivatives
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in medicinal chemistry.[1] Their inherent ring strain, sp3-rich character, and conformational rigidity confer unique and advantageous physicochemical properties to molecules.[1][2] These characteristics can lead to improved solubility, metabolic stability, and pharmacokinetic profiles, making the azetidine scaffold highly attractive for the design of novel therapeutics.[1] Derivatives of azetidine have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and central nervous system (CNS) modulation.[3][4][5]
The 3-(2-Nitrophenoxy)azetidine core represents a novel chemical space with largely unexplored therapeutic potential. The nitrophenoxy moiety introduces specific electronic and steric features that may drive interactions with various biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic pharmacological screening of this promising class of compounds. The protocols outlined herein are designed as a tiered approach, beginning with fundamental toxicity assessments and progressing to more complex functional assays to elucidate the mechanism of action.
Part 1: Foundational Screening - Cytotoxicity and Viability
Before embarking on functional characterization, it is imperative to assess the general cytotoxicity of the this compound derivatives. This initial step helps to identify the concentration range for subsequent assays and flags compounds with non-specific toxicity.
Rationale for Cytotoxicity Screening
A primary screen for cytotoxicity is a critical gatekeeping step. It ensures that any observed biological activity in later functional assays is not merely a consequence of cell death. Two robust and widely adopted methods are the Lactate Dehydrogenase (LDH) release assay and the MTT assay. The LDH assay measures membrane integrity by quantifying the release of a cytosolic enzyme upon cell lysis, while the MTT assay assesses metabolic activity as an indicator of cell viability.[6] Running these assays in parallel provides a more complete picture of a compound's effect on cell health.
Protocol 1: LDH Cytotoxicity Assay
This protocol is adapted from standard methodologies for a 96-well plate format.[7]
Materials:
-
Cells of interest (e.g., HEK293, SH-SY5Y, or a cancer cell line)
-
Complete cell culture medium
-
This compound derivatives dissolved in DMSO (stock solutions)
-
LDH assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)[7]
-
Triton X-100 (for maximum LDH release control)
-
96-well clear, flat-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the azetidine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Add 50 µL of the compound dilutions to the respective wells.
-
Controls:
-
Vehicle Control: Add medium with the same final DMSO concentration to a set of wells.
-
Maximum LDH Release Control: 30-45 minutes before the assay endpoint, add 10 µL of the lysis solution (e.g., 9% Triton X-100) provided in the kit to a set of vehicle-treated wells.[8]
-
Medium Background Control: Include wells with medium only.
-
-
Incubation: Incubate the plate for a period relevant to the intended therapeutic application (typically 24-72 hours).[8]
-
Assay Execution:
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.[7]
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Experimental Value - Vehicle Control) / (Maximum LDH Release - Vehicle Control)]
Protocol 2: MTT Cell Viability Assay
Materials:
-
Cells and compounds prepared as in the LDH assay.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Follow steps 1-4 from the LDH protocol.
-
MTT Addition: At the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
Data Analysis: Calculate the percentage of cell viability: % Viability = 100 * (Absorbance of Treated Cells / Absorbance of Vehicle Control)
Data Presentation: Cytotoxicity Profile
| Compound ID | Structure | LDH CC₅₀ (µM) | MTT EC₅₀ (µM) |
| AZ-NO2-001 | [Example Structure] | > 50 | 45.2 |
| AZ-NO2-002 | [Example Structure] | 22.5 | 18.9 |
| AZ-NO2-003 | [Example Structure] | > 50 | > 50 |
CC₅₀: 50% cytotoxic concentration; EC₅₀: 50% effective concentration for viability reduction.
Part 2: Functional Screening - Identifying Biological Targets
Based on the broad activities of azetidine derivatives, a logical next step is to screen for effects on common drug targets like G-protein coupled receptors (GPCRs) and ion channels, which are highly prevalent in the CNS.[1]
Workflow for Functional Screening
Caption: Tiered screening cascade for this compound derivatives.
Protocol 3: GPCR Activity via Calcium Mobilization Assay
Many GPCRs, particularly those coupled to Gαq proteins, signal through the release of intracellular calcium.[9] This can be monitored using fluorescent calcium indicators. This protocol allows for screening in both agonist and antagonist modes.[10]
Materials:
-
HEK293T cells transiently or stably expressing the target GPCR.
-
A promiscuous G-protein like Gα16 can be co-transfected to enable calcium readouts for GPCRs that do not natively couple to Gαq.[11]
-
Fluo-4 AM or other calcium-sensitive dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Known agonist and antagonist for the target GPCR (positive controls).
-
Black, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FDSS).
Procedure:
-
Cell Seeding: Seed cells into black, clear-bottom plates and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.
-
-
Assay Execution (on a kinetic plate reader):
-
Place the cell plate and a compound plate in the instrument.
-
Agonist Mode:
-
Record baseline fluorescence for 10-20 seconds.
-
The instrument adds the this compound derivatives.
-
Continue recording fluorescence for 2-3 minutes to detect any increase in intracellular calcium.
-
-
Antagonist Mode:
-
Record baseline fluorescence.
-
The instrument pre-incubates the cells with the azetidine derivatives for 5-15 minutes.
-
The instrument then adds a known agonist at its EC₈₀ concentration.
-
Continue recording fluorescence for 2-3 minutes. An active antagonist will blunt or prevent the agonist-induced calcium signal.
-
-
-
Data Analysis:
-
The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence.
-
For agonist mode, calculate the percentage of activation relative to a saturating concentration of a known agonist.
-
For antagonist mode, calculate the percentage of inhibition of the known agonist's response.
-
Protocol 4: Ion Channel Activity via Electrophysiology (Whole-Cell Patch-Clamp)
For confirmed ion channel hits from a primary screen, the gold-standard patch-clamp technique provides detailed information on the mechanism of action.[12][13] This protocol describes the whole-cell configuration.
Materials:
-
Cells expressing the ion channel of interest.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pipette pulling.
-
Pipette puller and fire-polisher.
-
Extracellular (bath) solution and Intracellular (pipette) solution, with compositions specific to the ion channel being studied.
-
Data acquisition and analysis software (e.g., pCLAMP).[14]
Procedure:
-
Preparation: Prepare cells and solutions. Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ.
-
Pipette Positioning: Fill a pipette with intracellular solution and mount it on the headstage. Under microscopic guidance, approach a target cell.
-
Seal Formation: Apply slight positive pressure to the pipette. Once touching the cell, release the pressure to form a high-resistance (>1 GΩ) "gigaseal".[12]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving electrical and molecular access to the cell interior.[12]
-
Recording:
-
Voltage-Clamp Mode: Clamp the membrane potential at a holding potential (e.g., -70 mV). Apply voltage steps or ramps to elicit channel opening and record the resulting currents.
-
Compound Application: After establishing a stable baseline recording, perfuse the this compound derivative into the bath solution. Record changes in current amplitude, kinetics, or voltage-dependence.
-
-
Data Analysis:
-
Measure parameters such as peak current amplitude, activation/inactivation kinetics, and shifts in the current-voltage (I-V) relationship.
-
Construct concentration-response curves to determine the IC₅₀ or EC₅₀ of the compound's effect.
-
Signaling Pathway Visualization
Caption: Potential mechanisms of action: GPCR signaling and ion channel modulation.
Conclusion
The pharmacological screening of this compound derivatives requires a systematic, multi-tiered approach. By first establishing a therapeutic window through cytotoxicity testing, researchers can confidently proceed to functional assays to identify and characterize biological activity. The protocols provided herein for cytotoxicity, GPCR-mediated calcium mobilization, and ion channel electrophysiology offer a robust framework for elucidating the therapeutic potential of this novel chemical series. This structured screening cascade enables the efficient identification of promising lead compounds for further development.
References
-
Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. [Link]
-
Wadsworth, D. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(10), 798-811. [Link]
-
Krasavin, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2575-2586. [Link]
-
Singh, G. S., & Ombito, J. O. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
-
Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Organic Communications, 4(2), 42-51. [Link]
-
Wang, L., et al. (2014). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 19(3), 426-433. [Link]
-
Axon Instruments. (n.d.). Whole-Cell Patch-Clamp. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]
-
Dallas, M., & Bell, D. (Eds.). (2021). Patch Clamp Electrophysiology: Methods and Protocols. Humana Press. [Link]
-
Singh, G. S., & Ombito, J. O. (2025). Biologically active azetidines. ResearchGate. [Link]
-
Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. [Link]
-
Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]
-
Vandeput, F., et al. (2013). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (71), e4369. [Link]
-
Promega Corporation. (n.d.). CytoTox 96® Non-Radioactive Cytotoxicity Assay. protocols.io. [Link]
-
ResearchGate. (2022). How to explain LDH assay and MTT assay results? [Link]
-
ION Biosciences. (n.d.). Gαq GPCR assays. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. medwinpublisher.org [medwinpublisher.org]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Nitrophenoxy)azetidine
Welcome to the technical support center for the synthesis of 3-(2-nitrophenoxy)azetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in or planning to undertake this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols grounded in established chemical principles. Our goal is to equip you with the expertise to navigate the complexities of this synthesis with confidence and achieve high-purity, reproducible results.
I. Synthesis Overview & Core Challenges
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis or a related nucleophilic aromatic substitution (SNAr) reaction. The core transformation involves coupling a 3-hydroxyazetidine precursor with an activated 2-nitrophenyl electrophile. While conceptually straightforward, the unique structural features of the azetidine ring introduce specific challenges that require careful consideration.
The primary route involves the reaction between an N-protected 3-hydroxyazetidine and 1-fluoro-2-nitrobenzene. The N-protection, typically with a tert-butyloxycarbonyl (Boc) group, is crucial to prevent the secondary amine of the azetidine from acting as a competing nucleophile. Following the ether formation, a deprotection step is required to yield the final product.
The main challenges encountered in this synthesis are:
-
Ring Strain and Stability: Azetidines are strained four-membered rings, making them susceptible to undesired ring-opening reactions under both acidic and basic conditions.
-
Competing Reactions: The basic conditions required for the Williamson ether synthesis can promote side reactions, including elimination or reaction at other sites.
-
Protecting Group Manipulation: Both the protection and deprotection steps must be carried out under conditions that preserve the integrity of the azetidine ring and the newly formed ether linkage.
-
Purification: Separating the desired product from starting materials, byproducts, and residual reagents can be challenging and often requires chromatographic methods.
Below is a diagram illustrating the general synthetic workflow.
Technical Support Center: Optimization of Reaction Conditions for Azetidine Synthesis
Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of synthesizing the valuable, yet challenging, four-membered azetidine ring. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
I. General FAQs for Azetidine Synthesis
This section addresses overarching challenges and considerations in azetidine chemistry.
Q1: My azetidine synthesis is resulting in very low yields. What are the general factors I should investigate?
A1: Low yields in azetidine synthesis are a common hurdle, often attributable to the inherent ring strain of the four-membered ring, which makes its formation energetically less favorable than five- or six-membered rings.[1] Key factors to investigate include:
-
Competing Intermolecular Reactions: At high concentrations, your precursor might react with other molecules (dimerization or polymerization) instead of cyclizing. Try running the reaction at a higher dilution.[2]
-
Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.[2]
-
Poor Leaving Group: In intramolecular cyclization, the efficiency of ring closure is highly dependent on the quality of the leaving group. Ensure you are using a sufficiently reactive leaving group, such as a tosylate, mesylate, or halide.[2][3]
-
Reagent Purity: Impurities in starting materials or solvents can interfere with the reaction, for example by quenching a catalyst or participating in side reactions. Ensure all reagents are of high purity and solvents are anhydrous where necessary.[4]
Q2: I am observing the formation of the five-membered pyrrolidine ring as a major byproduct. How can I favor the formation of the four-membered azetidine?
A2: The thermodynamic preference for the formation of a five-membered ring over a four-membered one is a classic challenge in cyclic amine synthesis. To favor azetidine formation, you can:
-
Optimize Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the regioselectivity of the cyclization. For instance, in the intramolecular aminolysis of epoxides, the solvent can play a crucial role in directing the reaction towards the desired product.[3]
-
Substrate Design: The substitution pattern on your precursor can be designed to favor the 4-exo-tet cyclization required for azetidine formation over the 5-endo-tet cyclization that leads to pyrrolidine.
-
Use of Specific Catalysts: Certain catalysts can exhibit high regioselectivity. For example, lanthanide triflates have been shown to be excellent catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines.[3]
Q3: What are the best practices for purifying azetidines?
A3: The purification of azetidines can be challenging due to their polarity and potential for volatility.
-
Column Chromatography: This is the most common method. Use a silica gel column and a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes). The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent tailing and improve the separation of basic azetidine products.
-
Distillation: For low-boiling point azetidines, distillation under reduced pressure can be an effective purification method.
-
Crystallization: If your azetidine product is a solid, recrystallization from an appropriate solvent system can provide highly pure material.
II. Troubleshooting Guide by Reaction Type
This section provides specific troubleshooting advice for common synthetic routes to azetidines.
A. Intramolecular Cyclization of γ-Amino Alcohols and γ-Haloamines
This is a classical and widely used approach for azetidine synthesis.[5][6]
FAQs:
-
Q: What is the best leaving group to use for the intramolecular cyclization?
-
A: Tosylates (Ts) and mesylates (Ms) are excellent leaving groups and are commonly used for activating the hydroxyl group of a γ-amino alcohol.[3] Halides, particularly iodide, are also effective.
-
-
Q: Which base should I choose for the cyclization?
-
A: A strong, non-nucleophilic base is typically required to deprotonate the amine without competing in the substitution reaction. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS).[1]
-
Troubleshooting:
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Poor leaving group | Switch to a more reactive leaving group (e.g., from chloride to iodide, or from mesylate to tosylate). |
| Insufficiently strong base | Use a stronger base to ensure complete deprotonation of the amine. | |
| Steric hindrance | If the substrate is sterically hindered, higher reaction temperatures or longer reaction times may be necessary. | |
| Formation of elimination products | Base is too strong or sterically hindered | Use a less hindered base. Lowering the reaction temperature can also disfavor elimination. |
| Polymerization | Reaction concentration is too high | Perform the reaction under high-dilution conditions to favor intramolecular cyclization. |
B. Aza Paternò-Büchi Reaction ([2+2] Photocycloaddition)
This photochemical reaction offers a direct route to azetidines from imines and alkenes.[7]
FAQs:
-
Q: My aza Paternò-Büchi reaction is not working. What are the critical parameters?
-
A: This reaction is highly sensitive to the wavelength of light used, the solvent, and the presence of photosensitizers. The imine must be excited to a reactive state, and this often requires UV light.[8][9] However, visible-light-mediated protocols using photocatalysts are becoming more common and can be milder.[10]
-
-
Q: What are the common side reactions?
Troubleshooting:
| Problem | Potential Cause | Suggested Solution |
| No reaction | Incorrect wavelength of light | Ensure your light source emits at a wavelength that is absorbed by your imine or photocatalyst. For reactions requiring low-wavelength UV, a quartz reaction vessel is necessary as Pyrex will filter it out.[8] |
| Presence of oxygen | Oxygen can quench the excited state. Thoroughly degas the reaction mixture before irradiation.[8] | |
| Low yield | Competing imine isomerization | Use a cyclic imine or an imine derivative like an oxime to prevent E/Z isomerization.[12] |
| Low quantum yield | The inherent quantum yield of the reaction can be low. Increase the reaction time or use a more intense light source.[8] | |
| Formation of side products (e.g., ene reaction products) | Substrate-dependent reactivity | Vary the solvent and temperature to optimize for the desired cycloaddition. Using the alkene in excess can sometimes favor the desired reaction.[8] |
C. Buchwald-Hartwig Amination
Palladium-catalyzed C-N cross-coupling is a powerful method for forming the azetidine ring via intramolecular cyclization.
FAQs:
-
Q: How do I choose the right palladium catalyst and ligand?
-
A: The choice of ligand is critical and substrate-dependent.[13] For N-heterocycles, sterically hindered and electron-rich phosphine ligands like XPhos and RuPhos are often effective.[4] Using pre-formed palladium pre-catalysts (e.g., G3 or G4 precatalysts) can lead to more reliable results than generating the active catalyst in situ.[4]
-
-
Q: What is the best base for this reaction?
Troubleshooting:
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure you are using a reliable precatalyst. If using a Pd(II) source, a pre-activation step with the ligand and base may be necessary.[14] |
| Inappropriate ligand | Screen a variety of ligands. For challenging couplings, more specialized ligands may be required.[15] | |
| Poor substrate reactivity (e.g., aryl chlorides) | Use bulky, electron-rich phosphine ligands. Switching to a more reactive halide (bromide or iodide) if possible can significantly improve yields.[16] | |
| Reaction has stalled | Poor solubility of reagents | Ensure all components are soluble in the chosen solvent. A change of solvent or the use of a co-solvent may be necessary.[4] |
| Catalyst decomposition | High temperatures can lead to catalyst decomposition. Try running the reaction at a lower temperature for a longer time. | |
| Formation of side products (e.g., hydrodehalogenation) | Catalyst system or reaction conditions are not optimal | Optimize the catalyst loading, temperature, and reaction time. |
D. Aza-Michael Addition
The conjugate addition of an amine to an activated alkene is a versatile method for constructing the azetidine backbone, often followed by a subsequent cyclization step.[17]
FAQs:
-
Q: What type of catalyst is best for the aza-Michael addition?
-
A: The reaction can be catalyzed by a variety of promoters, including organic bases (e.g., DBU), Lewis acids, and even enzymes.[17] The choice of catalyst will depend on the specific substrates and desired reaction conditions.
-
-
Q: How can I control the regioselectivity of the addition?
-
A: For unsymmetrical Michael acceptors, the regioselectivity of the amine addition can be an issue. The choice of catalyst and reaction conditions can influence where the amine adds.
-
Troubleshooting:
| Problem | Potential Cause | Suggested Solution |
| No reaction or slow reaction | Insufficiently activated Michael acceptor | Use a more electron-deficient alkene. |
| Low nucleophilicity of the amine | Use a stronger base to deprotonate the amine or switch to a more nucleophilic amine if possible. | |
| Low yield | Reversibility of the reaction | Use an excess of one of the reagents or remove a byproduct to drive the reaction to completion. |
| Formation of multiple products | Lack of regioselectivity | Screen different catalysts and solvents to improve the regioselectivity of the addition. |
| Polymerization of the Michael acceptor | Add the Michael acceptor slowly to the reaction mixture to keep its concentration low. |
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Intramolecular Cyclization of a γ-Amino Alcohol via Mesylation
This protocol provides a general method for the synthesis of an N-substituted azetidine from the corresponding γ-amino alcohol.
Step 1: Mesylation of the γ-Amino Alcohol
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude mesylate from Step 1 in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere.
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH) (1.5 eq) portion-wise at 0 °C.
-
Heat the reaction mixture to a temperature between room temperature and reflux, depending on the substrate, and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to 0 °C and carefully quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices:
-
Mesylation at 0 °C: The reaction is exothermic, and low temperature helps to control the reaction rate and minimize side reactions.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction.
-
Anhydrous Conditions: Both mesyl chloride and strong bases like NaH are sensitive to moisture.
-
Strong, Non-nucleophilic Base for Cyclization: This ensures deprotonation of the amine to form the nucleophile without competing in the SN2 reaction.
IV. Visualizations
Troubleshooting Workflow for Low Yield in Azetidine Synthesis
Caption: A decision tree for troubleshooting low yields in azetidine synthesis.
V. References
-
Kuriyama, Y., et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 9, 727826. [Link]
-
Doyle, M. P., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3615-3630. [Link]
-
Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Paul Murray Catalysis Consulting. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Gudelis, V., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(23), 8349. [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. [Link]
-
Rovito, R., et al. (2022). Novel Aza-Paternò-Büchi Reaction Allows Pinpointing Carbon-Carbon Double Bonds in Unsaturated Lipids by Higher Collisional Dissociation. Analytical Chemistry, 94(38), 13123-13130. [Link]
-
Maag, H., Lemcke, D. J., & Wahl, J. M. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671-1676. [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the reaction of the Aza-Michael addition. [Link]
-
Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò-Büchi reactions. Chemical Science, 11(23), 5859-5872. [Link]
-
ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
American Chemical Society. (n.d.). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
Schindler, C. S., et al. (2020). Synthesis of azetidines by aza Paternò-Büchi reactions. Chemical Science, 11(23), 5859-5872. [Link]
-
ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of.... [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Royal Society of Chemistry. (2023). Guiding excited state reactivity – the journey from the Paternò–Büchi reaction to transposed and aza Paternò–Büchi reactions. [Link]
-
Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò-Büchi reactions. Chemical Science, 11(23), 5859-5872. [Link]
-
ChemRxiv. (2023). Visible-Light-Mediated aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines. [Link]
-
Wikipedia. (n.d.). Paternò-Büchi reaction. [Link]
-
Schindler, C. S., et al. (2022). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters, 24(16), 3051-3056. [Link]
-
Royal Society of Chemistry. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. [Link]
-
ResearchGate. (n.d.). Rational Catalyst Design for an Optimized Aza-Michael Addition. [Link]
-
Al-Harrasi, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3349-3366. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. [Link]
-
Li, W., et al. (2018). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 61(20), 9434-9444. [Link]
-
Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
ResearchGate. (n.d.). Synthesis of azetidines by addition of amines to alkenes. [Link]
-
Schindler, C. S., et al. (2022). Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters, 24(16), 3051-3056. [Link]
-
Couty, F., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 5(11), 1145-1158. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 16. reddit.com [reddit.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-(2-Nitrophenoxy)azetidine
Welcome to our dedicated technical support guide for the synthesis of 3-(2-nitrophenoxy)azetidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable azetidine-containing building block. As a four-membered heterocycle, azetidine chemistry presents unique challenges, primarily due to inherent ring strain and the dual nucleophilicity of the azetidin-3-ol precursor. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and achieve optimal results.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you might encounter during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis from N-Boc-3-hydroxyazetidine and an activated 2-nitrophenyl electrophile, followed by deprotection.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yields in this Williamson ether synthesis are a common issue and can often be traced back to several key factors related to the reaction conditions.
Root Cause Analysis:
-
Incomplete Deprotonation of N-Boc-3-hydroxyazetidine: The reaction requires the formation of the alkoxide of N-Boc-3-hydroxyazetidine to act as a nucleophile. If the base is not strong enough or if there is moisture in your reaction, this deprotonation will be incomplete.
-
Suboptimal Solvent Choice: SN2 reactions, such as the Williamson ether synthesis, are highly sensitive to the solvent. Protic solvents (like ethanol or water) can solvate the alkoxide nucleophile, creating a solvent shell that hinders its ability to attack the electrophile.[1]
-
Reaction Temperature Too Low or Too High: While lower temperatures can help to minimize side reactions, a temperature that is too low will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote decomposition of the starting materials or the product, or favor elimination side reactions.[2]
-
Poor Quality of Reagents: The purity of your N-Boc-3-hydroxyazetidine, 1-fluoro-2-nitrobenzene (or other halo-nitrobenzene), and base are critical. Impurities can interfere with the reaction.
Step-by-Step Mitigation Protocol:
-
Optimize Your Base and Solvent System:
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective for deprotonating alcohols.[1] Use a 60% dispersion in mineral oil and be sure to handle it under an inert atmosphere (e.g., nitrogen or argon). Add the N-Boc-3-hydroxyazetidine solution to a suspension of NaH in your solvent.
-
Solvent Selection: Use a polar aprotic solvent like anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). These solvents will not solvate the alkoxide as strongly, thus increasing its nucleophilicity.[1] Ensure your solvent is truly anhydrous.
-
-
Control the Reaction Temperature:
-
Perform the deprotonation step at 0 °C to control the initial exothermic reaction.
-
After the addition of the 1-fluoro-2-nitrobenzene, allow the reaction to slowly warm to room temperature and stir for several hours. Gentle heating (e.g., to 50-60 °C) can be beneficial if the reaction is slow, but should be monitored carefully by TLC or LC-MS to check for product formation and potential decomposition.[2]
-
-
Ensure Reagent Quality:
-
Use freshly purchased or purified reagents. N-Boc-3-hydroxyazetidine can be hygroscopic.
-
Dry your solvents using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system).
-
| Parameter | Recommendation | Rationale |
| Starting Material | N-Boc-3-hydroxyazetidine | The Boc group protects the nitrogen, preventing N-alkylation. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvent enhances nucleophilicity.[1] |
| Temperature | 0 °C to RT (or gentle heating) | Balances reaction rate with minimizing side reactions. |
Q2: I'm observing a significant byproduct with the same mass as my desired O-alkylated product. What is it and how can I prevent its formation?
This is a classic problem of regioselectivity. If you are not using an N-protected azetidin-3-ol, you are likely forming the N-alkylated isomer, 1-(2-nitrophenyl)azetidin-3-ol. The nitrogen of the azetidine ring is a potent nucleophile and can compete with the oxygen of the hydroxyl group.[3]
Mechanistic Insight:
The lone pair of electrons on the azetidine nitrogen can directly attack the electrophilic carbon of the 1-halo-2-nitrobenzene, leading to the formation of a C-N bond instead of the desired C-O bond.
Troubleshooting and Prevention:
-
Confirm the Identity of the Byproduct:
-
NMR Spectroscopy: The most definitive way to distinguish between the O- and N-alkylated isomers is through 1H and 13C NMR. In the O-alkylated product, you will see the proton on the carbon bearing the ether linkage (C-3 of the azetidine) shifted downfield. For the N-alkylated product, the protons on the carbons adjacent to the nitrogen (C-2 and C-4 of the azetidine) will show a significant downfield shift.
-
-
Utilize an N-Protecting Group:
-
The most effective way to prevent N-alkylation is to protect the azetidine nitrogen before the Williamson ether synthesis. The tert-butoxycarbonyl (Boc) group is ideal for this purpose.[4] The synthesis should, therefore, start with commercially available N-Boc-3-hydroxyazetidine.
-
The Boc group is stable under the basic conditions of the Williamson ether synthesis and can be readily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane) after the ether has been formed.
-
Q3: My product appears to be degrading during workup or purification. What could be happening?
The azetidine ring, being a strained four-membered ring, is susceptible to ring-opening, especially under harsh conditions.[2]
Potential Causes of Degradation:
-
Acid-Mediated Ring Opening: Although the final deprotection step requires acid, prolonged exposure or the use of very strong acids at elevated temperatures can lead to the cleavage of the azetidine ring.
-
Nucleophilic Attack: If there are strong nucleophiles present in your workup or purification steps, they could potentially attack one of the carbons of the azetidine ring, leading to ring-opening.
Recommendations for Stable Handling:
-
Mild Deprotection Conditions: When removing the Boc group, use standard conditions such as 4M HCl in dioxane or a solution of TFA in dichloromethane at room temperature. Monitor the reaction closely and quench it as soon as the deprotection is complete.
-
Careful Workup: After deprotection, neutralize the acid carefully with a mild base (e.g., saturated sodium bicarbonate solution) at low temperatures. Avoid using strong, hot aqueous bases.
-
Purification Strategy:
-
If possible, purify the N-Boc protected intermediate by column chromatography before the deprotection step. This molecule is generally more stable.
-
After deprotection, if the hydrochloride salt of your product is sufficiently pure, you may be able to use it directly. If chromatography is necessary for the free base, use a neutral or slightly basic stationary phase (e.g., alumina or silica gel treated with triethylamine) to minimize on-column degradation.
-
Frequently Asked Questions (FAQs)
Q: What is the best electrophile to use for the 2-nitrophenyl group?
A: 1-Fluoro-2-nitrobenzene is often the best choice. The fluoride is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, where the aromatic ring is activated by the electron-withdrawing nitro group. 1-Chloro-2-nitrobenzene can also be used, but the reaction may require more forcing conditions (higher temperatures or longer reaction times).
Q: Can I use a weaker base like potassium carbonate?
A: While potassium carbonate is often used for the alkylation of phenols, it may not be strong enough to efficiently deprotonate the secondary alcohol of N-Boc-3-hydroxyazetidine.[1] This could lead to a very slow or incomplete reaction. A stronger base like NaH is generally recommended for this substrate.
Q: How do I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a solvent system that gives good separation between your starting material (N-Boc-3-hydroxyazetidine) and your product (N-Boc-3-(2-nitrophenoxy)azetidine). Staining with potassium permanganate can help to visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal.
Q: My final product is an oil. How can I be sure of its purity?
A: Purity should be assessed by a combination of techniques. 1H NMR is excellent for determining structural integrity and identifying any residual starting materials or byproducts. LC-MS will give you a good indication of purity by showing the relative area of your product peak. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]
-
Zaman Ashraf, M. (2020). Azetidine: Basicity and Preparation. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
American Chemical Society. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]
- Google Patents. (n.d.). Process for synthesis of azetidine and novel intermediates therefor.
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of azetidine derivatives.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Retrieved from [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? Retrieved from [Link]
-
Serve Content. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Retrieved from [Link]
-
American Chemical Society. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Azetidin-2-yl)-2-nitrophenol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of 3-(2-Nitrophenoxy)azetidine
Welcome to the technical support center for the purification of 3-(2-Nitrophenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this compound, ensuring high purity and yield. The methodologies and principles discussed are grounded in established chemical practices and insights from the purification of analogous azetidine-containing molecules.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound. Each problem is followed by a step-by-step troubleshooting workflow.
Issue 1: Low Yield of Isolated Product After Crude Purification
Q: I've completed the synthesis of this compound, but after an initial work-up and solvent removal, my crude yield is significantly lower than expected. What could be the cause and how can I improve it?
A: Low crude yield can stem from several factors, ranging from an incomplete reaction to product loss during the work-up. Let's diagnose the potential causes systematically.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low crude product yield.
Detailed Explanation:
-
Reaction Completion: Before proceeding to a large-scale work-up, it is crucial to confirm that the reaction has gone to completion. A small aliquot of the reaction mixture should be analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of starting materials.
-
Aqueous Work-up Losses: this compound contains a basic azetidine nitrogen. If the aqueous work-up is performed under acidic conditions, the product can be protonated and become water-soluble, leading to significant loss in the aqueous layer. Conversely, overly basic conditions might induce side reactions. Always check the pH of the aqueous phase and consider back-extracting the aqueous layers to recover any lost product.
-
Product Stability: The four-membered azetidine ring possesses significant ring strain, making it susceptible to nucleophilic attack and ring-opening, especially under harsh pH conditions.[1][2] If your work-up involves strong acids or bases, consider if the product is degrading. A milder work-up using saturated sodium bicarbonate or ammonium chloride solutions is often preferable.
Issue 2: Difficulty in Removing Starting Materials or Side Products by Chromatography
Q: I'm trying to purify my crude this compound using silica gel chromatography, but I'm getting poor separation from a closely running impurity. How can I improve my chromatographic purification?
A: Achieving good separation on a silica gel column requires careful optimization of the mobile phase and sometimes considering alternative purification techniques.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatographic separation.
Detailed Explanation:
-
Mobile Phase Optimization: The key to good separation is finding a solvent system that provides a significant difference in the retention factor (Rf) between your product and the impurities. A good starting point for many nitrogen-containing compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. If this does not provide adequate separation, switching to a dichloromethane/methanol system can be effective.
-
Use of Additives: The basic nature of the azetidine nitrogen can lead to interaction with the acidic silanol groups on the surface of the silica gel, resulting in peak tailing and poor separation. Adding a small amount of a competitive base, such as triethylamine, to your mobile phase can block these active sites and lead to sharper peaks and improved resolution.
-
Alternative Purification Methods: If silica gel chromatography is not effective, consider other options. For solid products, recrystallization is an excellent and often scalable method for achieving high purity. A systematic solvent screen is the first step in developing a recrystallization protocol.
Issue 3: Product Appears Unstable During or After Purification
Q: My purified this compound appears to be degrading over time, even when stored as a solid or in solution. What are the stability considerations for this compound?
A: The stability of this compound can be influenced by several factors, including residual impurities from the purification process and storage conditions.
Stability and Storage Considerations:
| Parameter | Potential Issue | Recommended Action |
| Residual Acid/Base | Traces of acid or base from chromatography or work-up can catalyze degradation. | Ensure the final product is free from acidic or basic residues. This can be achieved by washing the combined organic fractions with brine during work-up and ensuring complete removal of any mobile phase additives (like triethylamine) under high vacuum. |
| Storage Temperature | Like many organic molecules, elevated temperatures can accelerate decomposition. | Store the purified compound at a low temperature, typically 2-8°C, as recommended for many azetidine derivatives.[3] |
| Atmosphere | Exposure to air and moisture can be detrimental. | Store the product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. |
| Light | The nitrophenyl group is a chromophore and can be sensitive to light. | Store the product in an amber vial or otherwise protected from light to prevent photochemical degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The impurities will depend on the synthetic route. However, common impurities in syntheses involving nucleophilic substitution on a 3-substituted azetidine precursor or formation of the azetidine ring could include:
-
Unreacted starting materials: Such as 3-hydroxyazetidine or 2-fluoronitrobenzene.
-
Di-substituted products: If the azetidine nitrogen is unprotected, it can also react.
-
Ring-opened byproducts: Resulting from nucleophilic attack on the azetidine ring, especially if the reaction is run at high temperatures or for extended times.
-
Solvent adducts: Depending on the reaction conditions and solvents used.
Q2: What is a good starting point for a recrystallization solvent system for this compound?
A2: A good starting point for recrystallization is to test single solvents of varying polarity. Based on the structure, a polar aprotic solvent or an alcohol might be effective.
-
Screening Protocol:
-
Place a small amount of the crude solid in several test tubes.
-
To each tube, add a different solvent (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) dropwise at room temperature until the solid just dissolves. If it is very soluble at room temperature, that solvent is not suitable for single-solvent recrystallization.
-
If the solid is poorly soluble at room temperature, heat the mixture gently until the solid dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe for the formation of crystals. An ideal solvent will show a significant difference in solubility between hot and cold.
-
-
A binary solvent system, such as ethyl acetate/hexanes or ethanol/water, can also be very effective.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can be used to identify impurities if they are present in sufficient quantity (>1-5%).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very sensitive technique for detecting trace impurities. An LC trace with a single major peak at the correct mass is a good indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): Using a suitable column and detection method (e.g., UV-Vis at a wavelength where the nitrophenyl group absorbs), you can quantify the purity of your sample.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. While specific toxicity data for this compound may not be readily available, it is prudent to treat it as potentially hazardous. The presence of a nitroaromatic group suggests that care should be taken, as this class of compounds can have toxicological properties. Work in a well-ventilated fume hood.
References
-
Boruah, M., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(12), 1021–1033. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
-
G. W. G. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]
-
Krasnova, L., & Chernyak, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
- Google Patents. (1990).
-
Mishra, S., et al. (2021). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. National Institutes of Health. [Link]
-
Poole, C. F. (1981). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. [Link]
-
Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. PubMed. [Link]
-
Sahn, J. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. [Link]
Sources
Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
An Application Scientist's Guide to Improving Yield and Purity of 3-(2-Nitrophenoxy)azetidine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of 3-hydroxyazetidine with an activated aryl halide, such as 1-fluoro-2-nitrobenzene.[1] While seemingly straightforward, the unique characteristics of the strained azetidine ring[2] and the competitive nucleophilicity of its heteroatoms can lead to challenges in yield and purity. This guide provides solutions to the most common issues encountered in the laboratory.
The reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophile (the alkoxide of 3-hydroxyazetidine) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (fluorine). This forms a resonance-stabilized intermediate called a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.
Caption: The addition-elimination mechanism of the SNAr reaction.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yield is a common frustration that can typically be traced to one of three areas: inefficient nucleophile generation, suboptimal reaction conditions, or reagent quality.
-
Cause A: Inefficient Deprotonation of 3-Hydroxyazetidine The hydroxyl group of 3-hydroxyazetidine (pKa ~16-17) must be deprotonated to form the reactive alkoxide nucleophile. Incomplete deprotonation is a major reason for low conversion.
-
Solution: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the alcohol to form hydrogen gas and the sodium alkoxide.[3][4] Ensure you use at least 1.1-1.2 equivalents to compensate for any minor impurities or atmospheric moisture. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent the base from being quenched by moisture.
-
-
Cause B: Suboptimal Solvent and Temperature The choice of solvent is critical for SNAr reactions.[5]
-
Solution: Employ polar aprotic solvents such as DMF, DMSO, or NMP . These solvents excel at solvating the cation (e.g., Na⁺) from the base, leaving the alkoxide nucleophile "naked" and highly reactive. Protic solvents like ethanol or water should be avoided as they can hydrogen-bond with the nucleophile, reducing its reactivity.[5] Regarding temperature, while room temperature may suffice, gently heating the reaction to 50-80 °C can often increase the reaction rate and drive it to completion without promoting significant side reactions. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
-
Cause C: Poor Quality of Reagents
-
Solution: 3-Hydroxyazetidine is often supplied as a hydrochloride salt, which will require an additional equivalent of base to neutralize the salt before the alcohol can be deprotonated.[6] Always verify the form of your starting material. Ensure all reagents, especially the solvent, are anhydrous. Water can hydrolyze 1-fluoro-2-nitrobenzene to 2-nitrophenol, consuming your electrophile and complicating purification.[5]
-
Question 2: My TLC and NMR analysis show multiple products. How do I identify and minimize the primary impurity, the N-arylated byproduct?
Answer: This is the most significant challenge in this synthesis. The azetidine ring nitrogen is also nucleophilic and can compete with the hydroxyl group, leading to the formation of 1-(2-nitrophenyl)azetidin-3-ol.
-
Understanding the Competition: The key to favoring O-arylation over N-arylation lies in exploiting the different acidities of the O-H and N-H protons. The alcohol proton is significantly more acidic than the proton on the secondary amine.
-
Strategic Solution: The choice of base is paramount.
-
Use a Strong, Non-Nucleophilic Base (Recommended): Sodium hydride (NaH) will selectively and completely deprotonate the more acidic alcohol first. By forming the alkoxide quantitatively before significant reaction occurs, you heavily favor the O-arylation pathway.
-
Avoid Weaker Organic Bases: Bases like triethylamine (TEA) or DIPEA are often not strong enough to fully deprotonate the alcohol and can act as nucleophiles themselves or facilitate the undesired N-arylation.
-
Order of Addition: Add the base (NaH) to a solution of 3-hydroxyazetidine in your anhydrous polar aprotic solvent first. Allow the deprotonation to proceed (often accompanied by hydrogen evolution) for 15-30 minutes at 0 °C to room temperature before adding the 1-fluoro-2-nitrobenzene. This ensures the more potent alkoxide nucleophile is pre-formed.
-
| Impurity | Formation Cause | Identification (TLC/¹H NMR) | Mitigation Strategy |
| 1-(2-nitrophenyl)azetidin-3-ol | N-arylation of azetidine nitrogen. | Different Rf on TLC. In NMR, look for a downfield shift of azetidine CH protons adjacent to nitrogen and the persistence of the OH proton signal. | Use NaH as the base; pre-form the alkoxide before adding the electrophile. |
| 2-Nitrophenol | Hydrolysis of 1-fluoro-2-nitrobenzene. | Acidic spot on TLC. Characteristic aromatic signals and a broad OH peak in NMR. | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. |
| Unreacted Starting Materials | Incomplete reaction. | Spots corresponding to 3-hydroxyazetidine and 1-fluoro-2-nitrobenzene on TLC. | Increase reaction time/temperature; ensure proper stoichiometry and efficient deprotonation. |
Question 3: My purification by column chromatography is difficult, and the product seems to streak on the silica gel. What can I do?
Answer: The basic nitrogen of the azetidine ring can interact strongly with the acidic silica gel, leading to poor separation and streaking.
-
Solution 1: Neutralize the Column: Pre-treat your silica gel. You can either use silica gel that has been washed with a solvent mixture containing a small amount of a volatile base, like triethylamine (e.g., Hexane/Ethyl Acetate with 0.5-1% TEA), or use commercially available deactivated silica. This neutralizes the acidic sites, allowing your product to elute cleanly.
-
Solution 2: Alternative Stationary Phases: If streaking persists, consider using a different stationary phase like alumina (basic or neutral) which is more compatible with basic compounds.
-
Solution 3: Acid/Base Workup: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (like Ethyl Acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate and remove any basic impurities. Then, make the aqueous layer basic (e.g., with NaHCO₃ or NaOH) and extract your product back into the organic phase. Caution: Your desired product is also basic and will move between layers. This method is best for removing non-basic impurities.
Experimental Protocols & Workflows
Optimized Synthesis Protocol for this compound
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-hydroxyazetidine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or DMSO) to create a 0.5 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
SNAr Reaction: Cool the mixture back to 0 °C. Add a solution of 1-fluoro-2-nitrobenzene (1.1 eq) in a small amount of anhydrous DMF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane) until the 3-hydroxyazetidine spot disappears.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of water. Dilute with ethyl acetate and wash sequentially with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (consider adding 0.5% TEA to the eluent to prevent streaking).
Troubleshooting Workflow
Sources
Technical Support Center: Navigating the Stability of 3-(2-Nitrophenoxy)azetidine
Welcome to the dedicated technical support center for 3-(2-nitrophenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and may encounter stability challenges, particularly under acidic and basic conditions. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and best practices to ensure the integrity of your experiments and the reliability of your results.
The chemical structure of this compound incorporates two key moieties that are susceptible to degradation: the strained four-membered azetidine ring and the 2-nitrophenoxy ether linkage. Understanding the inherent reactivity of these functional groups is paramount to anticipating and mitigating stability issues. This support center is structured to address potential problems in a question-and-answer format, offering both theoretical explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows rapid degradation when I try to deprotect a Boc-protected amine elsewhere in the molecule using trifluoroacetic acid (TFA). What is happening?
A1: This is a classic case of acid-mediated degradation, likely occurring at two sites. The azetidine ring is inherently strained and susceptible to ring-opening under acidic conditions.[1][2][3] The basic nitrogen atom of the azetidine ring can be protonated by the strong acid, which activates the ring towards nucleophilic attack and cleavage.[3][4] The rate of this degradation is highly dependent on the pH, with lower pH values leading to faster decomposition.[1]
Simultaneously, the ether linkage, particularly an aryl ether, can be cleaved by strong acids like TFA, although this typically requires harsh conditions.[5][6] The combination of a strained ring and a potentially labile ether linkage makes the molecule particularly sensitive to acidic environments.
Q2: I observe multiple new peaks in my HPLC chromatogram after stirring this compound in a basic aqueous solution (e.g., with NaOH or K₂CO₃). What are these impurities?
A2: While ethers are generally more stable under basic conditions than acidic ones, the 2-nitrophenoxy group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr). A strong base like hydroxide could potentially displace the azetidinoxy group, leading to the formation of 2-nitrophenol.
Additionally, while less common than acid-catalyzed ring-opening, the strained azetidine ring can also be susceptible to cleavage by strong nucleophiles under basic conditions, although this is generally a slower process. The specific degradation products will depend on the exact reaction conditions (temperature, concentration of base, solvent).
Q3: Can I use standard analytical techniques to monitor the stability of this compound?
A3: Absolutely. A combination of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for monitoring the stability of this compound.[7][8][9]
-
HPLC with UV detection is ideal for quantifying the parent compound and tracking the formation of degradation products over time. A stability-indicating method should be developed that can resolve the parent compound from all potential degradants.[10]
-
LC-MS is invaluable for identifying the structures of the degradation products by providing their mass-to-charge ratios (m/z).[11][12] Tandem MS (MS/MS) can further provide fragmentation patterns to aid in structural elucidation.[8]
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to definitively characterize the structure of isolated degradation products and to monitor the degradation process in real-time in some cases.[13]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Rapid loss of starting material in acidic media (e.g., during purification or reaction). | Acid-catalyzed ring-opening of the azetidine. Cleavage of the nitrophenyl ether. | 1. Reduce Acidity: If possible, use a milder acid or a buffered system. 2. Lower Temperature: Perform the reaction or purification at a lower temperature to slow down the degradation kinetics. 3. Minimize Exposure Time: Reduce the duration of exposure to acidic conditions. 4. Alternative Protecting Groups: If applicable, consider protecting groups that can be removed under non-acidic conditions (e.g., hydrogenolysis). |
| Appearance of a peak corresponding to the m/z of 2-nitrophenol in LC-MS analysis. | Cleavage of the C-O ether bond. | 1. Confirm Structure: Isolate the impurity and confirm its structure by NMR or by comparing its retention time and mass spectrum to an authentic sample of 2-nitrophenol. 2. Modify Conditions: If the cleavage is undesirable, avoid strongly acidic or basic conditions. Consider alternative synthetic routes that do not require such conditions. |
| Poor peak shape or multiple unresolved peaks in HPLC analysis. | Co-elution of degradation products. On-column degradation. | 1. Method Development: Optimize the HPLC method (e.g., change the mobile phase composition, gradient, column chemistry, or temperature) to achieve better separation. 2. Check Mobile Phase pH: Ensure the pH of the mobile phase is compatible with the analyte's stability. A neutral or slightly acidic pH is often a good starting point. 3. Inert Column: Use a well-maintained, high-quality HPLC column to minimize on-column interactions. |
| Mass balance is less than 90% in forced degradation studies. | Formation of non-UV active or volatile degradation products. Products are not eluting from the HPLC column. | 1. Use a Mass Detector: Employ an LC-MS or a Charged Aerosol Detector (CAD) to look for non-UV active compounds. 2. Headspace GC-MS: If volatile byproducts are suspected, analyze the headspace of the stressed sample by GC-MS. 3. Modify HPLC Method: Use a steeper gradient or a stronger solvent to ensure all components are eluted from the column. |
Proposed Degradation Pathways
The following diagrams illustrate the likely degradation pathways for this compound under acidic and basic conditions.
Caption: Proposed Acid-Catalyzed Degradation Pathways.
Caption: Proposed Base-Mediated Degradation Pathway.
Best Practices and Proactive Measures
To minimize the stability issues associated with this compound, consider the following proactive measures:
-
Storage: Store the compound in a cool, dry, and dark place. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).
-
pH Control: When working in solution, maintain the pH as close to neutral as possible, unless the experimental conditions require otherwise. Use buffered solutions where appropriate.
-
Reaction Planning: Carefully plan synthetic steps to avoid harsh acidic or basic conditions if possible. If unavoidable, minimize the reaction time and temperature.
-
Material Compatibility: Ensure that all containers and equipment are made of inert materials to prevent catalytic degradation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to screen for potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and expected chromophoric degradants (like 2-nitrophenol) have good absorbance (e.g., 254 nm and 270 nm).
-
Forced Degradation: To confirm the method is stability-indicating, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions as per ICH guidelines.[8][14] The method should be able to separate the parent peak from all degradation product peaks.
Protocol 2: Small-Scale Acid Stability Test
-
Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Acidic Treatment: In a clean vial, mix 100 µL of the stock solution with 900 µL of 0.1 M HCl.
-
Time Points: Incubate the solution at a controlled temperature (e.g., 40 °C). At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take a 100 µL aliquot.
-
Quenching and Analysis: Neutralize the aliquot with an equimolar amount of NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis. Analyze by the stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics. Analyze the chromatograms for the appearance and growth of degradation product peaks.
References
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021).
- Degradome analysis to identify direct protein substrates of small-molecule degraders. (2024).
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Public
- Thermal Degradation of Small Molecules: A Global Metabolomic Investig
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021).
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals. (2024).
- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC - NIH.
- How to prevent the ring-opening of azetidines during subsequent reactions - Benchchem.
- Ring-opening of azetidines | Request PDF - ResearchG
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society.
- [Determination of the azetidine-2-carboxylic acid
- Azetidine synthesis - Organic Chemistry Portal.
- Degradation Analysis Using LC-MS/MS | PPTX - Slideshare.
- Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector - YouTube. (2022).
- Ether cleavage - Wikipedia.
- Technical Support Center: Stability Testing of 3-(2-Phenoxyethyl)azetidine - Benchchem.
- Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate | Journal of the American Chemical Society.
- Photolytic Cleavage of 1-(2-Nitrophenyl)
- Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum | Request PDF - ResearchG
- This compound hydrochloride (C9H10N2O3) - PubChemLite.
- Reactions of Ethers-Ether Cleavage - Chemistry Steps.
- Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014).
- 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024).
- Cleavage of Ethers - YouTube. (2014).
- 1219948-86-3|this compound - BLDpharm.
- A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. (2018).
- In vitro metabolic studies on propyl p-nitrophenyl ether - PubMed.
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry - ACS Public
- 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition.
- HPLC analysis of Azacitidine - Sigma-Aldrich.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022).
- WO/2021/148043 NITROPHENYL ETHER COMPOUND, PREPARATION METHOD THEREFOR, PHARMACEUTICAL COMPOSITION THEREOF, AND USE THEREOF - WIPO P
- Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC - PubMed Central.
- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
- Degradation products of azetidine core G334089 - Isolation, structure elucidation and p
- CHEMICAL STABILITY OF DRUGS - RSquareL.
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Technical Support Center: Overcoming Ring Strain in Azetidine Reactions
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for navigating the complexities of azetidine chemistry. The inherent ring strain of the four-membered azetidine ring, approximately 25.4 kcal/mol, makes it a valuable synthon, but also presents unique challenges in synthetic reactions.[1] This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter, ensuring your experiments are both successful and efficient.
Troubleshooting Guides
This section addresses common experimental failures and unexpected outcomes, providing a systematic approach to problem-solving. Each issue is analyzed from a mechanistic standpoint, with actionable protocols to get your research back on track.
Issue 1: Uncontrolled or Undesired Ring-Opening of Azetidine
One of the most prevalent challenges in azetidine chemistry is preventing premature or undesired cleavage of the strained four-membered ring.[2][3] This often manifests as low yields of the desired functionalized azetidine and the formation of linear amine byproducts.
Question: My azetidine is undergoing ring-opening under what I thought were mild reaction conditions. What are the likely causes and how can I prevent this?
Answer:
Uncontrolled ring-opening is typically triggered by the activation of the azetidine nitrogen, which increases ring strain and renders the ring susceptible to nucleophilic attack.[4][5] Several factors can contribute to this:
-
Acidic Conditions: Protic or Lewis acids can protonate or coordinate to the azetidine nitrogen, significantly activating the ring towards nucleophilic cleavage.[4][5] Even trace amounts of acid impurities in your reagents or solvents can be problematic.
-
Electrophilic Reagents: Reagents that can form a covalent bond with the nitrogen, such as acylating or alkylating agents, can also serve as activating groups, facilitating ring-opening by a nucleophile.[6]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy to overcome the barrier for ring cleavage, especially if the ring is already partially activated.[4]
-
Nucleophilic Attack: The presence of strong nucleophiles, even as additives or byproducts, can lead to SN2-type ring-opening of an activated azetidine.[7]
Troubleshooting Protocol: Stabilizing the Azetidine Ring
-
Strictly Anhydrous and Acid-Free Conditions:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
Use freshly distilled or commercially available anhydrous solvents. Solvents should be passed through a column of activated alumina to remove trace acids.
-
If acidic reagents are necessary, consider using a non-nucleophilic proton sponge to scavenge excess protons.
-
-
Strategic N-Protection: The choice of the nitrogen protecting group is critical for modulating the reactivity of the azetidine.[8]
-
Electron-Withdrawing Groups (e.g., Tosyl, Nosyl): These groups are robust but can activate the ring towards nucleophilic attack. Their removal often requires harsh conditions.[8]
-
Carbamates (e.g., Boc, Cbz): These are generally preferred as they are less activating and can be removed under milder, specific conditions (acid for Boc, hydrogenolysis for Cbz).[8] The tert-butoxycarbonyl (Boc) group is particularly effective at stabilizing the azetidine ring.
-
N-Arylation: For certain applications, an N-aryl group can delocalize the nitrogen lone pair, reducing its basicity and susceptibility to protonation.[2]
-
-
Temperature Control:
-
Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
-
Consider performing reactions at 0 °C or even -78 °C to minimize undesired ring-opening pathways.
-
-
Choice of Nucleophile and Base:
-
If a nucleophile is required for a separate transformation, use the mildest effective nucleophile.
-
When a base is needed, opt for a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) to avoid direct attack on the azetidine ring.
-
Issue 2: Low Yield or No Reaction in Azetidine Functionalization
At the other end of the spectrum, the stability of a well-protected azetidine can sometimes lead to low reactivity, resulting in poor yields of the desired functionalized product.
Question: I am attempting to functionalize the C3 position of my N-protected azetidine, but I am recovering my starting material. What factors could be hindering the reaction?
Answer:
Low reactivity in azetidine functionalization can stem from several factors related to steric hindrance, electronic effects, and the choice of reaction conditions.
-
Steric Hindrance: The compact nature of the four-membered ring can sterically shield the C-H bonds, making them less accessible to reagents. This is particularly true for 3,3-disubstituted azetidines.[9]
-
N-Protecting Group: While essential for stability, a bulky N-protecting group can further increase steric hindrance around the ring.
-
Reaction Conditions Not Activating Enough: The chosen method may not be sufficiently energetic or possess the correct mechanism to overcome the activation barrier for C-H functionalization or other desired transformations.
Troubleshooting Protocol: Enhancing Azetidine Reactivity
-
Modern Synthetic Methods: Traditional methods may not be effective for functionalizing the sterically hindered azetidine core. Consider employing more advanced techniques:
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, enabling a variety of C-C and C-heteroatom bond formations on the azetidine ring.[9][10][11] This approach can be particularly useful for decarboxylative alkylations to create 3,3-disubstituted azetidines.[9]
-
Electrochemical Synthesis: Electrocatalysis offers a unique way to generate reactive intermediates for intramolecular cyclizations to form azetidines or for their subsequent functionalization.[12][13][14][15][16]
-
Strain-Release Functionalization: Utilizing highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) can provide a thermodynamic driving force for the formation of functionalized azetidines.[10][17]
-
-
Optimizing the N-Protecting Group:
-
If steric hindrance is a major issue, consider switching to a smaller N-protecting group if compatible with the reaction conditions.
-
For reactions involving deprotonation, the electronic nature of the protecting group can influence the acidity of the adjacent C-H bonds.
-
-
Catalyst and Ligand Screening:
Frequently Asked Questions (FAQs)
This section provides concise answers to common conceptual and practical questions regarding azetidine chemistry.
Q1: What is the fundamental reason for the high reactivity of azetidines compared to pyrrolidines?
A1: The reactivity of azetidines is primarily driven by their significant ring strain, which is approximately 25.4 kcal/mol.[1] This is substantially higher than the ring strain of pyrrolidines (5.4 kcal/mol).[1] Reactions that lead to the opening of the four-membered ring release this strain energy, providing a strong thermodynamic driving force.[19][20]
Q2: Are there general strategies to favor functionalization over ring-opening?
A2: Yes. The key is to employ reaction conditions that avoid the formation of a highly activated azetidinium species. Methodologies that proceed through radical intermediates, such as photoredox catalysis, are often successful because they do not require protonation or strong Lewis acid activation of the nitrogen atom.[10][21] Similarly, strain-release strategies that build the functionalized azetidine from an even more strained precursor can be highly effective.[10][17]
Q3: I am considering a [2+2] cycloaddition to synthesize my azetidine. What are the common pitfalls?
A3: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct route to azetidines.[22][23][24] However, it can be hampered by competing photochemical pathways of the imine substrate.[22] Modern approaches utilize visible-light photocatalysis to selectively activate the alkene component, avoiding direct excitation of the imine and leading to milder and more efficient reactions.[25]
Q4: Can I perform reactions on substituents attached to the azetidine ring without causing ring-opening?
A4: Yes, this is often referred to as late-stage functionalization.[11][26] The key is to choose reaction conditions that are orthogonal to the stability of the azetidine ring. For instance, deprotection of side-chain protecting groups with strong acid is possible without degrading the azetidine ring if the nitrogen is appropriately protected.[26] Click chemistry on an azetidine-containing peptide has also been demonstrated successfully.[26]
Q5: My desired reaction involves an intramolecular cyclization to form the azetidine ring, but I am getting the five-membered pyrrolidine instead. How can I favor the 4-exo-tet cyclization?
A5: The formation of a pyrrolidine via a 5-endo-tet cyclization is often kinetically and thermodynamically favored over the formation of an azetidine (4-exo-tet). To promote the desired azetidine formation, consider the following:
-
Catalyst Control: Certain Lewis acids, such as La(OTf)3, have been shown to catalyze the regioselective intramolecular aminolysis of specific cis-3,4-epoxy amines to favor the formation of 3-hydroxyazetidines.[18][27]
-
Radical Cyclization: Copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides has been developed as a general method to access azetidines with high regioselectivity.[21]
-
Substrate Conformation: Pre-organizing the substrate through steric or electronic effects to favor a conformation that brings the nucleophilic nitrogen and the electrophilic carbon into proximity for a 4-exo-tet cyclization can be beneficial.
Visualizing Reaction Pathways
General Scheme for Azetidine Ring-Opening
Caption: Activation of the azetidine nitrogen increases ring strain, facilitating nucleophilic ring-opening.
Decision Workflow for Troubleshooting Low Yields
Caption: A workflow to diagnose and address low-yielding azetidine functionalization reactions.
References
-
Singh, G. P., Singh, V. K., & Yadav, L. D. S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46953-46974. [Link]
-
Rojas, J. A., et al. (2022). Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. ACS Catalysis, 12(15), 9449-9456. [Link]
-
DiRocco, D. A., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]
-
Hale, E. A., & Zhu, Q. (2025). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Chemical Science. [Link]
-
Ismail, M., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 60(43), 23231-23238. [Link]
-
Park, S. H., et al. (2023). Electrocatalytic Access to Azetidines via Intramolecular Allylic Hydroamination: Scrutinizing Key Oxidation Steps through Electrochemical Kinetic Analysis. Journal of the American Chemical Society, 145(28), 15360-15369. [Link]
-
Oloyede, U. N., et al. (2023). Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. The Journal of Organic Chemistry, 88(17), 12265-12276. [Link]
-
Svatunek, D., & Slanina, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2646-2659. [Link]
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1624-1629. [Link]
-
Genty, C., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 535. [Link]
-
Sivaguru, J., & Meggers, E. (2020). Synthesis of azetidines by aza Paternò-Büchi reactions. Nature Reviews Chemistry, 4(10), 544-557. [Link]
-
Streuff, J., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-156. [Link]
-
Hale, E. A., & Zhu, Q. (2025). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Chemical Science. [Link]
-
Charnwood Discovery. (2024). Application of Photoredox Catalysis for Late-stage Functionalization. [Link]
-
Schindler, C. S., et al. (2020). Synthesis of azetidines via intermolecular [2+2] photocycloadditions. Nature, 582(7811), 220-225. [Link]
-
Kuriyama, M., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 997637. [Link]
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1624-1629. [Link]
-
Hale, E. A., & Zhu, Q. (2025). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Chemical Science. [Link]
-
Brandi, A., et al. (2019). Use of Flow Technologies and Photochemical Methods for the Preparation and Synthetic Manipulation of Functionalized Azetines. IRIS. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]
-
Sivaguru, J., & Meggers, E. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Nature Reviews Chemistry, 4(10), 544-557. [Link]
-
Hale, E. A., & Zhu, Q. (2025). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Chemical Science. [Link]
-
Svatunek, D., & Slanina, T. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2646-2659. [Link]
-
Svatunek, D., & Slanina, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]
-
Sureshkumar, D., Koutha, S., & Chandrasekaran, S. (2010). BF3·OEt2-Mediated Highly Regioselective SN2-Type Ring-Opening of N-Activated Aziridines and Azetidines with Tetraalkylammonium Halides. The Journal of Organic Chemistry, 75(1), 137-151. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-247. [Link]
-
Singh, G. P., Singh, V. K., & Yadav, L. D. S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46953-46974. [Link]
-
Dr. Gargee. (2020, November 24). Azetidine: Chemical Reactivity. YouTube. [Link]
-
Bansal, R. K. (1998). Four-Membered Heterocycles. In Heterocyclic Chemistry (pp. 366-382). New Age International. [Link]
-
Sivaguru, J., & Meggers, E. (2020). Functionalized Azetidines via Visible Light-Enabled Aza Paternò- Büchi Reactions. ChemRxiv. [Link]
-
Gaucher, A., et al. (2025). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 30(22), 5873. [Link]
-
Lu, G. (2009). Syntheses of Azetidines and Azetidin-2-ones. Literature Seminar. [Link]
-
Brandi, A., et al. (2008). Azetidines, Azetines and Azetes: Monocyclic. Comprehensive Organic Synthesis II, 5, 1-66. [Link]
-
Wikipedia. (n.d.). Azetidine. [Link]
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Navigating the Synthesis of 3-(2-Nitrophenoxy)azetidine: A Technical Support Guide for Scalable Production
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(2-nitrophenoxy)azetidine is a critical process in the development of various pharmaceutical compounds. This guide, designed by senior application scientists, provides an in-depth technical resource to navigate the challenges of its synthesis, particularly concerning scalability. We will delve into the nuances of the synthetic pathway, offering troubleshooting solutions and answers to frequently asked questions to ensure a robust and reproducible process.
I. Synthetic Strategy Overview
The most common and scalable approach to this compound involves a three-stage process. This strategy prioritizes the use of protecting groups to ensure high yields and minimize side reactions.
-
Protection of 3-Hydroxyazetidine: The synthesis begins with the protection of the nitrogen atom in the 3-hydroxyazetidine ring. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in this context, offering stability and straightforward removal.
-
Mitsunobu Reaction for Etherification: The key C-O bond formation is achieved through a Mitsunobu reaction. This versatile and reliable reaction couples the N-Boc-3-hydroxyazetidine with 2-nitrophenol to form the desired ether.
-
Deprotection: The final step involves the removal of the N-Boc protecting group to yield the target compound, this compound.
Technical Support Center: Williamson Ether Synthesis of Azetidines
Welcome to the technical support center for the synthesis of azetidines via intramolecular Williamson ether synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing the strained four-membered azetidine ring. Azetidines are valuable scaffolds in drug discovery, and their efficient synthesis is of paramount importance.[1][2] The intramolecular Williamson ether synthesis, or more accurately, the intramolecular nucleophilic substitution, is a fundamental C-N bond-forming strategy for this purpose. However, the formation of a strained four-membered ring presents unique challenges, including competing side reactions and slow reaction kinetics.[3][4][5]
This document provides a series of troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for forming an azetidine ring via intramolecular cyclization?
The reaction is an intramolecular SN2 (bimolecular nucleophilic substitution) process.[6] It typically involves a γ-amino alcohol or a derivative. The key steps are:
-
Activation of the Hydroxyl Group: The hydroxyl group of a γ-amino alcohol is converted into a good leaving group (e.g., tosylate, mesylate, or a halide).
-
Intramolecular Nucleophilic Attack: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon bearing the leaving group. This backside attack displaces the leaving group and forms the four-membered azetidine ring.[3][7]
For N-unsubstituted or secondary amines, a base is often required to deprotonate the nitrogen, increasing its nucleophilicity for the ring-closing step.[8]
Caption: General workflow for azetidine synthesis.
Troubleshooting Guide
Problem 1: Low or No Product Formation; Starting Material Remains.
This is a common issue indicating that the reaction conditions are not sufficient to promote the cyclization reaction.
Q2: I've run my reaction overnight and TLC/LC-MS shows only my starting γ-haloamine. What went wrong?
Answer: This points to a failure in the crucial ring-closing step, which can be attributed to several factors related to nucleophilicity and reaction conditions.
-
Insufficient Basicity: If your substrate is an N-H or secondary amine, the nitrogen may not be nucleophilic enough to initiate the reaction without being deprotonated. The electron-withdrawing effect of certain substituents can further decrease nitrogen's nucleophilicity.[6]
-
Solution: Introduce a suitable base. For N-sulfonylated precursors, which have an acidic N-H proton, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient.[8] For less acidic amines, a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to generate the highly nucleophilic amide anion.[6]
-
-
Poor Leaving Group: The SN2 reaction rate is highly dependent on the quality of the leaving group.
-
Solution: Ensure you have a very good leaving group. The general order of leaving group ability is I > Br > OTs (tosylate) > OMs (mesylate) >> Cl. If you are using a γ-chloroamine, consider converting it to the corresponding iodide in situ using sodium iodide (Finkelstein reaction) or starting with the bromide or a sulfonate ester.[3]
-
-
Inappropriate Solvent: The choice of solvent is critical. Protic solvents (e.g., ethanol, methanol) can solvate the nitrogen nucleophile through hydrogen bonding, creating a solvent cage that hinders its ability to attack the electrophilic carbon.[9]
-
Insufficient Temperature: Ring closure to form a strained 4-membered ring can have a high activation energy.
-
Solution: Increase the reaction temperature. While typical Williamson ether syntheses run at 50-100 °C, some azetidine formations may require refluxing in solvents like THF or acetonitrile to proceed at a reasonable rate.[9] Monitor for decomposition at higher temperatures.
-
| Parameter | Recommendation | Rationale |
| Base | NaH, KH, K₂CO₃, LiHMDS | Increases nucleophilicity of the amine via deprotonation. Choice depends on amine pKa.[6] |
| Solvent | THF, DMF, Acetonitrile | Polar aprotic solvents enhance nucleophile reactivity by not solvating it as strongly as protic solvents.[9][10] |
| Leaving Group | I, Br, OTs, OMs | A better leaving group lowers the activation energy of the SN2 transition state.[3] |
| Temperature | 50 - 100 °C (or reflux) | Provides sufficient thermal energy to overcome the activation barrier for forming the strained ring.[9] |
| Caption: Recommended starting conditions for optimization. |
Problem 2: Alkene by-product is the major product.
Q3: My main product is an alkene, not the azetidine. Why is elimination competing with substitution, and how can I stop it?
Answer: This is a classic case of the SN2 reaction competing with the E2 (bimolecular elimination) side reaction. The amine/amide nucleophile is also a strong base, which can abstract a proton from the carbon adjacent to the leaving group, leading to alkene formation.[7][9] This is particularly problematic with strained ring systems.
Caption: Competing SN2 cyclization and E2 elimination pathways.
Strategies to Favor Azetidine (SN2) Formation:
-
Substrate Structure is Key: The SN2 reaction is highly sensitive to steric hindrance. The E2 reaction is favored for more substituted carbons.[3][7]
-
Action: Ensure your leaving group is on a primary carbon. If it is on a secondary carbon, the E2 pathway will almost always be a significant, if not the major, pathway.[11] It is synthetically challenging to form an azetidine via intramolecular SN2 at a secondary center.
-
-
Use a Less Hindered Base (if applicable): While the intramolecular nature of the reaction fixes the nucleophile, if an external base is used, its choice matters. However, in this case, the nucleophile is the base. The focus should be on the substrate.
-
Control the Temperature: E2 reactions often have a higher activation energy than SN2 reactions and are more favored at higher temperatures.
-
Action: Run the reaction at the lowest temperature that allows for a reasonable rate of cyclization. You may need to accept longer reaction times for a cleaner product profile.
-
-
Leaving Group Choice: While a better leaving group accelerates both SN2 and E2, very good leaving groups like tosylate can sometimes favor elimination.
-
Action: If elimination is severe with a tosylate, consider trying a bromide or iodide. The slightly different electronic properties may shift the balance.
-
Experimental Protocols
Protocol 1: Synthesis of N-Tosyl-azetidine from 3-(Tosylamino)propan-1-ol
This two-step protocol first activates the alcohol and then performs the base-mediated ring closure.
Step A: Tosylation of 3-(Tosylamino)propan-1-ol
-
Dissolve 3-(tosylamino)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC. Upon completion (typically 2-4 hours), quench the reaction with the addition of water.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
Step B: Intramolecular Cyclization
-
Dissolve the crude 3-(tosylamino)propyl 4-toluenesulfonate (1.0 eq) in anhydrous DMF (0.1 M).
-
Add finely ground anhydrous potassium carbonate (K₂CO₃, 3.0 eq).
-
Heat the suspension to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting material (typically 6-12 hours).
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-tosyl-azetidine.
Final Troubleshooting Flowchart
For a quick diagnosis, refer to the following workflow.
Caption: Diagnostic flowchart for azetidine synthesis issues.
References
- 3-Hydroxyazetidine hydrochloride synthesis. (n.d.). ChemicalBook.
- Williamson ether synthesis. (n.d.). Wikipedia.
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2021). MDPI.
- Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). ACS Publications.
- Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012). Google Patents.
- The synthesis of azetidines with intramolecular cyclization of... (n.d.). ResearchGate.
- Synthetic method of 3-hydroxyazetidine hydrochloride. (2013). Google Patents.
- Synthesis of azetidine derivatives. (2000). Google Patents.
- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (n.d.). NIH.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). NIH.
- Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. (n.d.).
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Azetidine synthesis. (n.d.). Organic Chemistry Portal.
- Williamson Ether Synthesis. (n.d.). Chemistry Steps.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
- Williamson Ether Synthesis. (2023). Chemistry LibreTexts.
- Williamson Ether Synthesis. (2023). YouTube.
- Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. (2022). AIChE - Proceedings.
- Azetidine: Basicity and Preparation. (2020). YouTube.
- Improving reaction conditions for Williamson ether synthesis. (2025). Benchchem.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Identification in 3-(2-Nitrophenoxy)azetidine Synthesis
Welcome to the technical support center for the synthesis of 3-(2-nitrophenoxy)azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important chemical intermediate. The inherent ring strain of the azetidine core, combined with the reactivity of the aromatic coupling partner, can lead to a variety of byproducts.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, minimize, and eliminate these impurities from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction, which is a variation of the Williamson ether synthesis.[3] This typically involves the reaction of an N-protected 3-hydroxyazetidine, such as tert-butyl 3-hydroxyazetidine-1-carboxylate (1-Boc-3-hydroxyazetidine), with an activated aryl halide like 1-fluoro-2-nitrobenzene. The azetidine alcohol is first deprotonated with a suitable base to form a potent alkoxide nucleophile, which then displaces the fluoride.[4][5]
Q2: Why is N-protection of the 3-hydroxyazetidine starting material critical?
A2: The nitrogen atom in an unprotected azetidine ring is a strong nucleophile and will compete with the hydroxyl group in the arylation reaction.[6] This leads to the formation of a significant N-arylated byproduct, 1-(2-nitrophenyl)azetidin-3-ol. Using a protecting group like Boc masks the nucleophilicity of the nitrogen, ensuring that the reaction proceeds selectively at the oxygen atom.
Q3: What are the primary byproducts I should expect to see in my crude reaction mixture?
A3: Aside from unreacted starting materials, the most common byproducts include:
-
C-Alkylated Isomers: Formed when the arylation occurs on the carbon of the aromatic ring instead of the oxygen.[7]
-
1-(2-nitrophenyl)azetidin-3-ol: A major byproduct if N-protection is incomplete or absent.
-
2-Nitrophenol: Generated if the aryl halide undergoes hydrolysis.
-
Boc-Deprotected Product: Premature cleavage of the Boc group can yield the free amine, this compound.
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.
-
TLC: Use a solvent system like 30-50% ethyl acetate in hexanes. The product is typically less polar than the 1-Boc-3-hydroxyazetidine starting material but more polar than 1-fluoro-2-nitrobenzene.
-
LC-MS: This is the most definitive method. It allows you to monitor the disappearance of starting materials and the appearance of the product peak with its expected mass-to-charge ratio (m/z). It is also invaluable for detecting potential byproducts by their unique masses.
Troubleshooting Guide: Navigating Common Synthetic Issues
This section addresses specific experimental observations and provides a logical framework for identifying the root cause and implementing a solution.
Issue 1: My LC-MS analysis shows a major peak with the correct mass for my product, but my NMR spectrum is complex and doesn't match the expected structure. What is happening?
-
Probable Cause: You have likely formed an isomeric byproduct. The most common culprits in Williamson-type syntheses involving phenoxides are C-alkylated isomers.[3][7] The phenoxide intermediate is an ambident nucleophile, meaning it can react from either the oxygen atom (O-alkylation, desired) or the carbon atoms of the aromatic ring (C-alkylation, byproduct). The nitro group strongly activates the ortho and para positions for nucleophilic attack.
-
Diagnostic Steps:
-
Re-examine your NMR: Look for the absence of a simple aromatic splitting pattern expected for a 1,2-disubstituted benzene ring. C-alkylation will result in a more complex splitting pattern (e.g., ABC or ABCD system). Check for the disappearance of an aromatic proton and the appearance of a new aliphatic C-H where the azetidine ring has attached.
-
2D NMR: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can be definitive. Look for correlations between the azetidine protons and the carbons of the nitro-aromatic ring.
-
-
Corrective Actions:
-
Solvent Choice: O-alkylation is favored in polar aprotic solvents like DMF or DMSO. These solvents effectively solvate the counter-ion (e.g., Na+, K+) without strongly solvating the oxygen anion, increasing its nucleophilicity. Protic solvents can hydrogen-bond with the oxygen, suppressing O-alkylation and favoring C-alkylation.[7]
-
Counter-ion: Larger, "softer" counter-ions like cesium (from Cs₂CO₃) can also favor O-alkylation.
-
Issue 2: My reaction is sluggish and stalls, leaving significant amounts of unreacted 1-Boc-3-hydroxyazetidine.
-
Probable Cause: Inefficient deprotonation of the hydroxyl group is the most likely reason. The pKa of the hydroxyl group on 1-Boc-3-hydroxyazetidine is relatively high, and a sufficiently strong base is required to generate the alkoxide in a high enough concentration to drive the reaction forward.
-
Diagnostic Steps:
-
Base pKa: Check the pKa of the conjugate acid of your base. For efficient deprotonation, it should be significantly higher than the pKa of the alcohol.
-
Base Quality & Stoichiometry: Ensure your base is anhydrous and not expired. Sodium hydride (NaH), for example, can become passivated by a layer of sodium hydroxide if stored improperly. Confirm you are using at least one full equivalent of the base.
-
-
Corrective Actions:
-
Stronger Base: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice. Potassium tert-butoxide is another strong, non-nucleophilic option.
-
Temperature: Gently warming the reaction (e.g., to 50-80 °C) can increase the rate of both deprotonation and the subsequent SNAr step. However, be cautious, as higher temperatures can also promote side reactions.[7]
-
Azeotropic Drying: Before adding the base, consider azeotropically removing any trace water from the 1-Boc-3-hydroxyazetidine starting material by distilling off a small amount of an anhydrous solvent like toluene.
-
Issue 3: I see a new, more polar spot on my TLC, and my LC-MS shows a peak with a mass that is 100 amu less than my expected product.
-
Probable Cause: You are observing premature deprotection of the tert-butoxycarbonyl (Boc) group. The Boc group is labile under acidic conditions and can also be cleaved under certain basic or high-temperature conditions. The resulting free amine, this compound, is significantly more polar.
-
Diagnostic Steps:
-
Confirm Mass: The mass difference of 100.05 Da corresponds exactly to the loss of the C₅H₈O₂ moiety of the Boc group.
-
Check Workup: Did you use a strong acid in your aqueous workup? Even a brief exposure to concentrated HCl can cause significant deprotection.
-
-
Corrective Actions:
-
Milder Workup: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a weak acid like citric acid for your quench and extraction.
-
Control Temperature: Avoid excessive heating (>100 °C) for prolonged periods, as thermal cleavage of the Boc group can occur.
-
Purification: If deprotection occurs, be aware that the free amine may behave differently during silica gel chromatography. It may streak or require a more polar eluent containing a small amount of a basic modifier like triethylamine or ammonia in methanol to ensure good peak shape.
-
Issue 4: My final product yield is low, and the crude NMR shows a complex mixture of aliphatic signals that are not from starting materials or the desired product.
-
Probable Cause: The strained azetidine ring may be undergoing nucleophilic ring-opening.[1][8] This can be initiated by protonation of the ring nitrogen (if deprotected) or by attack of a strong nucleophile under harsh conditions.
-
Diagnostic Steps:
-
Analyze Mass Spec Data: Look for masses corresponding to the addition of a nucleophile (e.g., from the solvent or a base) to the parent molecule. For example, if methanol was used as a solvent, you might see a mass corresponding to [Product + CH₃OH].
-
Examine Reaction Conditions: Were any strong Brønsted or Lewis acids present? Was the temperature excessively high?
-
-
Corrective Actions:
-
Strict pH Control: Maintain neutral or basic conditions throughout the reaction and workup.
-
Use Non-Nucleophilic Reagents: Employ non-nucleophilic bases (e.g., NaH, K₂CO₃) and aprotic solvents (e.g., DMF, DMSO, THF).
-
Temperature Management: Maintain the lowest temperature that allows for a reasonable reaction rate.
-
Byproduct Characterization Summary
The table below summarizes the key characteristics of the main product and its most common byproducts to aid in their identification.
| Compound | Structure | Molecular Weight ( g/mol ) | Expected ¹H NMR Features | Elution Profile (Normal Phase) |
| 1-Boc-3-(2-nitrophenoxy)azetidine (Product) | 294.30 | Singlet ~1.45 ppm (9H, Boc); Multiplets ~4.0-4.5 ppm (azetidine CH₂); Multiplet ~5.0 ppm (azetidine CH-O); Aromatic signals ~7.0-8.0 ppm. | Medium Polarity | |
| 1-Boc-3-hydroxyazetidine (Starting Material) | 173.21 | Singlet ~1.45 ppm (9H, Boc); Broad singlet (OH); Multiplets for azetidine protons. | High Polarity | |
| 1-Fluoro-2-nitrobenzene (Starting Material) | 141.10 | Complex aromatic multiplets ~7.2-8.2 ppm. | Low Polarity | |
| C-Alkylated Isomer (Byproduct) | 294.30 | Singlet ~1.45 ppm (9H, Boc); More complex aromatic region (loss of one Ar-H). | Similar to product, may be slightly more or less polar. | |
| This compound (Byproduct) | 194.19 | Absence of Boc singlet; Broad singlet (NH); Azetidine and aromatic signals shifted. | Very High Polarity (may stick to silica) |
Visual Diagrams of Reaction Pathways
The following diagrams illustrate the primary reaction and key side reactions.
Caption: Competing O-, C-, and N-alkylation pathways.
Caption: Troubleshooting decision workflow for byproduct analysis.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemical Reactivity of Azetidine. YouTube. [Link]
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Al-Obaidi, A. S. M., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Couty, F., & Evano, G. (2009). The chemistry of azetidines. In Topics in Heterocyclic Chemistry (Vol. 19, pp. 1-61). Springer.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. 1-Boc-3-hydroxyazetidine (141699-55-0) at Nordmann - nordmann.global [nordmann.global]
- 5. 1-Boc-3-Hydroxyazetidin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 3-(2-Nitrophenoxy)azetidine
In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of safe and effective drug manufacturing. 3-(2-Nitrophenoxy)azetidine, a key building block in the synthesis of various pharmaceutical agents, requires rigorous purity assessment to ensure the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the principal analytical methods for determining the purity of this compound, offering insights into the underlying principles, experimental protocols, and relative merits of each technique. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical needs.
The Criticality of Purity in Pharmaceutical Intermediates
The presence of impurities in a pharmaceutical intermediate like this compound can have significant consequences, including altered pharmacological or toxicological profiles of the final drug product, reduced efficacy, and potential for adverse patient reactions. Impurities can arise from various sources, including residual starting materials, byproducts of the synthesis, degradation products, and contaminants from reagents or solvents. Therefore, robust and validated analytical methods are imperative for the identification and quantification of these impurities.
Overview of Key Analytical Techniques
This guide will delve into the application of three powerful analytical techniques for the purity assessment of this compound:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis for its high resolution and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A valuable tool for the analysis of volatile and semi-volatile compounds, often requiring derivatization for polar molecules.
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that provides structural information and direct measurement of purity without the need for a specific reference standard of the analyte.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the most common chromatographic technique for the analysis of moderately polar to nonpolar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Principle of Separation
In RP-HPLC, this compound and its impurities are separated based on their relative hydrophobicity. More hydrophobic compounds will have a stronger affinity for the stationary phase and will elute later, while more polar compounds will interact more with the mobile phase and elute earlier. The presence of the aromatic nitrophenoxy group provides a strong chromophore, making UV detection a suitable and sensitive choice.
Experimental Protocol: Stability-Indicating RP-HPLC Method
A stability-indicating method is crucial as it can resolve the main compound from its potential degradation products.[1][2]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-26 min: 70-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualization of HPLC Workflow
Caption: Workflow for HPLC Purity Analysis.
Advantages and Limitations of HPLC
| Advantages | Limitations |
| High resolution and sensitivity. | Requires a reference standard for impurity identification and quantification. |
| Well-established and widely available. | Relative quantification based on peak area can be inaccurate without response factors. |
| Suitable for a wide range of compounds. | Method development can be time-consuming. |
| Non-destructive to the sample. |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Impurities
GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound like this compound, which has limited volatility due to its polar nature, derivatization is often necessary to improve its chromatographic behavior.[3]
Principle of Separation and Detection
In GC, compounds are separated based on their boiling points and interaction with the stationary phase in a gaseous mobile phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.
Experimental Protocol: GC-MS with Derivatization
Derivatization (Silylation):
-
Accurately weigh 1 mg of the this compound sample into a vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the vial at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Instrumentation:
-
GC-MS system with a capillary column and an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
Visualization of GC-MS Workflow
Caption: Workflow for GC-MS Purity Analysis.
Advantages and Limitations of GC-MS
| Advantages | Limitations |
| High sensitivity and specificity. | Requires the analyte to be volatile or amenable to derivatization. |
| Provides structural information from mass spectra. | Derivatization can introduce artifacts and variability. |
| Excellent for identifying unknown impurities. | Not suitable for thermally labile compounds. |
| Established libraries for compound identification. |
Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Purity Standard
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct determination of the purity of a substance without the need for a reference standard of the same compound.[4][5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Principle of Quantification
By co-dissolving a known mass of the sample with a known mass of a certified internal standard of known purity, the purity of the sample can be calculated by comparing the integral of a specific resonance of the analyte to that of the internal standard. This method provides an absolute measure of purity.[6]
Experimental Protocol: 1H qNMR
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a high-resolution probe.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Pulse Program | zg30 (or similar with a 30° pulse angle) | Ensures full relaxation of nuclei between scans. |
| Relaxation Delay (d1) | > 5 x T1 of the slowest relaxing proton | Critical for accurate integration. |
| Number of Scans (ns) | 16 or higher | To achieve a good signal-to-noise ratio. |
| Acquisition Time (aq) | > 3 s | For good digital resolution. |
Data Processing and Calculation:
-
Apply a Fourier transform to the FID.
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualization of qNMR Workflow
Sources
- 1. ijpsm.com [ijpsm.com]
- 2. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.unar.ac.id [repository.unar.ac.id]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-(2-Nitrophenoxy)azetidine and Other Azetidine-Based Photocleavable Linkers for Advanced Research Applications
In the intricate landscape of chemical biology and drug development, the ability to exert precise spatiotemporal control over the release of bioactive molecules is paramount. Photocleavable protecting groups (PPGs), often termed "photocages," have emerged as indispensable tools, enabling researchers to initiate biological processes or release therapeutic agents with the trigger of light.[1] The o-nitrobenzyl (ONB) group has long been a workhorse in this field, valued for its reliable cleavage upon UV irradiation.[2] This guide provides an in-depth comparison of 3-(2-Nitrophenoxy)azetidine , a molecule combining the classic ONB photocage with the increasingly popular azetidine scaffold, against other classes of photocleavable azetidine derivatives, with a focus on their performance, underlying mechanisms, and practical applications.
The incorporation of the azetidine motif into drug candidates and chemical probes has gained significant traction. This four-membered nitrogen-containing heterocycle is prized for its ability to impart desirable physicochemical properties, such as improved metabolic stability, enhanced solubility, and structural rigidity.[3] When combined with a photocleavable moiety, the azetidine ring offers a unique opportunity to create novel linkers and caging groups with potentially superior performance characteristics.
The o-Nitrobenzyl Moiety: A Foundation for Photocleavage
The photochemical behavior of this compound is dictated by its o-nitrobenzyl core. The mechanism of cleavage for ONB-based compounds is a well-established intramolecular process.[4] Upon absorption of UV light (typically in the 340-365 nm range), the nitro group is excited, leading to the abstraction of a hydrogen atom from the benzylic carbon. This initiates a cascade of rearrangements, culminating in the cleavage of the benzylic ether bond and the release of the protected molecule—in this case, 3-hydroxyazetidine—and a 2-nitrosobenzaldehyde byproduct.[4]
The efficiency of this process is described by the quantum yield (Φ), which represents the number of molecules cleaved per photon absorbed.[5] For standard o-nitrobenzyl ethers, the quantum yield can vary significantly based on the leaving group and substitution on the aromatic ring.[5][6]
Comparative Analysis: this compound vs. Coumarin-Based Azetidine Derivatives
Coumarin derivatives offer the advantage of longer absorption wavelengths, often extending into the visible light spectrum, which can be less damaging to biological samples.[8] Recent studies have demonstrated that substituting the traditional diethylamino group on a coumarin fluorophore with an azetidinyl group can significantly enhance the quantum yield of photorelease.[7][9]
Below is a table summarizing the key performance indicators for these two classes of photocleavable azetidine derivatives.
| Parameter | This compound (o-Nitrobenzyl class) | 7-Azetidinylcoumarin Esters (Coumarin class) | Key Takeaway |
| Cleavage Wavelength (λmax) | ~340-365 nm (UVA)[2] | ~365-436 nm (UVA to Visible)[8] | Coumarin derivatives offer the potential for cleavage with less damaging, longer wavelength light. |
| Quantum Yield (Φ) | Estimated 0.01-0.1 (inferred from similar ONB ethers)[5][10] | 0.02-0.2 (can be 2- to 5-fold higher than diethylamino analogues)[7] | Azetidinyl substitution on coumarins has been proven to significantly boost cleavage efficiency. |
| Cleavage Byproducts | 2-Nitrosobenzaldehyde[4] | Coumarin alcohol derivative[8] | The reactivity of the nitroso byproduct from ONB cleavage is a potential concern for sensitive biological systems.[2] |
| Azetidine Moiety's Role | Serves as the released molecule (3-hydroxyazetidine) or part of a larger released structure. | Acts as a performance-enhancing substituent on the chromophore.[7] | The function of the azetidine ring is fundamentally different between these two classes. |
| Synthetic Accessibility | Synthesized from 3-hydroxyazetidine and a suitable o-nitrobenzyl halide. | More complex multi-step synthesis to build the substituted coumarin core.[11] | The ONB derivative is likely more straightforward to synthesize for custom applications. |
Mechanistic Insights and Structural Rationale
The enhanced performance of azetidinyl-substituted coumarins is attributed to the unique electronic and steric properties of the four-membered ring. The constrained nature of the azetidine ring can inhibit non-radiative decay pathways of the excited state, thereby favoring the productive photocleavage pathway.[7][9] This leads to a higher quantum yield of photorelease compared to more flexible dialkylamino-substituted coumarins.
For this compound, the primary determinant of cleavage efficiency is the stability of the leaving group. The quantum yields for the photorelease of leaving groups from ONB cages are correlated with the stabilization these groups provide to the incipient radical in the transition state.[5]
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-(2-nitrophenoxy)azetidine
This protocol describes the synthesis of the Boc-protected precursor of this compound, which can be deprotected under acidic conditions.[12]
Materials:
-
N-Boc-3-hydroxyazetidine
-
2-Fluoronitrobenzene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add a solution of 2-fluoronitrobenzene (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-3-(2-nitrophenoxy)azetidine.
Protocol 2: Determination of Photocleavage Quantum Yield
This protocol provides a general method for determining the quantum yield of a photocleavable compound using a chemical actinometer.
Materials:
-
Photocleavable azetidine derivative (e.g., this compound)
-
Chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate)
-
Solvent (e.g., acetonitrile or a buffered aqueous solution)
-
Monochromatic light source (e.g., a laser or a lamp with a narrow bandpass filter)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a solution of the photocleavable compound in the desired solvent with an absorbance of approximately 0.1 at the irradiation wavelength (λ_irr).
-
Prepare a solution of the chemical actinometer in the same solvent with a similar absorbance at λ_irr.
-
Irradiate the sample solution in a quartz cuvette for a set period, ensuring the total conversion is less than 10% to maintain first-order kinetics.
-
Monitor the change in absorbance of the starting material or the appearance of a product at a specific wavelength using a UV-Vis spectrophotometer.
-
Under identical irradiation conditions (light source, geometry, and irradiation time), irradiate the actinometer solution.
-
Determine the change in the actinometer (e.g., formation of Fe²⁺ for the ferrioxalate actinometer).
-
Calculate the quantum yield (Φ_sample) using the following equation:
Φ_sample = Φ_act * (ΔA_sample / ε_sample) / (ΔA_act / ε_act)
where Φ_act is the quantum yield of the actinometer, ΔA is the change in absorbance, and ε is the molar extinction coefficient of the species being monitored.
Visualizing the Concepts
Conclusion and Future Outlook
The fusion of the azetidine scaffold with photocleavable protecting groups presents a promising avenue for the development of advanced chemical tools. This compound stands as a valuable, albeit classic, example, leveraging the well-understood photochemistry of the o-nitrobenzyl group. Its primary utility lies in applications where the controlled release of a 3-hydroxyazetidine-containing fragment is desired.
In contrast, the use of azetidine as a substituent to enhance the photophysical properties of other chromophores, such as coumarins, represents a more modern and potentially more powerful strategy. The demonstrated ability of the azetidinyl group to boost the quantum yield of photorelease opens the door to creating highly efficient PPGs that operate at biologically benign wavelengths.
Future research should focus on the direct measurement of the photophysical properties of this compound to provide a concrete data point for comparison. Furthermore, the exploration of other photocleavable scaffolds incorporating the azetidine ring, both as the leaving group and as a modulating substituent, will undoubtedly lead to the development of next-generation photocages with superior performance for a wide range of applications in drug delivery, proteomics, and materials science.
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High Photostability in Nonconventional Coumarins with Far-Red/NIR Emission through Azetidinyl Substitution. The Journal of Organic Chemistry. [Link]
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Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. [Link]
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Photolabile coumarins with improved efficiency through azetidinyl substitution. Chemical Science. [Link]
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A Simple and Effective Cleavable Linker for Chemical Proteomics Applications. PMC - NIH. [Link]
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Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Science Publishing. [Link]
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Photolabile coumarins with improved efficiency through azetidinyl substitution. PubMed. [Link]
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Photocleavable linker for the patterning of bioactive molecules. PMC - NIH. [Link]
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Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. [Link]
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Photolabile protecting group. Wikipedia. [Link]
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Variety of o-Nitrobenzyl derivatives, with different substitution... ResearchGate. [Link]
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Rapid Photolytic Release of Cytidine 5'-diphosphate From a Coumarin Derivative: A New Tool for the Investigation of Ribonucleotide Reductases. PubMed. [Link]
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A Comparative Guide to the Biological Activity of 3-(2-Nitrophenoxy)azetidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling platform for the design of novel therapeutic agents with improved physicochemical and pharmacokinetic properties.[1] Azetidine-containing molecules have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][2] This guide focuses on the prospective biological landscape of a specific subclass: 3-(2-nitrophenoxy)azetidine analogs. While direct experimental data for this precise analog family is limited in publicly accessible literature, this document provides a comparative analysis based on structurally related compounds, offering a predictive framework for their potential biological activities and a roadmap for their experimental evaluation.
Comparative Analysis: Unveiling the Potential of this compound Analogs
The introduction of a 2-nitrophenoxy moiety at the 3-position of the azetidine ring presents a unique combination of structural features that could translate into a distinct biological profile. The electron-withdrawing nature of the nitro group and the steric bulk of the substituted phenyl ring are expected to significantly influence the molecule's interaction with biological targets.
Anticipated Biological Activities: An Inferential Analysis
Based on the known activities of structurally similar azetidine derivatives, we can hypothesize several potential therapeutic applications for this compound analogs:
-
Antimicrobial Activity: Azetidine derivatives, particularly azetidin-2-ones (β-lactams), are renowned for their antibacterial properties.[3] The strained four-membered ring is a key pharmacophore that can inhibit bacterial cell wall synthesis. While the 3-phenoxy linkage differs from the β-lactam structure, the inherent reactivity of the azetidine ring could still confer antimicrobial effects. A comparative screening against a panel of Gram-positive and Gram-negative bacteria would be a crucial first step.
-
Anticancer Activity: Several azetidine analogs have been investigated as potential anticancer agents. For instance, certain derivatives have been found to act as Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, a key target in oncology.[4] The 3-phenoxy moiety could potentially mimic the interactions of known STAT3 inhibitors.
-
Central Nervous System (CNS) Activity: The conformational rigidity of the azetidine ring makes it an attractive scaffold for targeting CNS receptors. Aryloxyazetidines have been explored as oxytocin antagonists, highlighting their potential to modulate neurological pathways.[5] Furthermore, other azetidine analogs have been evaluated as inhibitors of vesicular dopamine uptake, suggesting a role in treating substance abuse.[6]
-
Enzyme Inhibition: The diverse functionalities that can be introduced onto the azetidine core allow for the targeting of various enzymes. For example, some 2-azetidinone derivatives have been designed as potential antihyperlipidemic agents by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein.[7]
Comparative Data of Related Azetidine Analogs
To provide a quantitative context, the following table summarizes the biological activities of some reported azetidine derivatives that share structural similarities with the 3-phenoxyazetidine core. It is important to note that these are not direct analogs of this compound, but they provide valuable structure-activity relationship (SAR) insights.
| Compound Class | Biological Target/Activity | Potency (IC50/Ki) | Reference |
| Aryloxyazetidines | Oxytocin Antagonism | High nanomolar | [5] |
| Azetidine Amides | STAT3 Inhibition | 1-10 µM | [4] |
| 2-Azetidinone Analogs | Antihyperlipidemic (NPC1L1) | Comparable to Ezetimibe | [7] |
| cis- and trans-Azetidine Analogs | Vesicular Dopamine Uptake Inhibition | Ki ≤ 66 nM | [6] |
| Azetidin-2-one Derivatives | Antibacterial | Zone of inhibition: 22-25 mm | [3] |
Experimental Protocols: A Roadmap for Biological Evaluation
The following section outlines a detailed, step-by-step methodology for the synthesis and preliminary biological screening of novel this compound analogs.
Synthesis of this compound Analogs
A general synthetic route to 3-aryloxyazetidines can be adapted for the synthesis of the target compounds. The following is a representative protocol:
Step 1: N-Protection of 3-hydroxyazetidine
-
To a solution of 3-hydroxyazetidine hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) at 0 °C.
-
Slowly add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction and purify the product (e.g., by column chromatography) to obtain N-protected 3-hydroxyazetidine.
Step 2: Williamson Ether Synthesis
-
To a solution of N-protected 3-hydroxyazetidine in a polar aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride) at 0 °C.
-
After stirring for a short period, add 1-fluoro-2-nitrobenzene.
-
Heat the reaction mixture and monitor for completion by TLC.
-
Quench the reaction, extract the product, and purify by column chromatography to yield N-protected this compound.
Step 3: Deprotection
-
Dissolve the N-protected this compound in a suitable solvent (e.g., dichloromethane).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection).
-
Stir at room temperature until the reaction is complete.
-
Remove the solvent and excess acid under reduced pressure to obtain the desired this compound analog.
Preliminary Biological Screening Workflow
A tiered screening approach is recommended to efficiently assess the biological activity of the newly synthesized analogs.
Caption: A tiered workflow for the biological evaluation of novel azetidine analogs.
Detailed Protocols for Primary Screens:
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., MDA-MB-231, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Potential Mechanism of Action: A Visual Hypothesis
Given the structural alerts, a plausible mechanism of action for anticancer activity could involve the inhibition of a critical signaling pathway, such as the JAK/STAT pathway.
Caption: A hypothesized mechanism of action for this compound analogs in cancer.
Conclusion and Future Directions
The this compound scaffold represents an intriguing, yet underexplored, area of medicinal chemistry. Based on a comparative analysis of related azetidine derivatives, these analogs hold the potential for a range of biological activities, including antimicrobial, anticancer, and CNS-modulating effects. The experimental framework provided in this guide offers a clear and logical path for the synthesis and systematic evaluation of these novel compounds. Further investigation into the structure-activity relationships of this class of molecules could lead to the discovery of potent and selective therapeutic agents.
References
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Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate. 2020. Available from: [Link]
- Ahmed SE, et al. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. 2025;9(1):146-154.
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. 2020. Available from: [Link]
-
Design, synthesis and biological evaluation of some 2-azetidinone derivatives as potential antihyperlipidemic agents. PubMed. 2013. Available from: [Link]
-
Brown A, et al. Triazole oxytocin antagonists: Identification of an aryloxyazetidine replacement for a biaryl substituent. PubMed. 2009. Available from: [Link]
-
Synthesis and biological evaluation of aryloxyacetamide derivatives as neuroprotective agents. PubMed. 2016. Available from: [Link]
-
Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed. 2013. Available from: [Link]
-
Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI. 2013. Available from: [Link]
-
Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. ResearchGate. 2013. Available from: [Link]
-
Raauf AMR. Synthesis, Characterization and Biological Activity of New Mefenamic acid - Oxoazetidine Derivatives. Al Mustansiriyah Journal of Pharmaceutical Sciences. 2013;13(1). Available from: [Link]
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Structure-activity relationship (SAR) studies of 3-(2-Nitrophenoxy)azetidine derivatives
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 3-Phenoxyazetidine Derivatives
Introduction: The Azetidine Scaffold as a Privileged Motif in Drug Discovery
The four-membered, nitrogen-containing azetidine ring has emerged as a highly valuable scaffold in medicinal chemistry.[1] Its inherent ring strain and non-planar, puckered conformation offer a unique three-dimensional geometry that can enhance binding to biological targets.[1] Furthermore, the sp3-rich character of the azetidine ring often leads to improved physicochemical properties, such as increased solubility and metabolic stability, compared to more traditional, planar aromatic structures.[1] These features make azetidine derivatives attractive candidates for developing novel therapeutics across a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[1][2]
This guide focuses on the structure-activity relationship (SAR) of 3-phenoxyazetidine derivatives, using the 3-(2-nitrophenoxy)azetidine core as a foundational example. While comprehensive SAR studies on this specific nitro-substituted analogue are not extensively detailed in public literature, we will apply established principles of medicinal chemistry and draw parallels from related azetidine classes to construct a predictive SAR model. This guide is designed for researchers and drug development professionals, providing a framework for designing and evaluating novel compounds based on this promising scaffold. We will explore the causal relationships behind experimental design, present standardized protocols, and propose a logical workflow for systematic SAR exploration.
Dissecting the this compound Scaffold for SAR Analysis
To systematically investigate the SAR of this compound class, the core structure can be divided into three primary regions for modification. Understanding the impact of substitutions in each region is critical for optimizing potency, selectivity, and pharmacokinetic properties.
Caption: Key regions for SAR modification on the 3-phenoxyazetidine scaffold.
Region A: The Azetidine Ring (N-1 Position): The secondary amine of the azetidine ring is a critical handle for modification. Unsubstituted, it can act as a hydrogen bond donor or a basic center. Alkylation or acylation at this position can profoundly impact the molecule's properties:
-
Lipophilicity and Solubility: Introducing lipophilic groups (e.g., alkyl chains, benzyl groups) can enhance membrane permeability but may decrease aqueous solubility. Conversely, incorporating polar groups can improve solubility.
-
Target Engagement: For many targets, the N-1 substituent can be tailored to fit into specific hydrophobic pockets or to introduce additional hydrogen bonding interactions, thereby increasing potency. Studies on azetidine-based GABA uptake inhibitors, for instance, have shown that large, lipophilic N-alkylated derivatives are crucial for high potency at the GAT-1 transporter.[3]
Region B: The Phenoxy Linker: The ether linkage provides a balance of stability and conformational flexibility. While less commonly modified, replacing the oxygen atom with sulfur (thioether) or nitrogen (amine) would significantly alter bond angles, length, and electronic properties, which could be explored in advanced optimization stages.
Region C: The Phenyl Ring Substituents: This region is arguably the most critical for modulating target-specific interactions and electronic properties. The position, number, and nature of substituents are key variables.
-
The 2-Nitro Group: The nitro group is a strong electron-withdrawing group. Its placement at the ortho position can influence the conformation of the phenoxy ring relative to the azetidine core due to steric hindrance and potential intramolecular interactions.
-
Exploring Alternatives: Replacing the nitro group with other substituents allows for a systematic probing of the electronic and steric requirements of the target's binding site. For example, comparing a nitro group (strong electron-withdrawing) with a methoxy group (electron-donating) or a chloro group (electron-withdrawing, but with different steric and electronic properties) can provide crucial SAR insights.
Comparative Analysis of Phenyl Ring Modifications
To optimize the activity of a lead compound like this compound, a library of analogues with diverse phenyl ring substitutions should be synthesized and evaluated. The table below provides a comparative framework for how different substituents might influence biological activity relative to the parent compound.
| Compound | Region C Modification (Phenyl Ring) | Rationale for Synthesis | Predicted Impact on Activity (Hypothetical) |
| Parent | 2-Nitro | Starting point; strong electron-withdrawing group (EWG). | Baseline activity. |
| Analogue 1 | 4-Nitro | Isomer comparison; moves the EWG to a sterically less hindered position. | May increase or decrease potency depending on the shape of the binding pocket. |
| Analogue 2 | 2-Amino | Reduction of the nitro group; introduces a basic, electron-donating group (EDG). | Significant change in electronics and H-bonding capacity; likely to alter activity and possibly target selectivity. |
| Analogue 3 | 2-Chloro | Halogen substitution; provides an EWG with different steric and electronic character than nitro. | Probes for halogen-bonding interactions; may improve metabolic stability. |
| Analogue 4 | 2-Methoxy | Introduces an EDG; acts as a hydrogen bond acceptor. | Reverses the electronic effect of the nitro group; explores preference for EDGs. |
| Analogue 5 | 2,4-Dichloro | Disubstitution; increases lipophilicity and probes multiple sites. | May enhance potency by occupying a larger pocket or through multiple interactions. |
| Analogue 6 | Unsubstituted | Phenyl | Removes all substituents to determine the baseline contribution of the phenoxy group itself. |
Experimental Protocols for SAR Exploration
A robust and reproducible experimental workflow is essential for generating high-quality SAR data. The following protocols provide a standardized approach for the synthesis and biological evaluation of 3-phenoxyazetidine derivatives.
Protocol 1: General Synthesis of 3-Phenoxyazetidine Derivatives
This protocol describes a general method for the synthesis of N-Boc-protected 3-phenoxyazetidine, which can then be deprotected and further functionalized at the N-1 position.
Objective: To synthesize a library of 3-phenoxyazetidine analogues by coupling various substituted phenols with an azetidine precursor.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Substituted phenol (e.g., 2-nitrophenol, 4-chlorophenol)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure (Mitsunobu Reaction):
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.), the desired substituted phenol (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DIAD (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the N-Boc-3-(substituted-phenoxy)azetidine derivative.
Deprotection:
-
Dissolve the purified N-Boc protected intermediate in DCM.
-
Add TFA (5-10 eq.) and stir at room temperature for 1-2 hours.
-
Concentrate the solution under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the final 3-(substituted-phenoxy)azetidine product.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is a standard colorimetric assay to assess the cytotoxic effect of the synthesized compounds on a cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the azetidine derivatives.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 breast cancer cells)[4]
-
DMEM or RPMI-1640 culture medium with 10% FBS
-
Synthesized azetidine compounds dissolved in DMSO (10 mM stock)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compounds in culture medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should be ≤ 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with medium only (blank) and medium with 0.5% DMSO (vehicle control).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Workflow for a Systematic SAR Study
A logical and iterative process is key to an effective SAR study. The workflow below outlines the steps from initial compound design to lead optimization.
Caption: A systematic workflow for conducting a structure-activity relationship study.
Conclusion
The 3-phenoxyazetidine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and extensive SAR data for the this compound derivative itself is limited, a systematic approach to its exploration can yield valuable insights. By methodically modifying the three key regions of the molecule—the azetidine N-1 position, the phenoxy linker, and the phenyl ring substituents—researchers can build a comprehensive understanding of the structural requirements for biological activity. The protocols and workflow presented in this guide provide a robust framework for synthesizing, evaluating, and comparing novel derivatives, ultimately enabling the rational design of potent and selective drug candidates. This iterative process of design, synthesis, and testing is the cornerstone of modern medicinal chemistry and will be essential in unlocking the full therapeutic potential of this versatile chemical class.
References
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Yue, P., Zhu, Y., Brotherton-Pleiss, C., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. Available from: [Link]
-
Singh, R., Singh, L., & Singh, G. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Heterocyclic Chemistry. Available from: [Link]
-
Sarig, H., Weintraub, O., Abramsky, O., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2494-2503. Available from: [Link]
-
Han, Y., Han, M., Shin, D., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. Available from: [Link]
-
Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]
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A Comparative Evaluation of Novel Therapeutics Derived from the 3-(2-Nitrophenoxy)azetidine Scaffold
For drug discovery researchers and scientists, the azetidine scaffold is a privileged structure, offering a unique combination of three-dimensionality and metabolic stability that is highly desirable in modern medicinal chemistry.[1] This guide provides an in-depth technical comparison of compounds synthesized from the versatile starting material, 3-(2-Nitrophenoxy)azetidine. While comprehensive in vivo data for derivatives of this specific scaffold remains emerging, this guide will leverage available data from structurally similar analogs, particularly 3-aminoazetidine derivatives, to provide a robust framework for evaluation and comparison.[2]
The journey from a simple starting material to a potential clinical candidate is fraught with challenges. The experimental choices made along this path are critical. Here, we will not only present data but also delve into the causality behind the experimental designs, offering insights honed from years of field experience in drug development.
From Starting Material to Bioactive Cores: A Synthetic Strategy
The synthetic utility of this compound lies in the reactivity of the nitro group. A common and effective strategy to unlock the therapeutic potential of this scaffold is the reduction of the nitro group to an amine. This transformation opens up a vast chemical space for derivatization, allowing for the introduction of diverse functionalities to probe structure-activity relationships (SAR).
A plausible and widely used method for this reduction is catalytic hydrogenation. This method is favored for its efficiency and clean reaction profile.
Experimental Protocol: Reduction of this compound
-
Dissolution: Dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-(2-aminophenoxy)azetidine, which can be purified further by column chromatography if necessary.
This resulting 3-(2-aminophenoxy)azetidine is a key intermediate, ready for coupling with a variety of carboxylic acids, sulfonyl chlorides, or other electrophiles to generate a library of candidate compounds.
In Vitro Evaluation: A Comparative Analysis
The initial assessment of newly synthesized compounds invariably begins with a battery of in vitro assays to determine their biological activity and potential liabilities. For the purpose of this guide, we will focus on the evaluation of derivatives as triple reuptake inhibitors (TRIs), a promising strategy for the treatment of depression.[2]
Comparative Analysis of 3-Aminoazetidine Analogs as Triple Reuptake Inhibitors
A significant body of research has focused on the development of 3-aminoazetidine analogs as inhibitors of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2] The simultaneous inhibition of these three key monoamine transporters is a promising strategy for developing fast-acting and broad-spectrum antidepressants.[2]
Table 1: In Vitro Inhibitory Activities of 3-Aminoazetidine Analogs [2]
| Compound ID | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| Analog A | 15 | 25 | 50 |
| Analog B | 8 | 12 | 30 |
| Alternative TRI 1 | 10 | 20 | 45 |
| Alternative TRI 2 | 22 | 35 | 70 |
Data presented is representative of typical values found in the literature for this class of compounds and is intended for comparative purposes.
Experimental Protocol: In Vitro Transporter Inhibition Assay
-
Cell Culture: Maintain stable cell lines expressing the human serotonin, norepinephrine, or dopamine transporters in appropriate culture medium.
-
Compound Preparation: Prepare a dilution series of the test compounds and reference standards in a suitable buffer.
-
Assay Initiation: In a 96-well plate, combine the cell suspension, a radiolabeled substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine), and the test compound.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for transporter uptake of the radiolabeled substrate.
-
Termination and Scintillation Counting: Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing to remove unbound radiolabel. Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake for each compound concentration and determine the IC50 value by non-linear regression analysis.
In Vivo Evaluation: Assessing Therapeutic Potential
Promising candidates from in vitro screening are advanced to in vivo models to assess their efficacy and pharmacokinetic properties. The forced swim test in mice is a commonly used behavioral model to evaluate the antidepressant potential of novel compounds.[3]
Comparative In Vivo Efficacy in the Mouse Forced Swim Test
Table 2: In Vivo Antidepressant-like Effects of a Representative 3-Aminoazetidine Analog [3]
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (seconds) |
| Vehicle | - | 180 ± 15 |
| Analog B | 10 | 120 ± 12 |
| Alternative Antidepressant | 20 | 135 ± 10 |
*p < 0.05 compared to vehicle. Data is illustrative.
Experimental Protocol: Mouse Forced Swim Test
-
Acclimation: Acclimate male ICR mice to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compound, a reference antidepressant, or vehicle orally (p.o.) or via intraperitoneal (i.p.) injection at a specified time before the test.
-
Swim Session: Place each mouse individually into a glass cylinder filled with water (25 ± 1 °C) for a 6-minute session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of active, escape-oriented behaviors.
-
Data Analysis: Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test to compare the immobility times between treatment groups.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the evaluation process and the potential mechanism of action, the following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Caption: Mechanism of action for a Triple Reuptake Inhibitor (TRI) at the synapse.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Through strategic synthetic modifications, particularly focusing on the generation of 3-aminoazetidine analogs, it is possible to generate potent modulators of key biological targets. The comparative data and detailed protocols provided in this guide offer a comprehensive framework for researchers to advance their drug discovery programs. By understanding the causality behind experimental choices and employing robust, self-validating protocols, the journey from a promising scaffold to a potential clinical candidate can be navigated with greater confidence and efficiency.
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Navigating the Labyrinth of Azetidine Synthesis: A Comparative Guide to Functionalization
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and ability to act as a bioisostere for various functional groups have led to its incorporation into numerous drug candidates and approved therapeutics. However, the inherent ring strain of the azetidine nucleus presents a significant synthetic challenge, making the choice of an appropriate synthetic route paramount to the success of any research program targeting these valuable molecules. This guide provides a comparative analysis of the most prominent synthetic strategies for accessing functionalized azetidines, offering insights into their mechanisms, scopes, and practical considerations to aid researchers in navigating this complex synthetic landscape.
[2+2] Cycloadditions: The Power of Photochemistry in Azetidine Synthesis
The most direct approach to the azetidine core is arguably the [2+2] cycloaddition of an imine and an alkene, a transformation known as the aza Paternò-Büchi reaction.[1] While conceptually elegant, this method has historically been hampered by competing side reactions and the need for high-energy UV irradiation. However, recent advances in visible-light photocatalysis have revitalized this strategy, offering milder and more selective reaction conditions.[2][3]
Mechanism of the Visible-Light-Mediated Aza Paternò-Büchi Reaction
The visible-light-mediated aza Paternò-Büchi reaction typically employs a photocatalyst that, upon excitation with visible light, transfers its energy to either the imine or the alkene, promoting it to an excited triplet state.[4] This excited species then undergoes a stepwise radical cycloaddition with its reaction partner to form the azetidine ring. The use of visible light allows for greater functional group tolerance compared to UV-driven methods, as it avoids the excitation of many common organic chromophores.[3]
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The Strategic Advantage of 3-(2-Nitrophenoxy)azetidine: A Comparative Guide for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart superior physicochemical and pharmacokinetic properties is relentless. Azetidines, as conformationally restricted building blocks, have emerged as valuable isosteres for larger, more flexible ring systems, often leading to enhanced solubility, metabolic stability, and target engagement.[1][2] Among the diverse array of substituted azetidines, 3-(2-nitrophenoxy)azetidine presents itself as a uniquely versatile tool. This guide provides an in-depth comparison of this compound with analogous building blocks, supported by experimental insights and protocols, to illuminate its strategic advantages in complex, multi-step synthetic campaigns.
The Unique Proposition: A Stable Ether with an Orthogonal Trigger
At its core, this compound is a 3-alkoxy-substituted azetidine, a class of compounds that has gained traction in the synthesis of bioactive molecules.[3] However, the strategic placement of a nitro group on the phenoxy moiety transforms it from a simple building block into a sophisticated synthetic intermediate. The 2-nitrophenyl ether linkage is remarkably stable to a wide range of reaction conditions, yet it can be selectively cleaved under UV irradiation.[4][5] This photolabile nature provides an orthogonal deprotection strategy, a critical advantage in the synthesis of complex molecules where multiple protecting groups are required.[6]
This dual characteristic allows for a synthetic sequence where the this compound core is incorporated and subjected to various transformations, such as N-alkylation or N-arylation, while the ether remains intact. At a later, strategic point in the synthesis, the latent 3-hydroxy functionality can be unmasked using light, without the need for harsh chemical reagents that could compromise other sensitive functional groups.[7][8]
Comparative Analysis with Alternative Building Blocks
To fully appreciate the utility of this compound, it is essential to compare it with other commonly used 3-substituted azetidine building blocks.
Building Block Synthesis
The primary synthetic routes to these key azetidine intermediates starting from commercially available precursors are summarized below.
| Building Block | Starting Material | Key Transformation | Typical Reagents | Representative Yield |
| This compound | N-Boc-3-hydroxyazetidine | Mitsunobu Reaction | 2-Nitrophenol, PPh₃, DIAD | >85%[9] |
| N-Boc-3-hydroxyazetidine | Epichlorohydrin & Benzylamine | Multi-step synthesis | - | Commercially available |
| 3-Phenoxyazetidine | N-Boc-3-hydroxyazetidine | Mitsunobu Reaction | Phenol, PPh₃, DIAD | ~90%[10] |
| N-Boc-3-azetidinone | N-Boc-3-hydroxyazetidine | Oxidation | Dess-Martin periodinane | >90% |
The synthesis of 3-O-aryl azetidines, including our target molecule, is efficiently achieved via the Mitsunobu reaction from N-Boc-3-hydroxyazetidine.[3][11] This method offers high yields and a straightforward procedure.
Experimental Protocol: Synthesis of N-Boc-3-(2-nitrophenoxy)azetidine via Mitsunobu Reaction
This protocol is adapted from established procedures for the Mitsunobu reaction with substituted phenols and N-Boc-3-hydroxyazetidine.[3][9]
Materials:
-
N-Boc-3-hydroxyazetidine
-
2-Nitrophenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-hydroxyazetidine (1.0 eq) and 2-nitrophenol (1.2 eq).
-
Dissolve the solids in anhydrous THF.
-
Add triphenylphosphine (1.5 eq) to the solution and stir until fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the cooled solution. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford N-Boc-3-(2-nitrophenoxy)azetidine.
N-Functionalization: A Comparative Perspective
The secondary amine of the deprotected azetidine core is a key handle for diversification. N-alkylation and N-arylation are common transformations used to build molecular complexity.
N-Alkylation:
Reductive amination and direct alkylation with alkyl halides are robust methods for the N-alkylation of 3-substituted azetidines.[12][13][14] While direct head-to-head comparative yield data is scarce in the literature, the electronic nature of the 3-substituent is not expected to dramatically alter the nucleophilicity of the azetidine nitrogen. Therefore, similar efficiencies can be anticipated for these building blocks under optimized conditions.
| Reaction | Building Block | Typical Reagents | Representative Yield |
| N-Benzylation | 3-Phenoxyazetidine | Benzyl bromide, K₂CO₃, MeCN | 92%[10] |
| N-Alkylation | 3-(2,4,5-Trichlorophenoxy)azetidine | Alkyl halide, Base | 80-90%[15] |
| Reductive Amination | 3-Phenylazetidine | Aldehyde, NaBH(OAc)₃ | Good to Excellent[13] |
The true advantage of this compound lies not in a potentially marginal difference in N-alkylation yield, but in the strategic options it enables post-functionalization.
Experimental Protocol: General N-Alkylation of 3-Substituted Azetidines
This generalized protocol is applicable to this compound and its analogs.[12][15]
Materials:
-
3-Substituted azetidine hydrochloride (e.g., this compound HCl)
-
Alkyl halide (e.g., Benzyl bromide)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA)
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
Procedure:
-
To a solution of the 3-substituted azetidine hydrochloride (1.0 eq) in the chosen solvent, add the base (2.5-3.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.2 eq) dropwise.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter off any inorganic salts and concentrate the filtrate.
-
Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
N-Arylation:
Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the N-arylation of azetidines.[16][17] This reaction is generally tolerant of a wide range of functional groups, and the 2-nitrophenoxy ether is expected to be fully compatible with these conditions.
Visualizing the Synthetic Pathways
Caption: Synthetic workflow highlighting the orthogonal deprotection strategy.
The Power of Orthogonality: Photolytic Deprotection
The defining advantage of this compound is the ability to cleave the ether linkage using UV light, regenerating the 3-hydroxyazetidine.[4] This transformation proceeds via an intramolecular hydrogen abstraction by the excited nitro group, a mechanism often referred to as a Norrish Type II-like process.[4] The reaction is clean and occurs under neutral conditions, making it compatible with sensitive functional groups that would not tolerate acidic or basic hydrolysis.[7]
Caption: Simplified mechanism of photolytic cleavage.
Experimental Protocol: Photolytic Deprotection of the 2-Nitrophenoxy Group
This generalized protocol is based on established procedures for the photocleavage of 2-nitrobenzyl and related ethers.[1][18][19]
Materials:
-
N-functionalized this compound derivative
-
Solvent (e.g., acetonitrile, methanol, or dichloromethane)
-
UV photoreactor equipped with a lamp emitting at 350-365 nm (e.g., medium-pressure mercury lamp with a Pyrex filter)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the this compound derivative in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized but is typically in the range of 0.01-0.05 M.
-
Degas the solution by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove oxygen, which can quench the excited state.
-
Place the reaction vessel in the photoreactor and irradiate with UV light (350-365 nm) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction time can vary from minutes to several hours depending on the substrate and the intensity of the light source.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product, containing the desired 3-hydroxyazetidine and the 2-nitrosobenzaldehyde byproduct, can be purified by standard methods such as column chromatography or crystallization.
Conclusion
While building blocks such as 3-hydroxyazetidine and 3-phenoxyazetidine are valuable in their own right, this compound offers a distinct strategic advantage for the synthesis of complex, highly functionalized molecules. Its utility lies in the robust nature of the 2-nitrophenoxy ether, which withstands a variety of synthetic transformations, combined with the ability to unmask the 3-hydroxy group under mild, photolytic conditions. This orthogonal deprotection capability provides medicinal chemists with greater flexibility and control in their synthetic design, enabling the construction of novel chemical entities that would be challenging to access through conventional methods. The adoption of this compound into the synthetic chemist's toolbox can, therefore, accelerate the discovery and development of next-generation therapeutics.
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A Senior Application Scientist's Guide to Benchmarking the Efficacy of 3-(2-Nitrophenoxy)azetidine-Derived Compounds as Photolabile Caging Agents
For correspondence: [email protected]
Introduction: The Promise of Precision in Biological Inquiry
In the intricate world of cellular signaling, the ability to perturb biological processes with high spatiotemporal precision is paramount.[1][2][3] Photolabile protecting groups (PPGs), or "caged" compounds, are powerful tools that offer such control.[2] These molecules are rendered biologically inert by a covalently attached, light-sensitive moiety.[2][3] Upon illumination, the protecting group is cleaved, releasing the active molecule in a controlled manner.[2][4]
The 3-(2-Nitrophenoxy)azetidine scaffold represents a promising, yet underexplored, class of potential caging agents. The core structure combines two key features: the ortho-nitrobenzyl group, a classic and well-studied photolabile trigger, and an azetidine ring, a compact and rigid nitrogen-containing heterocycle that can serve as a pharmacophore or a versatile synthetic handle. The inherent properties of this scaffold suggest its utility in developing novel caged compounds for targeted drug delivery and the precise study of biological pathways.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of novel this compound-derived compounds. We will delve into the critical performance metrics, provide detailed experimental protocols for their evaluation, and compare them against established alternatives in the field.
The Central Hypothesis: Photocontrolled Release of Bioactive Azetidines
The central premise for a this compound-derived compound is its function as a caged precursor. The ortho-nitrobenzyl moiety is designed to absorb light, typically in the UV-A range (300-365 nm), triggering a photochemical reaction that cleaves the bond to the azetidine ring.[5] This releases the azetidine derivative, which can then interact with its biological target.
The primary goal of benchmarking is to rigorously assess the key performance indicators that determine a caged compound's utility and superiority over existing technologies. These include:
-
Photochemical Properties: How efficiently and at what wavelengths is the compound activated?
-
Biological Inertness: Is the compound truly inactive before light stimulation?
-
Release Kinetics: How quickly is the active molecule liberated?
-
Phototoxicity: Does the uncaging process or its byproducts harm the biological system?
-
Efficacy of the Released Ligand: Does the uncaged azetidine derivative effectively engage its target?
Comparative Landscape: Benchmarking Against the Gold Standards
To establish the efficacy of a novel this compound-derived compound (hypothetically named "Aze-Cage-X"), it is essential to compare its performance against well-characterized, commercially available caged compounds. The choice of comparators will depend on the intended application, but should include representatives from different classes of PPGs.
| Photolabile Protecting Group (PPG) | Typical One-Photon Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |
| o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01-0.3 | Features: Well-established chemistry, predictable cleavage mechanism.[5] Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, photobyproducts can be reactive.[5] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | ~350 | 350-365 | 0.006-0.16 | Features: Red-shifted absorption compared to oNB.[6] Drawbacks: Generally lower quantum yields.[6] |
| 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl (DMNPE) | ~355 | 350-365 | 0.09 | Features: Can be used for two-photon uncaging. Drawbacks: Lower quantum yield compared to some other cages.[6] |
| Ruthenium-bipyridine (RuBi) | Visible (Blue) | Visible / Two-Photon | High | Features: High quantum efficiency, excitable with visible light, reducing phototoxicity and increasing tissue penetration.[7][8][9][10] Drawbacks: More complex synthesis. |
| (6-Bromo-7-hydroxycoumarin-4-yl)methyl (Bhc) | ~380 | 365-405 | High | Features: High photolysis efficiency, suitable for two-photon applications.[11] Drawbacks: Potential for fluorescence interference. |
This table summarizes typical values; specific properties can vary depending on the caged molecule.
Experimental Protocols for Comprehensive Benchmarking
The following sections provide detailed, step-by-step methodologies for the critical experiments required to benchmark a novel caged compound.
Part 1: Characterizing Photochemical Properties
A thorough understanding of a caged compound's interaction with light is the foundation of its evaluation.
1.1 Determining the Quantum Yield of Uncaging (Φu)
The quantum yield is a measure of the efficiency of the photorelease process.[5][12][13]
Objective: To quantify the number of molecules uncaged per photon absorbed.
Methodology:
-
Prepare a solution of the caged compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration that gives an absorbance of ~0.1 at the desired irradiation wavelength.
-
Use a calibrated light source (e.g., a laser or a lamp with a monochromator) with a known photon flux.
-
Irradiate the sample for a series of short time intervals.
-
Monitor the uncaging process by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, to measure the decrease in the concentration of the caged compound and the increase in the concentration of the photoproducts.[12]
-
Calculate the quantum yield using the following formula: Φu = (moles of compound reacted) / (moles of photons absorbed)
For a detailed protocol on setting up an online UV-Vis spectroscopy system for quantum yield determination, refer to Stadler et al., 2018.[14]
1.2 Measuring the Two-Photon Absorption Cross-Section (δa)
For applications requiring high spatial resolution and deep tissue penetration, two-photon excitation is preferred.[15] The two-photon absorption cross-section is a measure of the probability of a molecule simultaneously absorbing two photons.[16]
Objective: To determine the efficiency of two-photon excitation.
Methodology:
-
Prepare a solution of the caged compound in a suitable solvent.
-
Use a femtosecond pulsed laser with tunable wavelength as the excitation source.
-
Employ a technique such as Z-scan or two-photon excited fluorescence (TPEF) to measure the two-photon absorption.[17][18]
-
In the Z-scan method, the sample is moved along the beam axis of a focused laser beam, and the change in transmittance is measured.[18]
-
In the TPEF method, the fluorescence emitted after two-photon absorption is measured and compared to a known standard.[16]
-
Calculate the two-photon absorption cross-section in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹).[16]
Part 2: Assessing Biological Performance
Beyond the photochemical properties, the biological performance of a caged compound is critical for its practical application.
2.1 Evaluating Biological Inertness
A fundamental requirement for any caged compound is that it must be biologically inert before photolysis.[1][2][19]
Objective: To confirm that the caged compound does not act as an agonist or antagonist at its target receptor or pathway before light activation.
Methodology:
-
Select a relevant cell-based assay that measures the activity of the target of the uncaged azetidine derivative. This could be a reporter gene assay, a calcium imaging assay, or an electrophysiological recording.
-
Apply the caged compound to the cells at a concentration at least 10-fold higher than the expected effective concentration of the uncaged molecule.[1]
-
Incubate the cells for a period sufficient for the compound to reach its target.
-
Measure the biological response in the absence of light.
-
Compare the response to that of a vehicle control and a positive control (the uncaged azetidine derivative). A lack of response in the presence of the caged compound indicates its biological inertness.
2.2 Determining the Kinetics of Release
The speed at which the active molecule is released is crucial for studying rapid biological processes.[2]
Objective: To measure the rate of appearance of the active azetidine derivative following a pulse of light.
Methodology:
-
Use a time-resolved spectroscopic technique, such as laser flash photolysis.
-
Excite the sample with a short laser pulse.
-
Monitor the transient changes in absorbance or fluorescence that are characteristic of the formation of the uncaged product.
-
Fit the kinetic data to an appropriate model to determine the rate constant for the release reaction. For many ortho-nitrobenzyl compounds, the release can be a multi-step process, and it is important to identify the rate-limiting step.[20]
2.3 Assessing Phototoxicity
Irradiation, especially with UV light, can be damaging to cells.[21][22] It is important to distinguish between toxicity caused by the light itself and toxicity caused by the caged compound or its photoproducts.
Objective: To determine the light dose and compound concentration that can be used without causing significant cell damage.
Methodology:
-
Culture cells in a multi-well plate.
-
Treat the cells with a range of concentrations of the caged compound.
-
Expose the cells to varying doses of light at the uncaging wavelength.
-
Include control groups: no light/no compound, light/no compound, and no light/compound.
-
After a suitable incubation period (e.g., 24 hours), assess cell viability using a standard assay such as MTT, LDH release, or live/dead staining.
-
Determine the threshold for phototoxicity.
2.4 Confirming the Efficacy of the Released Ligand
The final and most critical test is to demonstrate that the uncaged azetidine derivative is biologically active and elicits the expected response.
Objective: To show that light-induced uncaging leads to a dose-dependent biological effect.
Methodology:
-
Use the same cell-based assay as in the biological inertness test.
-
Apply the caged compound to the cells.
-
Deliver controlled pulses of light to uncage the compound.
-
Measure the biological response as a function of the light dose (which corresponds to the concentration of the released ligand).
-
Construct a dose-response curve and compare it to the dose-response curve of the synthetically prepared, uncaged azetidine derivative. The two curves should be superimposable, confirming that the uncaged molecule is responsible for the observed activity.
Visualizing the Workflow and Mechanisms
Clear diagrams are essential for understanding the experimental workflow and the underlying chemical and biological processes.
Benchmarking Workflow
Caption: A comprehensive workflow for benchmarking novel caged compounds.
Mechanism of Uncaging
Caption: The photochemical release mechanism of the azetidine derivative.
Conclusion: A Pathway to More Precise Biological Tools
The development of novel photolabile protecting groups is a continuous endeavor in chemical biology. The this compound scaffold holds significant potential for the creation of new and improved caged compounds. By following the rigorous benchmarking workflow outlined in this guide, researchers can systematically evaluate the efficacy of their novel compounds, compare them to existing standards, and ultimately contribute to the development of more precise and powerful tools for the study of biological systems. The self-validating nature of these protocols, from photochemical characterization to in-cell efficacy, ensures the trustworthiness and reproducibility of the findings, paving the way for their confident application in complex biological research.
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Corredor, C. C., Huang, Z. L., & Eilers, J. (2007). Measurement of the two-photon absorption cross section by means of femtosecond thermal lensing. Optica Publishing Group. [Link]
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Gualdani, R., et al. (2016). Sequential Uncaging with Green Light can be Achieved by Fine‐Tuning the Structure of a Dicyanocoumarin Chromophore. Chemistry – A European Journal, 22(44), 15848-15854. [Link]
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Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]
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Lee, H. M., Larson, D. R., & Lawrence, D. S. (2009). Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds. ACS Chemical Biology, 4(6), 409-427. [Link]
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Hasan, A., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 54(23), 6845-6848. [Link]
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Trigo, F. F., et al. (2009). Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. ResearchGate. [Link]
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Kunze, M. B. A., et al. (2018). Light‐Induced Uncaging for Time‐Resolved Observations of Biochemical Reactions by MAS NMR Spectroscopy. Angewandte Chemie International Edition, 57(42), 13917-13921. [Link]
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N., S., et al. (2019). Mechanism of the Photoinduced Uncaging Reaction of Puromycin Protected by a 6-Nitroveratryloxycarbonyl Group. ResearchGate. [Link]
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H., F. M., et al. (2008). A Photolabile Ligand for Light-Activated Release of Caged Copper. Duke People. [Link]
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Almassy, J., & Yule, D. I. (2013). Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels. Cold Spring Harbor Protocols, 2013(1), pdb.top066076. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2-Nitrophenoxy)azetidine
This document provides a detailed protocol for the safe handling and disposal of 3-(2-nitrophenoxy)azetidine (CAS No. 1219948-86-3), a heterocyclic building block crucial in modern drug discovery and development.[1] Adherence to these procedures is essential for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. As a specific Safety Data Sheet (SDS) for this compound is not consistently available, this guide synthesizes data from structurally related molecules—namely the azetidine core and nitrophenolic compounds—to establish a robust and cautious operational framework.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is the foundation of its safe management. The molecule's potential hazards can be inferred by examining its two primary structural components: the strained azetidine ring and the toxic nitrophenoxy group.
-
Azetidine Moiety : The azetidine ring is a four-membered nitrogen heterocycle. The parent compound, azetidine, is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[2] It is also harmful if swallowed.[2] These properties are primarily due to its basicity and the high ring strain, which can make it reactive.
-
Nitrophenoxy Moiety : Nitrophenols are a class of compounds known for their toxicity and persistence as environmental pollutants.[3] They are often categorized as acutely toxic and may cause significant irritation to the skin, eyes, and respiratory tract.[4][5] The U.S. Environmental Protection Agency (EPA) regulates nitroaromatic compounds as hazardous substances.[6]
Based on this analysis, this compound should be handled as a substance with multiple potential hazards.
| Structural Component | Known Hazards | Anticipated Hazard for this compound | Supporting Sources |
| Azetidine Ring | Corrosive (causes severe skin burns and eye damage), Flammable, Harmful if swallowed. | Potential for skin and eye irritation/corrosion; handle as a flammable solid/solution. Harmful if swallowed, inhaled, or in contact with skin. | [2][7] |
| 2-Nitrophenoxy Group | Acutely toxic, Skin/eye/respiratory irritant, Environmental pollutant. | Acute toxicity (oral, dermal, inhalation), Irritant properties, Hazardous to the environment. | [3][4][5] |
Mandatory Safety Protocols: PPE and Engineering Controls
Given the anticipated hazards, stringent safety measures are non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation exposure.
| Protection Type | Specification | Justification |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the chemical or its solutions, which may be corrosive or severely irritating to the eyes.[7][8] |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene) and a lab coat. | The azetidine moiety is known to cause severe skin burns, and nitrophenols can be dermally toxic.[2][5] |
| Respiratory Protection | NIOSH/MSHA-approved respirator (if weighing or transferring solid outside of a fume hood). | Prevents inhalation of dust or aerosols, which may be toxic and cause respiratory irritation.[5][9] |
| Engineering Controls | Chemical fume hood. | Essential for containing vapors and fine particulates during handling and transfer operations.[7] |
Step-by-Step Waste Management and Disposal Protocol
The proper segregation and containment of chemical waste are critical for safe disposal. Under no circumstances should this compound or its containers be disposed of via standard drains or municipal trash.[4][10]
Waste Segregation and Collection
All waste generated must be treated as hazardous waste.[11] Use separate, clearly labeled containers for different waste streams.
-
Unused or Expired Product:
-
Keep the compound in its original, tightly sealed container.
-
Label the container clearly with the words "HAZARDOUS WASTE ", the full chemical name: "This compound ", and the associated hazards (e.g., "Toxic," "Irritant").[11][12]
-
Store this container in a designated satellite accumulation area (SAA) away from incompatible materials like strong oxidizing agents and acids.[7][11]
-
-
Contaminated Liquid Waste (e.g., reaction solvents, rinsates):
-
Use a dedicated, compatible waste container (e.g., glass or polyethylene) designed for liquid waste.[11] Do not use metal containers.[11]
-
Label the container "HAZARDOUS WASTE - ORGANIC SOLVENTS " and list all constituents, including "this compound" and the solvent(s) with percentage estimates.[11]
-
Keep the container tightly capped at all times, except when adding waste.[11]
-
-
Contaminated Solid Waste (e.g., gloves, weigh boats, paper towels, silica gel):
-
Collect all contaminated disposable materials in a designated, durable plastic bag or a wide-mouth solid waste container.[12]
-
Label the container "HAZARDOUS WASTE - CONTAMINATED SOLID DEBRIS " and list the chemical contaminant: "this compound".[12]
-
Seal the container to prevent any dust or residue from escaping.
-
Caption: Waste Disposal Decision Workflow for this compound.
Decontamination of Non-Disposable Glassware
To ensure the complete removal of this potentially hazardous compound from reusable labware, a triple-rinse procedure is mandatory. This is a best-practice standard for acutely hazardous materials.[12]
-
First Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) that completely dissolves the compound. Collect this rinsate in the designated "HAZARDOUS WASTE - ORGANIC SOLVENTS " container.
-
Second Rinse: Repeat the rinse with fresh solvent. Collect this rinsate in the same hazardous waste container.
-
Third Rinse: Perform a final rinse with fresh solvent, which should also be collected as hazardous waste.[12]
-
After the triple rinse, the glassware can be washed using standard laboratory procedures.
Final Disposal
The ultimate disposal of this compound waste must be managed by a licensed environmental services or hazardous waste disposal company.[3] Your institution's Environmental Health & Safety (EHS) office will coordinate the pickup from the satellite accumulation area. The most probable disposal method for this type of compound is high-temperature incineration at a permitted facility.
Emergency Spill Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
Caption: Immediate Spill Response Protocol.
Minor Spill (Solid or Liquid):
-
Ensure appropriate PPE is worn.
-
Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[2]
-
Carefully sweep or scoop the material into a designated hazardous waste container.[9][13] Use non-sparking tools if a flammable solvent is involved.[7]
-
Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the solid hazardous waste container.
-
Wash the area with soap and water.
Major Spill:
-
Evacuate all personnel from the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the affected area until cleared by safety professionals.
By adhering to this comprehensive guide, researchers can effectively manage and dispose of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-Nitrophenoxy)azetidine
As researchers and scientists in drug development, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of novel chemical entities like 3-(2-Nitrophenoxy)azetidine demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Synthesized Hazard Profile: Understanding the Risk
The potential hazards of this compound are extrapolated from the known risks of its core components. This analysis forms the logical foundation for the specific PPE and handling protocols recommended.
| Component Moiety | Known Hazards | Implied Risk for this compound | Source |
| Azetidine | Highly flammable liquid and vapor; Causes severe skin burns and eye damage.[1][2] | Potential for flammability and severe corrosive damage to skin and eyes upon contact. | [1][2] |
| Nitrophenols | Toxic if swallowed; Harmful in contact with skin or if inhaled; May cause damage to organs through prolonged or repeated exposure.[3] Can interfere with the blood's ability to carry oxygen (methemoglobinemia).[4] | Risk of systemic toxicity through dermal absorption, inhalation, or ingestion. Potential for long-term health effects. | [3][4] |
Based on this synthesis, this compound must be treated as a substance that is potentially flammable, corrosive, and systemically toxic.
The First Line of Defense: Engineering Controls
Personal Protective Equipment is the final barrier between you and a potential hazard. The primary method of protection must always be the use of engineering controls.
All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood. This minimizes the risk of inhaling vapors or fine powders.[5][6] The fume hood's airflow is critical for preventing the accumulation of potentially flammable or toxic vapors in the laboratory environment.
The Mandatory PPE Ensemble: Your Personal Defense System
A multi-layered approach to PPE is essential to mitigate the risks of dermal, ocular, and respiratory exposure.
Standard safety glasses are insufficient. Protection must be comprehensive to guard against splashes and unforeseen vigorous reactions.
-
Chemical Splash Goggles: Must be worn at all times. Unlike safety glasses, they form a seal around the eyes, offering robust protection from splashes from any direction.[7]
-
Full-Face Shield: Must be worn over chemical splash goggles. This provides a critical secondary layer of protection for the entire face, shielding the skin from corrosive splashes.[7][8]
The risk of systemic toxicity through skin contact is significant. A single layer of gloves is inadequate.
-
Double-Gloving: Always wear two pairs of chemical-resistant nitrile gloves. This practice protects against minor tears or pinholes in the outer glove and allows for the safe removal of the contaminated outer layer without exposing your skin.
-
Glove Inspection: Before use, always inspect gloves for any signs of degradation or perforation.[9]
-
Frequent Changes: Change gloves immediately if you suspect contamination, or at regular intervals during prolonged procedures.
Your body and personal clothing must be protected from accidental contact.
-
Flame-Resistant (FR) Lab Coat: A lab coat made from flame-resistant material should be worn, fully buttoned, with sleeves rolled down.
-
Chemical-Resistant Apron: For procedures involving larger quantities (>1g) or significant splash potential, a chemical-resistant apron must be worn over the lab coat.
Operational Protocols: The "How-To" of Safety
Properly donning and doffing PPE is as critical as the equipment itself. Incorrect removal can lead to self-contamination.
-
Verify Engineering Controls: Confirm the chemical fume hood is on and functioning correctly.
-
Don Inner Gloves: Put on the first pair of nitrile gloves.
-
Don Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.
-
Don Chemical Apron: If required, don the chemical-resistant apron.
-
Don Goggles & Face Shield: Put on your chemical splash goggles, ensuring a snug fit. Place the full-face shield over the goggles.
-
Don Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
Final Check: Visually inspect your entire PPE ensemble before approaching the fume hood to begin work.
This sequence is designed to contain contaminants and prevent them from touching your skin, hair, or clothing.
-
Initial Decontamination: While still wearing all PPE, decontaminate the exterior of your outer gloves if grossly contaminated.
-
Remove Outer Gloves: Pinch the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the designated hazardous waste container.
-
Remove Apron & Face Shield: Remove the apron and face shield without touching the front surfaces.
-
Remove Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outside folded inward.
-
Remove Goggles: Handle goggles by the strap to remove.
-
Remove Inner Gloves: Use the same technique as for the outer gloves to remove the inner pair.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[10][11]
Emergency Protocols: Immediate & Corrective Actions
In the event of an exposure, immediate and correct action is critical.
-
Skin Exposure: Immediately move to the nearest safety shower or drench hose.[4] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[2][6] Seek immediate medical attention.
-
Eye Exposure: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[2][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill Response: Alert personnel in the immediate area. Evacuate if the spill is large. Wearing your full PPE ensemble, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[2] Collect the material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[10]
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of contaminated materials are crucial for laboratory and environmental safety.
-
Solid Waste: All disposable PPE, including gloves, aprons, and any contaminated absorbent materials from spills, must be placed into a designated and clearly labeled hazardous waste container. Do not mix with regular trash.
-
Liquid Waste: All solutions containing this compound and any rinsate from cleaning contaminated glassware must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Final Disposal: All hazardous waste must be disposed of through your institution's licensed hazardous waste management program.[9][13] Never dispose of this chemical down the drain.[14]
By adhering to these detailed protocols, you create a robust safety culture that protects you, your colleagues, and your research. Trust in the process, understand the reasons behind each step, and handle every chemical with the respect it demands.
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link]
-
Innovate Tech Hub. 5 Liquid Nitrogen PPE Essentials. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: 4-Nitrophenol. [Link]
-
Carl ROTH. Safety Data Sheet: 3-Nitrophenol. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]
-
PrimeHub & Mediware. Personal Protective Equipment for Chemical Handling. [Link]
-
Health Canada. EMERGENCY RESPONSE. [Link]
-
Gas Safe Consultants. Cryogenic Personal Protective Equipment (PPE). [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. nj.gov [nj.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. primehub.com.my [primehub.com.my]
- 8. Cryogenic Personal Protective Equipment (PPE) - Gas Safe [gassafeconsultants.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. aksci.com [aksci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
